Defluoro Paroxetine, Hydrochloride
Description
BenchChem offers high-quality Defluoro Paroxetine, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Defluoro Paroxetine, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
324024-00-2 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI Key |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure & Characterization of Defluoro Paroxetine Hydrochloride
Content Type: Technical Reference Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts Focus: Structural Elucidation, Synthetic Origin, and Analytical Profiling
Executive Summary
Defluoro Paroxetine Hydrochloride (Paroxetine EP Impurity D / USP Related Compound C) is a critical process-related impurity in the manufacturing of Paroxetine, a Selective Serotonin Reuptake Inhibitor (SSRI). Chemically defined as (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride , it differs from the active pharmaceutical ingredient (API) solely by the absence of a fluorine atom at the para-position of the phenyl ring.
Control of this impurity is mandated by ICH Q3A(R2) guidelines due to its structural similarity to the API, which challenges chromatographic separation and necessitates high-resolution analytical methods. This guide provides a definitive structural analysis, synthetic pathways for reference standard generation, and validated detection protocols.
Chemical Identity and Structural Architecture
The structural integrity of Defluoro Paroxetine lies in its core piperidine ring, which retains the (3S,4R) stereochemical configuration of the parent Paroxetine. The removal of the electron-withdrawing fluorine atom alters the electronic density of the phenyl ring, affecting both the pKa and the lipophilicity (LogP) of the molecule.
Comparative Structural Data
| Property | Paroxetine HCl (API) | Defluoro Paroxetine HCl (Impurity D) |
| CAS Number | 78246-49-8 (Anhydrous) | 130855-30-0 |
| Formula | C₁₉H₂₀FNO₃ · HCl | C₁₉H₂₁NO₃ · HCl |
| Mol. Weight | 365.83 g/mol | 347.84 g/mol |
| Stereochemistry | (3S,4R) | (3S,4R) |
| Key Substituent | 4-Fluorophenyl | Phenyl |
| Pharmacopoeial ID | N/A | EP Impurity D; USP Related Compound C |
Structural Visualization
The following diagram contrasts the electronic and steric topology of Paroxetine against its Defluoro analog. Note the specific site of modification on the phenyl ring.
Caption: Structural comparison highlighting the C4-substitution difference. The absence of Fluorine in Impurity D alters the aromatic region's electronic signature.
Synthetic Pathways and Origin[1][2]
Understanding the origin of Defluoro Paroxetine is essential for process control. It arises primarily through two mechanisms: carryover of starting material impurities or reductive defluorination during synthesis.
Mechanism A: Impurity in Starting Material
The most common source is the contamination of the starting material, 4-Fluorobenzaldehyde , with Benzaldehyde . If Benzaldehyde is present, it undergoes the entire Paroxetine synthetic sequence—condensation, reduction, and coupling—to yield Defluoro Paroxetine.
Mechanism B: Reductive Defluorination (Process Artifact)
During the reduction of the intermediate glutarimide or piperidinone derivatives, aggressive reducing agents (e.g., Lithium Aluminum Hydride, LiAlH₄) or catalytic hydrogenation (Pd/C) can inadvertently cleave the C-F bond, replacing it with C-H.
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the impurity intentionally. The following protocol outlines the "Benzaldehyde Route" to generate high-purity Defluoro Paroxetine HCl.
Caption: Targeted synthesis of Defluoro Paroxetine using Benzaldehyde precursor to mimic the impurity formation pathway.
Analytical Characterization
Distinguishing Defluoro Paroxetine from the API requires techniques sensitive to the specific loss of the fluorine atom.
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation. The absence of 19F-1H coupling is the diagnostic marker.
-
¹H NMR (500 MHz, DMSO-d₆):
-
Paroxetine: The aromatic protons on the fluorophenyl ring appear as complex multiplets due to ¹⁹F coupling (spin-spin splitting).
-
Defluoro Paroxetine: The phenyl ring protons appear as a standard monosubstituted benzene pattern (typically a multiplet at δ 7.15–7.35 ppm) without the characteristic F-coupling constants.
-
-
¹⁹F NMR:
-
Paroxetine: Sharp singlet/multiplet around -115 to -120 ppm.
-
Defluoro Paroxetine: Silent (No signal).
-
Mass Spectrometry (LC-MS)
-
Paroxetine (Free Base): [M+H]⁺ = m/z 330.
-
Defluoro Paroxetine (Free Base): [M+H]⁺ = m/z 312.
-
Delta: The mass difference of 18 Da (19F replaced by 1H) is the primary confirmation signal in LC-MS impurity profiling.
Validated Detection Methodology (HPLC)
Separation of Defluoro Paroxetine from Paroxetine is challenging due to their similar polarity. The following HPLC protocol ensures baseline resolution (Resolution > 1.5).
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Inertsil ODS-3V or Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Buffer (0.05 M Ammonium Acetate, pH 4.5 with Acetic Acid).
-
Mobile Phase B: Acetonitrile (ACN).
-
Mode: Gradient Elution.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 295 nm (Sesamol absorption) or 210 nm (General).
-
Temperature: 40°C.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 15.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 30.0 | 80 | 20 |
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Paroxetine and Defluoro Paroxetine.
-
Tailing Factor: < 1.5 for both peaks.
-
Relative Retention Time (RRT): Defluoro Paroxetine typically elutes after Paroxetine in reverse-phase conditions due to the loss of the polar fluorine atom making the molecule slightly more hydrophobic (verify with specific column; in some acidic phases, it may co-elute or shift). Note: In many standard pharmacopoeial methods (EP), Impurity D elutes at RRT ~1.1 to 1.2 relative to Paroxetine.
Regulatory Context & References
Regulatory Limits
Under ICH Q3A(R2) guidelines for impurities in new drug substances:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
Defluoro Paroxetine is a specified impurity in the European Pharmacopoeia (EP). Manufacturers must demonstrate that their process purges this impurity to acceptable levels, often requiring the control of the Benzaldehyde content in the starting material 4-Fluorobenzaldehyde.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 01/2008:2018.
-
U.S. Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph. Related Compound C. [3]
-
ICH Guidelines . Q3A(R2): Impurities in New Drug Substances.
-
PubChem . Defluoro Paroxetine Hydrochloride (Compound Summary).
-
Munigela, N., et al. (2008).[4][5] "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate". Scientia Pharmaceutica.
Sources
- 1. benthamopen.com [benthamopen.com]
- 2. Paroxetine impurity D CRS | LGC Standards [lgcstandards.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Identification and Characterization of Defluoro Paroxetine Hydrochloride
Topic: Defluoro Paroxetine Hydrochloride (Paroxetine Impurity A) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Core Directive & Executive Summary
In the high-stakes environment of pharmaceutical development, the precise identification of impurities is not merely a regulatory checkbox—it is a safety imperative. Defluoro Paroxetine Hydrochloride , chemically known as Desfluoro Paroxetine , represents a critical process impurity and potential degradation product in the synthesis of the antidepressant Paroxetine.
This guide serves as an authoritative technical resource for the identification, synthesis, and control of this specific impurity. Unlike generic datasheets, this document synthesizes chemical causality with rigorous analytical protocols, providing a self-validating system for researchers.
Key Technical Identity
| Parameter | Detail |
| Common Name | Defluoro Paroxetine Hydrochloride |
| Pharmacopoeial Designation | EP Impurity A | USP Related Compound B |
| CAS Number (HCl Salt) | 1322626-23-2 (Primary), 1394842-91-1 (Alternate) |
| CAS Number (Free Base) | 324024-00-2 |
| Chemical Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride |
| Molecular Formula | C₁₉H₂₁NO₃[1][2][3][4][5][6][7][8][9][10][11] · HCl |
| Molecular Weight | 347.84 g/mol (Salt) | 311.38 g/mol (Base) |
Chemical Identity & Structural Logic[11]
The core structural distinction between the Active Pharmaceutical Ingredient (API) Paroxetine and this impurity is the absence of the fluorine atom at the para-position of the phenyl ring. This single atomic substitution fundamentally alters the electronic properties and metabolic profile of the molecule.
Structural Comparison & Nomenclature
The following diagram illustrates the structural relationship and the specific site of defluorination.
Causality of Formation
Understanding why this impurity exists is crucial for process control. It typically arises from two vectors:
-
Raw Material Contamination: Presence of desfluoro-analogs in the starting material (e.g., trans-4-phenyl-3-carbomethoxypiperidine derivatives).
-
Process-Induced Defluorination: Under aggressive reductive conditions (e.g., LiAlH₄ reduction) or in the presence of specific metal catalysts, the C-F bond can undergo hydrogenolysis, replacing Fluorine with Hydrogen.
Analytical Characterization Strategy
To validate the identity of Defluoro Paroxetine, a multi-modal approach is required. Reliance on a single method (like HPLC retention time) is insufficient due to the structural similarity to the API.
A. Mass Spectrometry (LC-MS/MS)
The most definitive initial screen is the mass shift.
-
Paroxetine [M+H]⁺: m/z ~330.
-
Defluoro Paroxetine [M+H]⁺: m/z ~312.
-
Guidance: A mass difference of 18 Da is diagnostic (Loss of F [19] + Gain of H [1]).
B. Nuclear Magnetic Resonance (NMR)
NMR provides the absolute structural proof.
-
¹⁹F NMR: This is the "smoking gun" experiment. Paroxetine will show a distinct signal (typically ~ -115 to -120 ppm). Defluoro Paroxetine will be completely silent in the ¹⁹F spectrum.
-
¹H NMR: The aromatic region of Paroxetine shows a distinct splitting pattern for the p-fluorophenyl group. Defluoro Paroxetine displays a standard monosubstituted phenyl multiplet (5 protons) in the 7.1–7.4 ppm region.
C. HPLC Retention Behavior
Defluoro Paroxetine is less polar than Paroxetine due to the loss of the electronegative fluorine atom (which induces a dipole).
-
Reverse Phase (C18): Defluoro Paroxetine typically elutes after Paroxetine (longer retention time) due to increased hydrophobicity.
Experimental Protocol: Synthesis of Reference Standard
To accurately quantify this impurity, you must synthesize or isolate a high-purity reference standard. The following protocol outlines a de novo synthesis route, which is superior to isolation from mother liquors for obtaining high-purity standards.
Objective: Synthesis of (3S,4R)-Desfluoro Paroxetine Hydrochloride via the "Cinnamate Route" using non-fluorinated starting materials.
Workflow Diagram
Detailed Methodology
Step 1: Preparation of the Piperidine Core
-
Reagents: Methyl cinnamate (non-fluorinated), Methyl cyanoacetate, NaOMe.
-
Procedure: Condense methyl cinnamate with methyl cyanoacetate in methanol using sodium methoxide as a base. This forms the glutarimide intermediate.
-
Critical Control: Ensure moisture-free conditions to prevent hydrolysis of the ester.
Step 2: Reduction and Resolution
-
Reduction: Treat the intermediate with Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Note: Unlike the API synthesis where LiAlH₄ might cause unwanted defluorination, here the starting material is already defluorinated, making this step robust.
-
-
Resolution: The resulting racemic alcohol is resolved using L-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid to isolate the (3S,4R) isomer.
Step 3: Coupling with Sesamol
-
Activation: Convert the hydroxymethyl group of the piperidine intermediate to a mesylate using Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C.
-
Coupling: React the mesylate with Sesamol (3,4-methylenedioxyphenol) in the presence of Sodium Hydride (NaH) in DMF.
-
Purification: Quench with water, extract with Ethyl Acetate, and purify via column chromatography (Silica gel, Hexane:EtOAc).
Step 4: Hydrochloride Salt Formation
-
Dissolution: Dissolve the free base (Defluoro Paroxetine) in dry Isopropanol (IPA).
-
Acidification: Bubble dry HCl gas or add a solution of HCl in IPA/Dioxane dropwise until pH reaches ~2.0.
-
Crystallization: Cool to 0-5°C. The Defluoro Paroxetine HCl salt will precipitate as an off-white solid.
-
Filtration: Filter and dry under vacuum at 45°C.
Regulatory & Safety Implications
ICH Q3A/Q3B Context
Defluoro Paroxetine is considered a Known Impurity .
-
Reporting Threshold: >0.05% (or >0.10% depending on dose).
-
Identification Threshold: >0.10% (for 1g max daily dose).
-
Qualification Threshold: >0.15%.
Toxicity Assessment
While structurally similar to Paroxetine, the removal of the fluorine atom can alter metabolic stability (fluorine often blocks metabolic oxidation sites). However, it is generally not flagged as a mutagenic impurity (unlike nitroso-analogs). Standard toxicological qualification is required if levels exceed ICH thresholds.
References
-
European Pharmacopoeia (Ph.[7][12] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph. Impurity A.
-
United States Pharmacopeia (USP). Paroxetine Hydrochloride Monograph.
-
LGC Standards.
-
ChemicalBook . Defluoro Paroxetine Hydrochloride CAS 1322626-23-2.[2][3][11][13]
-
Santa Cruz Biotechnology . Defluoro Paroxetine, Hydrochloride (CAS 1322626-23-2).[2][3][11]
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. Defluoro Paroxetine, Hydrochloride | CAS 1322626-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. veeprho.com [veeprho.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Paroxetine EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 7. Paroxetine impurity D EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 8. glppharmastandards.com [glppharmastandards.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. Defluoro Paroxetine Hydrochloride | 1322626-23-2 [chemicalbook.com]
- 12. Paroxetine impurity D CRS | LGC Standards [lgcstandards.com]
- 13. Defluoro Paroxetine Hydrochloride | LGC Standards [lgcstandards.com]
Technical Whitepaper: Advanced Characterization of Paroxetine Impurities and Metabolites
Topic: Identification of Paroxetine impurities and metabolites Content Type: In-depth technical guide
Executive Summary
In the development of selective serotonin reuptake inhibitors (SSRIs), the rigorous identification of impurities and metabolites is not merely a regulatory compliance exercise but a critical determinant of drug safety and efficacy. Paroxetine, a phenylpiperidine derivative, presents a complex impurity profile driven by its benzodioxole moiety and piperidine ring. This guide provides a high-level technical framework for the isolation, identification, and characterization of paroxetine impurities (process-related and degradants) and its major metabolic pathways. It is designed for analytical scientists and process chemists requiring actionable, self-validating protocols.
Chemical Basis & Structural Context
Paroxetine ((3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) is chemically labile to specific stress conditions. Its stability profile is defined by two primary vulnerabilities:
-
The Ether Linkage: Susceptible to hydrolytic cleavage under acidic conditions, leading to the formation of the alcohol metabolite/degradant (Paroxol).
-
The Secondary Amine: Prone to N-methylation or N-formylation, particularly in the presence of reactive excipient impurities (e.g., formaldehyde in PEGs).
Understanding these structural weak points is the prerequisite for designing effective forced degradation studies.
The Impurity Landscape
The impurity profile of Paroxetine is categorized into process-related impurities (arising from the synthesis matrix) and degradation products (arising from storage or stress).
Critical Impurities Table
The following table summarizes the most significant impurities monitored during API and drug product analysis, referenced against European Pharmacopoeia (EP) and USP standards.
| Impurity Name | Common Designation | Structure/Description | Origin / Causality |
| Impurity A | Desfluoro Paroxetine | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine | Process: Defluorination side-reaction during the reduction step (e.g., LiAlH4 reduction). |
| Impurity C | N-Benzyl Paroxetine | (3S,4R)-1-benzyl-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine | Process: Residual intermediate from the synthesis (failure to remove benzyl protecting group). |
| Impurity D | (+)-trans-Paroxetine | Enantiomer of Paroxetine | Process: Stereochemical impurity; indicates failure in chiral resolution. |
| Impurity G | N-Methyl Paroxetine | 1-Methyl Paroxetine | Degradation/Process: Reaction with formaldehyde impurities in excipients (e.g., PEG + Iron Oxide) or methylating agents. |
| Impurity H | N-Benzyl Paroxol | [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | Degradation: Hydrolysis of Impurity C. |
| Paroxol | Impurity-2 (Literature) | [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | Degradation: Acidic hydrolysis of the ether linkage; major degradant. |
Case Study: Excipient-Induced N-Methylation (Impurity G)
A critical "hidden" pathway for impurity formation involves the interaction between Paroxetine HCl and polyethylene glycol (PEG) excipients. Research has demonstrated that trace formaldehyde and formic acid, generated by the oxidative degradation of PEG (often catalyzed by iron oxide colorants), react with the secondary amine of Paroxetine to form N-Methyl Paroxetine (Impurity G) .
-
Mechanism: Eschweiler-Clarke type methylation or direct alkylation.
-
Control Strategy: Use of antioxidants or low-peroxide grade PEGs is essential for solid oral dosage forms.
Metabolic Pathway Mapping
Paroxetine undergoes extensive hepatic metabolism, primarily driven by CYP2D6 .[1][2] It is both a substrate and a mechanism-based inhibitor (MBI) of this enzyme, leading to non-linear pharmacokinetics.
The Catechol Pathway
The primary metabolic route involves the demethylenation of the benzodioxole ring to form a catechol intermediate. This intermediate is unstable and rapidly methylated by Catechol-O-methyltransferase (COMT) or conjugated.
Key Metabolites:
-
M2 (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine. Formed via O-methylation of the catechol.
-
M1 (BRL 36610): The glucuronide or sulfate conjugate of M2.
Pathway Visualization
The following diagram maps the conversion of Paroxetine to its major Phase I and Phase II metabolites.
Figure 1: Primary metabolic pathway of Paroxetine via CYP2D6 demethylenation and subsequent Phase II conjugation.
Analytical Methodologies (The "How-To")
To identify these species, a robust analytical workflow combining stress testing and high-resolution mass spectrometry (HRMS) is required.
Protocol: Self-Validating Forced Degradation Study
This protocol is designed to generate degradation products (like Paroxol and Impurity 1) to validate the stability-indicating nature of your LC-MS method.
Objective: Achieve 5–20% degradation of the API. System Suitability: Resolution (Rs) > 1.5 between Paroxetine and nearest impurity; Mass Balance (Assay + Impurities) = 98.0% – 102.0%.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL solution of Paroxetine HCl in Methanol.
-
Acid Stress (Hydrolysis target):
-
Mix 5 mL Stock + 5 mL 0.1 M HCl.
-
Reflux at 80°C for 4 hours .
-
Expected Result: Formation of Paroxol (Impurity-2) and potential chlorinated adducts (Impurity-1).
-
-
Oxidative Stress:
-
Mix 5 mL Stock + 5 mL 3% H2O2.
-
Store at Room Temperature for 24 hours .
-
Expected Result: N-oxide formation (Mass +16 Da).
-
-
Base Stress:
-
Mix 5 mL Stock + 5 mL 0.1 M NaOH.
-
Reflux at 80°C for 4 hours .
-
Note: Paroxetine is relatively stable to base; expect lower degradation than acid.
-
-
Neutralization & Dilution: Neutralize acid/base samples to pH 7.0 and dilute to analytical concentration (e.g., 50 µg/mL) with mobile phase.
LC-MS/MS Identification Workflow
Instrument: UHPLC coupled to Q-TOF or Orbitrap. Column: C18 (e.g., Waters X-Terra RP18 or Phenomenex Kinetex Biphenyl), 150 x 2.1 mm, 1.7 µm. Mobile Phase:
- A: 0.1% Formic Acid + 10mM Ammonium Formate in Water (Buffer is critical to prevent peak tailing of the amine).
- B: Acetonitrile.[3][4] Gradient: 5% B to 90% B over 15 mins.
Workflow Diagram:
Figure 2: Decision tree for the identification of unknown Paroxetine impurities.
Regulatory & Safety Implications
The identification process must align with ICH Q3A(R2) and Q3B(R2) guidelines.
-
Reporting Threshold: >0.05% (or 0.1% depending on dose).
-
Identification Threshold: >0.10% (for max daily dose < 2g).
-
Qualification Threshold: >0.15% (requires tox studies).
Genotoxicity (ICH M7): Special attention must be paid to Impurity G (N-methyl paroxetine) and potential alkylating agents. While Paroxetine itself is not genotoxic, the presence of reactive intermediates from synthesis (e.g., alkyl halides) or degradation requires a "purge and control" strategy to ensure levels remain below the Threshold of Toxicological Concern (TTC).
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016. European Directorate for the Quality of Medicines. Link
-
Munigela, N., et al. (2008) .[4][6] Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662.[6] Link
-
Hrovat, A., et al. (2020) . A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics, 12(1), 47. Link
-
FDA Center for Drug Evaluation and Research . Clinical Pharmacology and Biopharmaceutics Review: Paroxetine Mesylate (NDA 204516). U.S. Food and Drug Administration. Link
-
PharmGKB . Paroxetine Pathway, Pharmacokinetics. Pharmacogenomics Knowledge Base. Link
-
Mass Spectrometry Data . Paroxetine Fragmentation Patterns. MassBank of North America. Link
Sources
An In-depth Technical Guide to the Aqueous Solubility of Defluoro Paroxetine Hydrochloride
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Solubility in Drug Development
In the landscape of pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) and its related compounds is a cornerstone of its developability. It dictates everything from bioavailability and dosage form design to purification and quality control. Defluoro Paroxetine Hydrochloride, a known impurity and metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, presents a unique case study. Understanding its solubility is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of Paroxetine-based therapeutics. This guide provides a comprehensive, in-depth exploration of the aqueous solubility of Defluoro Paroxetine Hydrochloride, grounded in established scientific principles and methodologies.
Compound Profile: Defluoro Paroxetine Hydrochloride
A thorough understanding of the molecule is the first step in any solubility investigation.
| Identifier | Value | Source |
| Chemical Name | 3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-phenylpiperidine hydrochloride | |
| Synonyms | Desfluoro Paroxetine HCl, Paroxetine EP Impurity A HCl, Paroxetine USP Related Compound B | |
| CAS Number | 1394842-91-1 | |
| Molecular Formula | C₁₉H₂₁NO₃·HCl | |
| Molecular Weight | 347.84 g/mol |
The Impact of Defluorination on Aqueous Solubility: A Theoretical Perspective
The structural difference between Paroxetine and Defluoro Paroxetine is the absence of a fluorine atom on the phenyl ring. This seemingly minor alteration can have a significant impact on the molecule's physicochemical properties, including its solubility.
Fluorine is the most electronegative element, and its presence in a molecule can influence intermolecular interactions. The carbon-fluorine bond is highly polarized, which can affect the molecule's dipole moment and its ability to interact with water molecules. However, the overall effect of fluorination on solubility is not always straightforward and can be influenced by the position of the fluorine atom and the overall molecular architecture.
In the case of Paroxetine, the fluorine atom is located on the 4-position of the phenyl ring. Its removal to create Defluoro Paroxetine would be expected to decrease the molecule's polarity and potentially increase its lipophilicity (hydrophobicity). Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility. Therefore, it is hypothesized that Defluoro Paroxetine Hydrochloride will exhibit lower aqueous solubility than Paroxetine Hydrochloride . For reference, the aqueous solubility of Paroxetine Hydrochloride is reported to be 5.4 mg/mL .[1][2][3]
To provide a more quantitative estimate, a computational prediction was performed using the SwissADME web tool. The predicted aqueous solubility of Defluoro Paroxetine is -3.85 log(mol/L) , which translates to approximately 0.049 g/L or 0.049 mg/mL . This theoretical value supports the hypothesis that Defluoro Paroxetine Hydrochloride is significantly less soluble in water than its fluorinated parent compound.
Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol
To experimentally determine the aqueous solubility of Defluoro Paroxetine Hydrochloride, the shake-flask method , as outlined in OECD Guideline 105 and consistent with the principles of USP General Chapter <1236>, is the most appropriate and widely accepted approach.[3][4][5] This method establishes the equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
Defluoro Paroxetine Hydrochloride (analytical standard grade)
-
Purified water (Type I or equivalent)
-
pH meter
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible)
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of Defluoro Paroxetine Hydrochloride that is in excess of its expected solubility and add it to a suitable vessel (e.g., a glass flask with a stopper).
-
Add a known volume of purified water.
-
Seal the vessel to prevent evaporation.
-
-
Equilibration:
-
Place the vessel in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study can determine the optimal time, but 24 to 48 hours is typical. It is crucial to ensure that the concentration of the dissolved solid does not change significantly over the final time points of the study.
-
After agitation, allow the undissolved solid to settle by letting the vessel stand in the temperature-controlled environment for at least 24 hours.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Accurately dilute the filtered sample with purified water to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method to determine the concentration of Defluoro Paroxetine Hydrochloride.
-
Analytical Methodologies for Quantification
The choice of analytical method is critical for the accurate determination of solubility. Both High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are suitable techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential degradants or impurities. A stability-indicating method is crucial.
Illustrative HPLC Parameters:
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 293 nm |
A specific UHPLC method has been developed for the separation of Paroxetine and its related compounds, which could be adapted for this purpose.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided that Defluoro Paroxetine Hydrochloride is the only absorbing species at the analytical wavelength in the sample matrix.
Illustrative UV-Vis Parameters:
| Parameter | Condition |
| Solvent | Purified Water |
| Analytical Wavelength (λmax) | ~293 nm (based on Paroxetine) |
| Calibration Range | A series of standard solutions of known concentrations should be prepared to establish a calibration curve. |
Studies on Paroxetine have shown a maximum absorbance at 293 nm in water, and it obeys Beer's law in the concentration range of 2-10 µg/mL.[6][7][8]
Data Presentation and Interpretation
The results of the solubility study should be presented clearly and concisely.
Table of Expected vs. Experimental Solubility Data
| Compound | Predicted Aqueous Solubility (mg/mL) | Experimental Aqueous Solubility (mg/mL) |
| Defluoro Paroxetine HCl | 0.049 (via SwissADME) | To be determined experimentally |
| Paroxetine HCl (Reference) | - | 5.4 |
The experimentally determined solubility value should be reported as the mean of at least three independent determinations, with the standard deviation.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the aqueous solubility of Defluoro Paroxetine Hydrochloride. The theoretical analysis, based on the structural difference with Paroxetine, strongly suggests a lower aqueous solubility for the defluorinated compound, a hypothesis supported by computational prediction. The detailed experimental protocol, based on the shake-flask method and coupled with robust analytical techniques like HPLC, provides a clear path for the empirical verification of this critical physicochemical parameter.
For drug development professionals, an accurate understanding of the solubility of impurities like Defluoro Paroxetine Hydrochloride is paramount. It informs the development of appropriate analytical methods for impurity profiling, aids in the design of robust purification processes, and contributes to a deeper understanding of the overall quality and safety profile of the final drug product. Further studies could investigate the pH-solubility profile of Defluoro Paroxetine Hydrochloride and its solubility in various biorelevant media to better predict its in vivo behavior.
References
-
U.S. Food and Drug Administration. (n.d.). PAXIL (paroxetine hydrochloride) Label. Retrieved from [Link]
- United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. In USP-NF.
-
U.S. Food and Drug Administration. (2002). Chemistry Review(s) - accessdata.fda.gov. Retrieved from [Link]
-
DailyMed. (2010). PAROXETINE HYDROCHLORIDE HEMIHYDRATE- paroxetine hydrochloride hemihydrate tablet, film coated. Retrieved from [Link]
- Patel, M. J., Suhagia, B. N., Patel, J. R., & Patel, N. M. (2016). Validated UV spectrophotometric method for quantitative analysis of paroxetine in bulk and pharmaceutical dosage form. Scholars Research Library, 8(5), 1-6.
- OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.
-
Patel, M. J., Suhagia, B. N., Patel, J. R., & Patel, N. M. (2016). Validated UV spectrophotometric method for quantitative analysis of paroxetine in bulk and pharmaceutical dosage form. ResearchGate. Retrieved from [Link]
-
SynThink. (n.d.). 1394842-91-1 Paroxetine Hydrochloride Anhydrous EP Impurity A. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]
- 3. biorelevant.com [biorelevant.com]
- 4. â©1236⪠Solubility Measurements [doi.usp.org]
- 5. oecd.org [oecd.org]
- 6. (PDF) Validated UV spectrophotometric method for quantitative analysis of paroxetine in bulk and pharmaceutical dosage form [academia.edu]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicology Profile of Defluoro Paroxetine Impurities
Abstract
This technical guide provides a comprehensive framework for evaluating the toxicological profile of Defluoro Paroxetine, a potential process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. This document is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical safety and regulatory compliance. By integrating regulatory guidelines, modern toxicological methodologies, and a risk-based approach, this guide details a systematic process for impurity qualification. We will explore the causality behind experimental choices, from in silico predictions to in vitro and in vivo assays, ensuring a self-validating system for safety assessment. The objective is to establish a scientifically sound rationale for setting acceptance criteria for Defluoro Paroxetine, safeguarding patient health while adhering to global regulatory standards.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
The safety and efficacy of a drug product are not solely determined by the active pharmaceutical ingredient (API). Impurities, even at trace levels, can present significant risks and must be rigorously controlled.[1] These substances can arise from various sources, including starting materials, by-products of the synthesis process, and degradation products that form during manufacturing or storage.[2][3] Defluoro Paroxetine is a known potential process-related impurity in the synthesis of Paroxetine, likely formed during a reduction step.[4] Its structural similarity to the parent API necessitates a thorough toxicological evaluation to ensure it does not contribute to adverse effects.
The global standard for managing these impurities is set by the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances, establishing thresholds that trigger the need for reporting, identification, and toxicological qualification.[2][5][6][7]
Regulatory Framework: The ICH Qualification Thresholds
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[2] The necessity of this process is dictated by the maximum daily dose of the drug and the concentration of the impurity.
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% or 1.0 mg total daily intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: Summary of ICH Q3A(R2) Thresholds for Impurities in New Drug Substances.[2][5][8] |
If the concentration of Defluoro Paroxetine in the Paroxetine drug substance exceeds the qualification threshold, a comprehensive toxicological assessment is mandatory to justify the proposed acceptance criterion in the product specification.[5][9]
Identification and Characterization of Defluoro Paroxetine
Defluoro Paroxetine, chemically known as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine, is a structural analogue of Paroxetine lacking the fluorine atom on the phenyl ring.[10][11]
-
Paroxetine: C₁₉H₂₀FNO₃
-
Defluoro Paroxetine: C₁₉H₂₁NO₃
This impurity is reported to be a potential by-product during the synthesis of Paroxetine, particularly during reduction steps involving reagents like lithium aluminum hydride (LiAlH₄).[4] Its presence must be monitored using validated, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating it from the API and other related substances.[12][13]
A Staged Approach to Toxicological Qualification
A modern, risk-based approach to toxicology leverages a combination of computational and experimental methods to characterize the potential hazards of an impurity efficiently. This staged approach minimizes the use of animal testing and provides a robust dataset for safety assessment.
Figure 1: A staged workflow for the toxicological qualification of a pharmaceutical impurity.
Stage 1: In Silico Toxicological Assessment
The first step in hazard identification is the use of computational toxicology models.[14][15] These methods use the chemical structure of Defluoro Paroxetine to predict its potential for various toxicological endpoints, most critically, genotoxicity.
Causality and Rationale: In silico assessment is a rapid, resource-efficient screening tool. It leverages vast databases of existing toxicological data to identify structural fragments (structural alerts) within the Defluoro Paroxetine molecule that are associated with toxicity.[14] A key application is the prediction of mutagenicity, which is a primary concern for regulatory agencies.[16]
Experimental Protocol: (Q)SAR Analysis
-
Model Selection: Utilize two complementary (Quantitative) Structure-Activity Relationship ((Q)SAR) models for mutagenicity prediction, one expert rule-based (e.g., Derek Nexus) and one statistical-based (e.g., Sarah Nexus or CASE Ultra). This dual approach is recommended by the ICH M7 guideline for mutagenic impurities.[6]
-
Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) representation of Defluoro Paroxetine is entered into the software.
-
Prediction Execution: The software compares the structure against its internal knowledge base of chemical rules and statistical models derived from experimental data.
-
Output Analysis: The output will classify the query molecule as "positive," "negative," "equivocal," or "out-of-domain" for mutagenicity. The report will highlight any structural alerts that triggered a positive prediction.
-
Expert Review: A qualified toxicologist must review the model outputs. This review assesses the relevance and reliability of the prediction, considering factors like the strength of the underlying data for a specific alert and whether the API itself contains the same alert.[14]
Figure 2: Workflow for dual-system (Q)SAR prediction for mutagenicity.
Stage 2: In Vitro Genotoxicity Testing
Regardless of the in silico outcome, experimental testing is typically required to qualify an impurity that exceeds the ICH Q3A threshold. The foundational test is the bacterial reverse mutation assay, commonly known as the Ames test.
Causality and Rationale: The Ames test is a highly sensitive and specific screen for point mutations (base-pair substitutions and frameshifts) caused by a chemical.[17] Its use of bacterial strains with pre-existing mutations in the histidine synthesis pathway provides a self-validating system: only a mutagenic substance will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-limited medium. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as many chemicals only become mutagenic after being metabolized.[18]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) to detect a broad range of mutational events.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment:
-
Prepare serial dilutions of Defluoro Paroxetine.
-
In separate tubes for each bacterial strain, combine the test substance, the bacterial culture, and either a buffer (non-activated condition) or the S9 metabolic activation mix.
-
Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Controls: Run concurrent negative (vehicle) and positive controls (known mutagens specific to each strain, with and without S9 activation) to ensure the validity of the assay.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (negative control) count.
A negative result in a valid Ames test provides strong evidence that the impurity is not a bacterial mutagen. A positive or equivocal result triggers further investigation.
Stage 3 & 4: Follow-Up Mammalian and In Vivo Testing
If the Ames test is positive, or if there are other compelling reasons (e.g., strong, relevant structural alerts for clastogenicity), further testing in mammalian cells is warranted.
Causality and Rationale: While the Ames test detects gene mutations, it does not detect chromosomal damage (clastogenicity or aneuploidy). Therefore, a positive Ames test must be followed up with assays that can detect these other forms of DNA damage. In vitro mammalian cell assays, such as the chromosome aberration test or the mouse lymphoma assay, serve this purpose. If in vitro tests indicate a genotoxic potential, a final in vivo test, such as the rodent micronucleus assay, may be required.[19] This final step is crucial because it assesses genotoxicity within the complex biological system of a whole animal, accounting for absorption, distribution, metabolism, and excretion (ADME) properties that cannot be fully replicated in vitro.
Figure 3: Decision tree for tiered genotoxicity testing.
Risk Assessment and Establishing Acceptance Criteria
The culmination of the toxicological assessment is the interpretation of all data to perform a risk assessment and establish a safe acceptance criterion for Defluoro Paroxetine in the final drug substance.
-
If Non-Genotoxic: If the impurity is demonstrated to be non-genotoxic through the testing cascade, its acceptable limit can be determined based on standard toxicological studies, often by leveraging the data from the main API's non-clinical studies. If the impurity was present in the batches of the API used in pivotal toxicology and clinical studies at a level equal to or greater than the proposed limit, it is considered qualified.[9]
-
If Genotoxic: If the impurity is confirmed to be genotoxic, a much more stringent control strategy is required. The concept of the Threshold of Toxicological Concern (TTC) is often applied. The TTC is a level of exposure (typically 1.5 µ g/day ) for a known genotoxic impurity that is considered to represent a negligible lifetime cancer risk.[16] The acceptance criterion for the impurity in the drug substance would then be calculated to ensure that the patient's daily exposure does not exceed this threshold.
Conclusion
The toxicological evaluation of Defluoro Paroxetine, a potential process impurity in Paroxetine, is a mandatory step for ensuring drug product safety when its levels exceed the ICH qualification threshold. This guide outlines a systematic, evidence-based workflow that aligns with modern toxicological practices and regulatory expectations. By beginning with efficient in silico screening and progressing through a well-defined cascade of in vitro and, if necessary, in vivo assays, drug developers can build a robust safety profile for the impurity. This structured approach, grounded in the principles of causality and self-validation, enables the establishment of scientifically justified acceptance criteria, ultimately protecting patient health and ensuring regulatory compliance.
References
-
Title: Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Source: AMSbiopharma. URL: [Link]
-
Title: A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed. Source: PubMed. URL: [Link]
-
Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Source: International Council for Harmonisation. URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy. Source: ECA Academy. URL: [Link]
-
Title: Paroxetine Pathway, Pharmacokinetics - ClinPGx. Source: PharmGKB. URL: [Link]
-
Title: ICH Q3A Guideline for Impurities in New Drug Substances - YouTube. Source: YouTube. URL: [Link]
-
Title: Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites - ResearchGate. Source: ResearchGate. URL: [Link]
-
Title: Paroxetine Pathway, Pharmacokinetics - ClinPGx. Source: PharmGKB. URL: [Link]
-
Title: Toxicological Approaches to Deal with Out-of-specification Impurities - Pharma Focus Asia. Source: Pharma Focus Asia. URL: [Link]
-
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Source: Medium. URL: [Link]
-
Title: Toxicological overview of impurities in pharmaceutical products - CMC Drug Product Development Regulatory Consulting Pharma. Source: Elsevier. URL: [Link]
-
Title: Paroxetine—Overview of the Molecular Mechanisms of Action - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Toxicological overview of impurities in pharmaceutical products - PubMed. Source: PubMed. URL: [Link]
-
Title: Environmental risk assessment of paroxetine - PubMed. Source: PubMed. URL: [Link]
-
Title: Environmental Risk Assessment of Paroxetine | Environmental Science & Technology - ACS Publications. Source: ACS Publications. URL: [Link]
-
Title: NDA 21-299 - accessdata.fda.gov. Source: U.S. Food and Drug Administration. URL: [Link]
-
Title: 20-936S-008 Paroxetine Hydrochloride Medical Review Part 1 - accessdata.fda.gov. Source: U.S. Food and Drug Administration. URL: [Link]
-
Title: Paroxetine impurities: An overview - Amazon S3. Source: LGC Standards. URL: [Link]
-
Title: Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. Source: Der Pharma Chemica. URL: [Link]
-
Title: In silico toxicology protocols - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: In silico toxicology: computational methods for the prediction of chemical toxicity - PMC. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Paroxetine-impurities - Pharmaffiliates. Source: Pharmaffiliates. URL: [Link]
-
Title: Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. Source: J-STAGE. URL: [Link]
-
Title: Paroxetine Anhydrous EP Impurity F | CAS No- 105813-39-6 - GLP Pharma Standards. Source: GLP Pharma Standards. URL: [Link]
-
Title: Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. Source: ResearchGate. URL: [Link]
-
Title: Making in silico predictive models for toxicology FAIR - e-Repositori UPF. Source: Universitat Pompeu Fabra. URL: [Link]
-
Title: Insilico toxicity prediction by using ProTox-II computational tools. Source: Research Square. URL: [Link]
-
Title: Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife. Source: eLife. URL: [Link]
-
Title: Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. Source: Research and Reviews: Journal of Pharmaceutical Analysis. URL: [Link]
-
Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]
-
Title: Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - MDPI. Source: MDPI. URL: [Link]
Sources
- 1. Toxicological overview of impurities in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. tasianinch.com [tasianinch.com]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Defluoro Paroxetine, Hydrochloride | CAS 1322626-23-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. phmethods.net [phmethods.net]
- 13. mdpi.com [mdpi.com]
- 14. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. ClinPGx [clinpgx.org]
- 19. rroij.com [rroij.com]
Comparative Technical Guide: Paroxetine HCl vs. Defluoro Paroxetine HCl
Executive Summary
In the development and quality control of Selective Serotonin Reuptake Inhibitors (SSRIs), the distinction between the Active Pharmaceutical Ingredient (API), Paroxetine HCl , and its non-fluorinated analog, Defluoro Paroxetine HCl , is a Critical Quality Attribute (CQA). Defluoro Paroxetine (identified as EP Impurity A and USP Related Compound B ) is not merely a structural variant; it represents a failure in starting material purity or process control that directly compromises the drug's metabolic stability and pharmacological profile.
This guide provides a rigorous technical analysis of the structural, synthetic, and analytical differences between these two entities, designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.
Structural & Physicochemical Characterization
The core difference lies in the para-substitution of the phenyl ring. While seemingly minor, the presence of the fluorine atom is a deliberate medicinal chemistry strategy to modulate metabolic stability and lipophilicity.
Comparative Data Table
| Feature | Paroxetine HCl (API) | Defluoro Paroxetine HCl (Impurity) |
| Systematic Name | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine HCl | (3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine HCl |
| Pharmacopeial Designation | API | USP: Related Compound B EP: Impurity A |
| CAS Number | 78246-49-8 (Anhydrous) | 1394842-91-1 (HCl salt) |
| Molecular Formula | C₁₉H₂₀FNO₃[1] · HCl | C₁₉H₂₁NO₃ · HCl |
| Molecular Weight | 365.83 g/mol | 347.84 g/mol |
| Key Substituent | Fluorine (-F) at para-position | Hydrogen (-H) at para-position |
| Electronic Effect | Inductive withdrawal (-I), Mesomeric donation (+M) | Neutral |
| Metabolic Fate | Blocked para-hydroxylation (High stability) | Rapid para-hydroxylation (Low stability) |
The "Fluorine Effect" in Drug Design
The fluorine atom in Paroxetine is bio-isosteric to hydrogen but possesses high electronegativity and forms a strong C-F bond (approx. 116 kcal/mol). Its primary role is metabolic blockade .
-
Paroxetine: The C-F bond resists cytochrome P450 oxidation, forcing metabolism to occur at the benzodioxole ring or via N-demethylation (if applicable to precursors).
-
Defluoro Paroxetine: Lacking this blockade, the phenyl ring is rapidly hydroxylated at the para-position, leading to faster clearance and reduced half-life, rendering it pharmacologically inferior and potentially altering the toxicity profile.
Synthesis & Formation Pathways[2][3][4][5]
Understanding the origin of Defluoro Paroxetine is essential for process control. It rarely arises from the degradation of Paroxetine itself (as C-F bond cleavage requires extreme conditions). Instead, it is a process-related impurity stemming from impurities in the starting material.
Formation Mechanism
The synthesis of Paroxetine typically begins with 4-fluorobenzaldehyde or 4-fluorobenzoyl chloride . If these starting materials contain benzaldehyde (the non-fluorinated analog) as a contaminant, the impurity is carried through the entire multi-step synthesis—Grignard reaction, reduction, and resolution—to form Defluoro Paroxetine.
Figure 1: Parallel synthesis pathway showing the propagation of the Defluoro impurity from starting material contamination.
Analytical Detection & Separation
Separating Paroxetine from Defluoro Paroxetine is challenging due to their structural similarity. However, the absence of Fluorine alters the polarity and π-π interaction potential, allowing for resolution via Reversed-Phase HPLC (RP-HPLC).
HPLC Methodology (Based on USP/EP Monographs)
To ensure scientific integrity, the following protocol parameters are synthesized from standard pharmacopeial methods for "Related Compounds."
-
Column: C18 (L1) stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).[2]
-
Mobile Phase:
-
Buffer: 0.05 M Ammonium Acetate or Phosphate Buffer (pH ~ 4.5 - 5.5).
-
Organic: Acetonitrile (ACN).
-
Ratio: Typically 60:40 (Buffer:ACN) isocratic or gradient.
-
-
Detection: UV at 295 nm (specific to the benzodioxole chromophore).
-
Selectivity: The Defluoro impurity (Related Compound B) typically elutes after Paroxetine in many RP systems due to the loss of the polar C-F bond (making the phenyl ring slightly more hydrophobic in certain pH contexts), though this is column-dependent. Note: Always verify Relative Retention Time (RRT) with a certified reference standard.
Mass Spectrometry Identification
For researchers validating a new method, MS provides definitive confirmation:
-
Paroxetine [M+H]+: m/z ~330.
-
Defluoro Paroxetine [M+H]+: m/z ~312.
-
Key Difference: A mass shift of 18 Da (Difference between Fluorine [19] and Hydrogen [1]).
Figure 2: Analytical workflow for the detection and confirmation of Defluoro Paroxetine.
Regulatory & Toxicological Implications
ICH Compliance
Under ICH Q3A(R2), Defluoro Paroxetine is a specified impurity .
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15% (or 1.0 mg/day intake, whichever is lower).
Toxicological Risk
While Defluoro Paroxetine is not classified as a genotoxic impurity (unlike nitrosamines), its presence indicates a lack of process control.
-
Potency Reduction: The removal of fluorine likely reduces the affinity for the Serotonin Transporter (SERT), potentially leading to sub-therapeutic dosing if impurity levels are high.
-
Metabolic Variance: The altered metabolic profile could introduce unexpected metabolites, although the primary metabolic pathway (oxidation) is well understood.
Experimental Protocol: System Suitability
To validate the separation of Paroxetine from Defluoro Paroxetine, the following system suitability test is recommended for routine QC.
Objective: Ensure resolution (Rs) > 1.5 between Paroxetine and Related Compound B.
Reagents:
-
Paroxetine HCl Reference Standard (RS).
-
Paroxetine Related Compound B RS (Defluoro Paroxetine).
Procedure:
-
Standard Solution: Dissolve 5 mg of Paroxetine HCl RS and 5 mg of Related Compound B RS in 50 mL of mobile phase.
-
Equilibration: Flush the HPLC column with mobile phase for 30 minutes until baseline stabilizes.
-
Injection: Inject 10 µL of the mixture.
-
Criteria Check:
-
Calculate Resolution (
) using the equation: -
Pass Criteria:
. -
Tailing Factor:
for both peaks.
-
References
-
European Pharmacopoeia (Ph.[1] Eur.). Paroxetine Hydrochloride Hemihydrate: Impurities.[1][3][4] EDQM. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 133023023 (Defluoro Paroxetine). Available at: [Link]
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
Sources
Technical Guide: Paroxetine Degradation Profiling & Stability Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the degradation pathways, impurity profiling, and stability-indicating analytical methodologies for Paroxetine Hydrochloride. Designed for pharmaceutical scientists, this document moves beyond standard pharmacopeial lists to explore the mechanistic origins of degradation, offering actionable protocols for forced degradation studies and advanced LC-MS identification strategies.
Chemical Basis of Instability
Paroxetine ((3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) is a Selective Serotonin Reuptake Inhibitor (SSRI).[1] Its stability profile is dictated by three reactive pharmacophores:
-
Secondary Amine: Susceptible to N-oxidation and N-alkylation (specifically with excipient impurities like formaldehyde).
-
Ether Linkage: The benzodioxole ether bridge is the primary site for hydrolytic cleavage under acidic stress.
-
Benzodioxole Ring: Prone to radical-induced opening and oxidative attack.
Table 1: Key Paroxetine Impurities (USP/EP Designation)
| Impurity Name | Common Name | Origin | Structure/Mechanism |
| Impurity A (EP) / RC B (USP) | Desfluoro Paroxetine | Process | Defluorination analog (Synthesis starting material artifact). |
| Impurity B (EP) / RC A (USP) | 4-Methoxy Paroxetine | Process | Methoxyphenyl analog. |
| Impurity C (EP) / RC C (USP) | Trans-Paroxetine | Process | (3R, 4S) Enantiomer. |
| Impurity D (EP) | Paroxetine Alcohol | Degradant | Hydrolytic cleavage of the ether bridge yielding 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. |
| Impurity E (EP) / RC D (USP) | Cis-Paroxetine | Process | (3R, 4R) Diastereomer. |
| RC F (USP) | N-Methyl Paroxetine | Degradant | Reaction with formaldehyde (impurity in PEG/excipients). |
| N-Oxide | Paroxetine N-Oxide | Degradant | Oxidative attack on the secondary amine. |
Mechanistic Degradation Pathways
Understanding how paroxetine degrades is critical for formulation stabilization.
Hydrolytic Degradation (Acid Labile)
Paroxetine is relatively stable in alkali but sensitive to strong acids. The ether oxygen connecting the piperidine methyl group to the benzodioxole ring is protonated, leading to cleavage.
-
Mechanism: Protonation of the ether oxygen
Nucleophilic attack by water Release of Sesamol (unstable) and Impurity D (Paroxetine Alcohol). -
Criticality: High. Avoid low pH micro-environments in formulation (e.g., acidic binders).
Oxidative Degradation
Oxidation occurs primarily at the secondary nitrogen.
-
Mechanism: Peroxide or radical attack generates the N-Hydroxyl intermediate, which dehydrates to the nitrone or stabilizes as the N-Oxide .
-
Excipient Interaction: Polyethylene Glycols (PEGs) often contain trace peroxides, accelerating this pathway.
Excipient-Induced Stress (The "Maillard" Mimic)
A specific degradation pathway involves the interaction between Paroxetine and aldehyde impurities (formaldehyde/formic acid) found in excipients like PEG or starch.
-
Mechanism: Formaldehyde attacks the secondary amine
Carbinolamine intermediate Reduction (via formic acid/hydride transfer) N-Methyl Paroxetine (RC F) .
Visualization: Degradation Logic Flow
Caption: Mechanistic pathways for Paroxetine degradation showing Hydrolysis (Impurity D), Oxidation (N-Oxide), and Excipient Interaction (N-Methyl).
Forced Degradation Protocols (Stress Testing)
To validate a stability-indicating method, you must demonstrate specificity by resolving the drug from its degradants.
Acid Hydrolysis
-
Reagent: 1.0 N HCl.
-
Protocol: Dissolve API to 1 mg/mL. Add equal volume of 1.0 N HCl. Reflux at 60°C for 4–8 hours.
-
Target: 10–20% degradation.
-
Expected Result: Significant formation of Impurity D (RRT ~0.2–0.3 depending on method).
Base Hydrolysis
-
Reagent: 1.0 N NaOH.
-
Protocol: Dissolve API to 1 mg/mL. Add equal volume 1.0 N NaOH. Heat at 60°C for 4 hours.
-
Expected Result: Paroxetine is generally robust to alkali; minimal degradation expected. If degradation occurs, check for benzodioxole ring opening.
Oxidative Stress
-
Reagent: 3% or 10% H₂O₂.
-
Protocol: Room temperature for 24 hours.
-
Expected Result: Formation of N-oxide (often elutes before parent peak in RP-HPLC due to increased polarity).
Photolytic Stress
-
Condition: 1.2 million lux hours (visible) + 200 Wh/m² (UV).
-
Protocol: Expose solid state (powder) and solution state.
-
Expected Result: Radical-induced dehydration and color change (yellowing).
Analytical Method Development (Stability Indicating)
The following UHPLC/HPLC conditions are recommended for separating the critical pair (Paroxetine and Impurity D/C).
Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Symmetry) | Robust separation of polar degradants. |
| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4.5) | Buffer pH controls ionization of the secondary amine. |
| Mobile Phase B | Acetonitrile : THF (90:10) | THF sharpens peak shape for nitrogenous bases. |
| Gradient | 0 min: 80% A; 30 min: 20% A | Gradient required to elute non-polar process impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV at 285 nm (or 295 nm) | 285 nm is the isosbestic point for many impurities; 205 nm for higher sensitivity but more noise. |
| Column Temp | 40°C | Improves mass transfer and peak symmetry. |
LC-MS Identification Strategy
When unknown peaks arise during stress testing, use the following MS transitions for identification:
-
Paroxetine (Parent): [M+H]+ m/z 330.1
Product Ions: 192.1, 70.1. -
Impurity D (Alcohol): [M+H]+ m/z ~210 (Loss of benzodioxole).
-
N-Oxide: [M+H]+ m/z 346.1 (+16 amu).
-
N-Methyl (RC F): [M+H]+ m/z 344.1 (+14 amu).
Visualization: Analytical Workflow
Caption: Decision tree for identifying unknown degradants in stability samples using RRT and Mass Spectrometry.
Regulatory & Safety Implications
-
Genotoxicity: Most paroxetine degradants are non-mutagenic. However, if the synthesis involves alkylating agents, specific control of genotoxic impurities (GTIs) is required per ICH M7.
-
Limits:
-
Individual Unknown Impurity: NMT 0.10%
-
Total Impurities: NMT 1.0%
-
Impurity D (Specific): Often controlled at higher limits (0.2–0.5%) if qualified by tox studies.
-
References
-
USP-NF. (2023). Paroxetine Hydrochloride Monograph: Organic Impurities. United States Pharmacopeia.[2] Link
-
Munigela, N., et al. (2008).[3] "Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate." Scientia Pharmaceutica, 76(4), 653-662.[3] Link[3]
- Hotha, K.K., et al. (2013). "Force degradation studies: practical approach and regulatory requirements." Drug Invention Today.
-
Watanabe, S., et al. (2019). "Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation." Journal of Chromatography & Separation Techniques, 10(2). Link
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] Link
Sources
Technical Monograph: Defluoro Paroxetine Hydrochloride
The following technical guide is structured as a specialized monograph for pharmaceutical scientists and researchers. It synthesizes MSDS safety data with impurity profiling protocols, moving beyond static data sheets into actionable experimental logic.
Impurity Profiling, Safety Management, and Analytical Characterization
Executive Technical Summary
Defluoro Paroxetine Hydrochloride (Paroxetine EP Impurity A) is a critical process-related impurity and degradation product of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. Its presence in pharmaceutical substances must be rigorously controlled under ICH Q3A/Q3B guidelines due to its structural similarity to the active pharmaceutical ingredient (API) and potential for off-target pharmacological activity.
This guide provides a comprehensive framework for the safe handling, identification, and quantification of this compound, designed for use in R&D and Quality Control environments.
Chemical Identity & Physicochemical Profile
Precise identification is the prerequisite for any analytical workflow. Defluoro Paroxetine lacks the fluorine atom at the para-position of the phenyl ring found in the parent molecule.
| Property | Specification |
| Common Name | Defluoro Paroxetine Hydrochloride |
| Pharmacopoeial Designation | Paroxetine EP Impurity A |
| IUPAC Name | (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine hydrochloride |
| CAS Number | 1322626-23-2 (HCl salt); 324024-00-2 (Free base) |
| Molecular Formula | C₁₉H₂₂ClNO₃ |
| Molecular Weight | 347.84 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Slightly soluble in Water |
| Melting Point | >120°C (Decomposes) |
| Chirality | Chiral (3S, 4R configuration preserved from parent) |
Structural Origin & Formation Mechanism
Understanding the origin of Defluoro Paroxetine is essential for process control. It typically arises through two primary pathways:
-
Starting Material Contamination: Use of des-fluoro precursors (e.g., bromobenzene instead of 1-bromo-4-fluorobenzene) during the Grignard coupling phase.
-
Reductive Defluorination: Accidental defluorination during the reduction of intermediate amides or esters, often catalyzed by metal hydrides under stress conditions.
Visualization: Impurity Formation Logic
The following diagram illustrates the structural relationship and critical control points in the synthesis pathway.
Caption: Structural origin of Defluoro Paroxetine via starting material contamination or stress-induced degradation.
Safety Data & Hazard Management (MSDS Synthesis)
As a potent pharmacophore analog, Defluoro Paroxetine must be handled with "Potent Compound" protocols (OEB 3/4 equivalent). It is not fully toxicologically characterized, requiring researchers to assume toxicity similar to or exceeding the parent API.
Hazard Classification (GHS)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Sensitization (Skin): Category 1 (May cause allergic reaction).[1]
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life).
-
Target Organ Toxicity: Potential SSRI-like effects (Serotonin Syndrome risk).
Handling & Containment Protocol
-
Engineering Controls: Handle only inside a certified Chemical Fume Hood or Powder Containment Enclosure . HEPA filtration is mandatory.
-
PPE: Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields. P3/N95 respiratory protection required if handling open powder outside a hood.
-
Decontamination: Clean surfaces with 10% Sodium Hypochlorite (bleach) followed by 70% Isopropanol to degrade and solubilize residues.
Emergency Response
| Scenario | Action Protocol |
| Inhalation | Move to fresh air immediately. Monitor for serotonin-related symptoms (tremors, agitation). |
| Skin Contact | Wash with soap and copious water for 15 min.[2] Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses.[2] Consult ophthalmologist. |
| Spill | Dampen with water to prevent dust. Scoop into hazardous waste. Do not dry sweep. |
Analytical Characterization Protocol
The following High-Performance Liquid Chromatography (HPLC) method is designed to resolve Defluoro Paroxetine from the parent API and other related impurities.
Experimental Logic
-
Separation Principle: Reversed-Phase Chromatography (RP-HPLC).
-
Causality: Defluoro Paroxetine is less lipophilic than Paroxetine (due to C-H vs C-F substitution) but the difference is subtle. A C18 column with high carbon load is selected to maximize hydrophobic interaction resolution. Acidic pH suppresses silanol activity and ensures the amine is protonated, improving peak shape.
Method Parameters[9][10][11]
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase A: 0.05M Ammonium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm (high sensitivity) or 295 nm (selective).
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 31.0 | 80 | 20 | Re-equilibration |
Workflow Visualization
The following diagram details the self-validating workflow for quantifying this impurity.
Caption: Analytical workflow for the isolation and quantification of Defluoro Paroxetine.
Toxicological Context & SAR Analysis
While specific in vivo data for Defluoro Paroxetine is proprietary or limited, Structure-Activity Relationship (SAR) analysis suggests:
-
Pharmacodynamics: The fluorine substituent in Paroxetine contributes to metabolic stability and potency. Its removal (Defluoro) may slightly reduce serotonin reuptake inhibition potency but likely retains significant biological activity.
-
Metabolism: The unsubstituted phenyl ring is more susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6) compared to the fluorinated parent, potentially leading to faster clearance.
-
Risk Assessment: For calculation of Permitted Daily Exposure (PDE), a conservative approach is to apply the same toxicological limits as Paroxetine until specific genotoxicity data proves otherwise.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2016.
-
LGC Standards . Defluoro Paroxetine Hydrochloride - Safety Data Sheet. Retrieved from LGC Standards.
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71315283 (Defluoro N-Benzyl Paroxetine - Related Structure).
-
Santa Cruz Biotechnology . Defluoro Paroxetine Hydrochloride Product Data.
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances.
Sources
Methodological & Application
HPLC method development for Defluoro Paroxetine analysis
Application Note: High-Resolution HPLC Method Development for Defluoro Paroxetine Analysis
Executive Summary
Defluoro paroxetine (Desfluoro paroxetine) is a critical process-related impurity in the synthesis of Paroxetine, typically arising during hydrogenation steps where the fluorine atom on the phenyl ring is accidentally cleaved. Designated as Impurity A in the European Pharmacopoeia (EP), its structural similarity to the Active Pharmaceutical Ingredient (API)—differing by only a single atom (H vs. F)—poses a significant chromatographic challenge.
This guide provides a comprehensive protocol for developing a stability-indicating HPLC method capable of resolving Defluoro paroxetine from Paroxetine and other related compounds. The methodology prioritizes Reverse Phase Chromatography (RP-HPLC) using acidic mobile phases to suppress silanol activity and ensure sharp peak shapes for these basic amine compounds.
Physicochemical Profile & Separation Logic
Understanding the molecular drivers is the first step in rational method design.
| Property | Paroxetine (API) | Defluoro Paroxetine (Impurity) | Chromatographic Impact |
| Structure | Contains Fluorine on phenyl ring | Fluorine replaced by Hydrogen | Extremely similar retention times. |
| pKa (Basic) | ~9.8 (Secondary Amine) | ~9.8 (Secondary Amine) | Both require acidic pH (< 3.0) or high pH (> 10) to control ionization. |
| LogP | ~3.95 | Slightly lower | Defluoro paroxetine typically elutes before Paroxetine on C18 columns due to reduced lipophilicity. |
| UV Max | 295 nm | 290-295 nm | UV detection at 295 nm is suitable for both. |
The "Why" Behind the Method:
-
Column Selection (C18 vs. Phenyl-Hexyl): While C18 (L1) is the standard workhorse, the separation relies on the subtle hydrophobicity difference. Phenyl-Hexyl columns can offer orthogonal selectivity by engaging in
interactions with the aromatic rings, potentially enhancing resolution between the fluorinated and non-fluorinated rings. -
pH Control: At neutral pH, secondary amines interact strongly with residual silanols on the silica support, causing severe peak tailing. We utilize a low pH (2.5 - 3.0) buffer to protonate the amines fully (
) and suppress silanol ionization ( ), ensuring symmetry. -
Gradient Elution: An isocratic hold followed by a gradient is necessary to separate the early eluting Defluoro impurity from the main peak while subsequently eluting strongly retained dimers or late-eluting impurities.
Method Development Workflow
The following diagram outlines the logical flow for developing this specific method, ensuring no critical parameter is overlooked.
Caption: Logical workflow for developing a high-resolution HPLC method for Paroxetine impurities.
Detailed Experimental Protocol
Reagents & Standards
-
Paroxetine HCl Reference Standard: >99.0% purity.
-
Defluoro Paroxetine Standard (EP Impurity A): >95.0% purity (CAS: 1394842-91-1).
-
Acetonitrile (ACN): HPLC Grade.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%). -
Water: Milli-Q or HPLC grade.
Instrumentation
-
System: HPLC/UHPLC with Gradient Pump and Autosampler.
-
Detector: UV/PDA Detector (set to 295 nm).
-
Column: Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent L1 column.
-
Alternative: ACE 5 C18-PFP (for enhanced selectivity).
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.05M Potassium Phosphate Buffer, adjusted to pH 3.0 with dilute phosphoric acid. |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 295 nm |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Initial Hold |
| 5.0 | 80 | 20 | Isocratic for early elution |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 40 | 60 | Wash |
| 25.1 | 80 | 20 | Re-equilibration |
| 30.0 | 80 | 20 | End of Run |
Sample Preparation
-
Diluent: Mobile Phase A : ACN (50:50 v/v).
-
Standard Stock Solution: Dissolve Paroxetine HCl and Defluoro Paroxetine in diluent to 1.0 mg/mL.
-
System Suitability Solution: Dilute stock to obtain 10 µg/mL of Defluoro Paroxetine and 10 µg/mL of Paroxetine.
-
Test Sample: Prepare 1.0 mg/mL of the API or drug product in diluent.
Method Validation (Self-Validating System)
To ensure the method is trustworthy and meets regulatory standards (ICH Q2), the following validation parameters must be verified.
Specificity & Resolution
The critical pair is Defluoro Paroxetine and Paroxetine .
-
Requirement: Resolution (
) between Defluoro Paroxetine and Paroxetine must be . -
Observation: Defluoro Paroxetine typically elutes at RRT ~0.90 - 0.95 relative to Paroxetine.
Sensitivity (LOD/LOQ)
Given that Defluoro Paroxetine is a process impurity, the method must be sensitive enough to detect it at reporting thresholds (typically 0.05%).
-
LOD Target: 0.02% of nominal sample concentration.
-
LOQ Target: 0.05% of nominal sample concentration.
-
Calculation:
for LOD; for LOQ.
Robustness Decision Tree
Use the following logic to troubleshoot resolution issues during validation.
Caption: Troubleshooting logic for optimizing resolution between Defluoro Paroxetine and Paroxetine.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 01/2008:2018. (Defines Impurity A as Desfluoro Paroxetine).[1][2]
-
United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph. (Describes Related Compounds and HPLC methods).
-
Mac-Mod Analytical . Paroxetine and Desfluoro Analogue Application Note. (Demonstrates separation on CN phases).
-
National Center for Biotechnology Information . PubChem Compound Summary for Paroxetine. (Physicochemical data: pKa, LogP).
-
BOC Sciences . Paroxetine EP Impurity A HCl Data Sheet. (Structural confirmation of Defluoro Paroxetine).
Sources
Application Note: High-Sensitivity LC-MS/MS Profiling of Defluoro Paroxetine (Impurity A)
Executive Summary
Defluoro Paroxetine (Impurity A) is a critical process-related impurity and potential metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine. Chemically identified as trans-(-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine, it differs from the parent drug solely by the absence of the fluorine atom on the phenyl ring.
This absence results in a mass shift of -18 Da (F=19 vs H=1), posing unique challenges for resolution in complex matrices where the parent drug is present in high excess. This guide details a robust LC-MS/MS protocol designed to achieve chromatographic resolution and high-sensitivity quantitation, utilizing the structural conservation of the benzodioxole moiety for reliable MRM transitions.
Chemical Identity & Mechanistic Basis
Understanding the structural relationship between Paroxetine and its Defluoro analog is prerequisite to optimizing MS parameters.
| Compound | Formula | MW ( g/mol ) | Precursor Ion | Key Structural Feature |
| Paroxetine | 329.37 | 330.2 | Fluorophenyl group | |
| Defluoro Paroxetine | 311.38 | 312.2 | Phenyl group (Des-fluoro) |
Fragmentation Mechanism
Both compounds share the (1,3-benzodioxol-5-yloxy)methyl moiety. Under Electrospray Ionization (ESI+), the ether linkage is the primary site of fragmentation.
-
Primary Transition (Quantifier): Cleavage of the C-O ether bond yields the benzodioxole-stabilized carbocation. Since this part of the molecule is identical in both the parent and the impurity, the product ion m/z 192.1 is conserved.
-
Secondary Transition (Qualifier): The piperidine ring fragmentation yields m/z 70.1 , also conserved.
Note on Specificity: While the fragments are identical, the precursor ions (330.2 vs 312.2) provide the necessary mass discrimination.
Experimental Protocol
Reagents and Standards[1][2][3]
-
Reference Standards: Defluoro Paroxetine HCl (USP Impurity A), Paroxetine HCl.
-
Internal Standard (IS): Paroxetine-d6 (Preferred) or Fluoxetine.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS Grade Ammonium Formate, Formic Acid.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: Paroxetine and its analogs are basic amines. LLE provides cleaner extracts than protein precipitation, reducing matrix effects that suppress ionization.
Protocol Steps:
-
Aliquot: Transfer 200 µL of plasma/sample into a glass tube.
-
Spike: Add 20 µL of Internal Standard solution (100 ng/mL).
-
Alkalinize: Add 100 µL of 0.5 M Ammonium Hydroxide (
).-
Why: Shifts the drug to its non-ionized free base form (
), facilitating transfer to the organic phase.
-
-
Extract: Add 2.0 mL of Extraction Solvent (Ethyl Acetate:Hexane, 50:50 v/v).
-
Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 rpm for 5 minutes (
). -
Transfer: Transfer the organic (upper) supernatant to a clean tube.
-
Dry: Evaporate to dryness under
stream at . -
Reconstitute: Dissolve residue in 200 µL of Mobile Phase A/B (80:20). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions[2][4]
Chromatographic Strategy: Basic drugs like Paroxetine often exhibit peak tailing on C18 columns due to interaction with residual silanols. To mitigate this, we utilize a high-strength buffer (20mM Ammonium Formate) which competes for active sites and stabilizes ionization.
-
LC System: UHPLC (Agilent 1290 / Waters UPLC or equivalent)
-
Column: Waters XBridge
BEH (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex . -
Column Temp:
-
Flow Rate: 0.4 mL/min
-
Mobile Phase A: 20 mM Ammonium Formate in Water (pH ~6.0 unadjusted or adj. to 4.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (100%).[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 1.00 | 10 | Desalting |
| 4.00 | 90 | Elution of Analytes |
| 5.00 | 90 | Wash |
| 5.10 | 10 | Re-equilibration |
| 7.00 | 10 | End of Run |
Mass Spectrometry Parameters[2][4][6][7]
-
Source: ESI Positive (
)[2][3] -
Spray Voltage: 4500 V
-
Source Temp:
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Role |
| Defluoro Paroxetine | 312.2 | 192.1 | 100 | 30 | Quantifier |
| 312.2 | 70.1 | 100 | 45 | Qualifier | |
| Paroxetine (Parent) | 330.2 | 192.1 | 50 | 30 | Monitor |
| Paroxetine-d6 (IS) | 336.2 | 198.1 | 50 | 30 | Internal Std |
Visualized Workflows
Fragmentation Pathway Logic
The following diagram illustrates why the m/z 192.1 fragment is the robust choice for both the parent and the impurity.
Caption: Mechanistic origin of the common m/z 192.1 quantifier ion from both Paroxetine and Defluoro Paroxetine.
Analytical Workflow
Caption: Step-by-step analytical workflow from sample extraction to data processing.
System Suitability & Troubleshooting
Acceptance Criteria
-
Retention Time: The retention time of Defluoro Paroxetine should be within ±0.1 min of the reference standard. Note: It typically elutes slightly earlier than Paroxetine due to the loss of the lipophilic C-F bond, though this depends on the specific column selectivity.
-
Peak Symmetry: Tailing factor (
) must be < 1.5. If tailing occurs, increase Ammonium Formate concentration to 25-30 mM. -
Sensitivity: S/N ratio for the LLOQ (0.5 ng/mL) must be > 10.
Troubleshooting Guide
-
Interference at m/z 312: If background noise is high, ensure the source temperature is sufficient (
) to desolvate the mobile phase fully. -
Carryover: Paroxetine is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.
-
Shift in RT: Check the pH of the aqueous mobile phase. Ammonium Formate buffers are volatile; prepare fresh daily to prevent pH drift.
References
-
USP Monographs. Paroxetine Hydrochloride. United States Pharmacopeia. Link
-
Massaroti, P., et al. (2005). "Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS."[2] Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347.[2] Link
-
Chi, J., et al. (2019). "Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation."[1] Journal of Chromatography & Separation Techniques, 10:419.[1] Link
-
Huestis, M.A., et al. (2015). "Distribution of Paroxetine in Postmortem Fluids and Tissues." FAA Civil Aerospace Medical Institute Reports. Link
Sources
Application Notes and Protocols: Preparation of Defluoro Paroxetine Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The accuracy and reproducibility of experimental results in drug discovery and development are fundamentally reliant on the precise preparation of stock solutions. Defluoro Paroxetine Hydrochloride, a key impurity and metabolite of Paroxetine, requires meticulous handling and accurate solution preparation for use in various analytical and biological assays. This guide provides a comprehensive, in-depth protocol for the preparation of Defluoro Paroxetine Hydrochloride stock solutions. Emphasizing scientific integrity, this document details not just the procedural steps but also the underlying principles, from initial solubility determination to final quality control and documentation, ensuring the generation of reliable and consistent data.
Introduction: The Criticality of Accurate Stock Solution Preparation
A stock solution is a concentrated solution that is diluted to a lower, working concentration for experimental use. The integrity of all subsequent experimental data hinges on the accuracy of this initial stock solution. Errors in its preparation, such as incorrect concentration or degradation of the compound, will propagate throughout all downstream applications, leading to unreliable and irreproducible results.
Defluoro Paroxetine Hydrochloride (CAS: 1322626-23-2; Molecular Formula: C₁₉H₂₂ClNO₃; Molecular Weight: 347.84 g/mol ) is a primary reference standard for the analysis of Paroxetine-related impurities.[1][2][3] Given its role in quality control and metabolic studies, ensuring the precise concentration and stability of its stock solutions is paramount.
This application note addresses the absence of readily available, specific solubility data for Defluoro Paroxetine Hydrochloride by incorporating a systematic, small-scale solubility determination protocol. This preliminary step is crucial for informed solvent selection and the successful preparation of a stock solution at a desired concentration.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is the foundation of a robust protocol.
Physicochemical Data Summary
| Property | Value | Source |
| Compound Name | Defluoro Paroxetine Hydrochloride | LGC Standards[1] |
| CAS Number | 1322626-23-2 | LGC Standards[1] |
| Molecular Formula | C₁₉H₂₂ClNO₃ | LGC Standards[1] |
| Molecular Weight | 347.84 g/mol | LGC Standards[1] |
| Appearance | Crystalline solid | Cayman Chemical[4] |
| Storage (Solid) | -20°C | Cayman Chemical[4] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for Defluoro Paroxetine Hydrochloride is not widely available, data from the closely related Paroxetine Hydrochloride provides essential guidance on safe handling.
Hazard Summary (based on Paroxetine Hydrochloride):
-
Harmful if swallowed.[5]
-
Causes skin irritation.[5]
-
May cause an allergic skin reaction.[5]
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
Personal Protective Equipment (PPE) and Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6][9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[6][9]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[8]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][9]
Experimental Workflow Overview
The preparation of a reliable stock solution follows a logical progression, from understanding the compound's solubility to final documentation.
Caption: General workflow for preparing a chemical stock solution.
Protocol 1: Empirical Determination of Solubility
Rationale: Since the solubility of Defluoro Paroxetine Hydrochloride in common laboratory solvents is not readily published, a small-scale empirical test is the most scientifically sound first step. This prevents the waste of valuable compound and ensures the desired stock concentration is achievable.
Materials:
-
Defluoro Paroxetine Hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethanol (≥95%)
-
Deionized or distilled water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Pipettors and tips
-
Analytical balance (readable to at least 0.1 mg)
Procedure:
-
Weighing: Accurately weigh approximately 1-2 mg of Defluoro Paroxetine Hydrochloride into three separate, pre-labeled microcentrifuge tubes. Record the exact mass for each tube.
-
Solvent Addition:
-
To the first tube, add a small, precise volume of DMSO (e.g., 100 µL).
-
To the second tube, add the same volume of ethanol.
-
To the third tube, add the same volume of water.
-
-
Dissolution:
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution against a dark background.
-
If the compound has not fully dissolved, sonication in an ultrasonic bath for 5-10 minutes can be employed to aid dissolution.
-
-
Incremental Solvent Addition (if necessary): If the compound is not fully dissolved in the initial volume, add another precise aliquot of the same solvent (e.g., another 100 µL) and repeat the dissolution step. Continue this process until the compound is fully dissolved.
-
Calculation and Selection:
-
For the solvent(s) in which the compound dissolved, calculate the approximate solubility (in mg/mL). For example, if 2.1 mg of the compound dissolved in a final volume of 200 µL (0.2 mL) of DMSO, the solubility is approximately 10.5 mg/mL.
-
Select the solvent that dissolves the compound to the desired concentration with the least volume and is compatible with your downstream application. For many in vitro assays, DMSO is a common choice, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Rationale: This protocol outlines the preparation of a 10 mM stock solution, a common concentration for screening and assay development. The choice of DMSO as the solvent is based on its ability to dissolve a wide range of organic molecules.[10] This protocol should be adapted based on the results of the solubility determination in Protocol 1.
Materials and Equipment:
-
Defluoro Paroxetine Hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance (calibrated and level)[11]
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Pipettors and tips
-
Vortex mixer and/or sonicator
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Calculations:
-
Determine the mass of Defluoro Paroxetine Hydrochloride required to make the desired volume of a 10 mM stock solution.
-
The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
For a 1 mL (0.001 L) stock solution at 10 mM (0.010 mol/L): Mass (g) = 0.010 mol/L * 0.001 L * 347.84 g/mol = 0.0034784 g Mass (mg) = 3.48 mg
-
-
Weighing the Compound:
-
Place a clean weighing boat on the analytical balance and tare it to zero.
-
Carefully weigh out the calculated mass (e.g., 3.48 mg) of Defluoro Paroxetine Hydrochloride. Record the exact mass weighed. It is more practical to weigh a slightly different amount (e.g., 3.60 mg) and then adjust the volume of the solvent to achieve the desired concentration.
-
Recalculation (if necessary): If the weighed mass is different from the target, recalculate the required solvent volume to achieve a 10 mM concentration. Volume (L) = Mass (g) / (Desired Concentration (mol/L) x Molecular Weight ( g/mol )) For a weighed mass of 3.60 mg (0.00360 g): Volume (L) = 0.00360 g / (0.010 mol/L * 347.84 g/mol ) = 0.001035 L Volume (µL) = 1035 µL
-
-
Dissolution:
-
Carefully transfer the weighed compound into the volumetric flask.
-
Add approximately 70-80% of the calculated final volume of DMSO to the flask.
-
Cap the flask and vortex until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Visually inspect the solution to ensure there are no remaining particulates.
-
-
Bringing to Final Volume:
-
Once the compound is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask. Use a pipette for the final drops to ensure accuracy.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the final stock solution to a pre-labeled amber glass vial.
-
The label should include:
-
Compound Name: Defluoro Paroxetine Hydrochloride
-
Concentration: 10 mM
-
Solvent: DMSO
-
Date of Preparation
-
Preparer's Initials
-
Lot Number of the solid compound
-
-
Store the stock solution at -20°C to ensure stability.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Quality Control and Documentation
A self-validating protocol relies on robust quality control and meticulous documentation.
Quality Control Checks
-
Visual Inspection: The final stock solution should be clear and free of any visible particulates. Any cloudiness or precipitation indicates a problem with solubility or stability.
-
Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing it against a freshly prepared standard curve. The coefficient of determination (r²) of the calibration curve should ideally be >0.999.[12]
Documentation Best Practices
Meticulous record-keeping is essential for traceability and reproducibility.[11][13] All details of the stock solution preparation should be recorded in a laboratory notebook.
Documentation Workflow:
Caption: Essential elements of a laboratory notebook entry for stock solution preparation.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for the preparation of Defluoro Paroxetine Hydrochloride stock solutions. By integrating a preliminary solubility determination step, this guide empowers researchers to overcome the challenge of working with compounds that have limited published data. Adherence to these detailed procedures, safety precautions, and documentation practices will ensure the preparation of accurate, stable, and reliable stock solutions, thereby enhancing the quality and integrity of subsequent research and development activities.
References
-
PureSynth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]
-
Pharmaguideline. (2013, October 6). Analytical Method Validation Protocol for Pharmaceuticals. Retrieved from [Link]
-
News-Medical.net. (2024, October 25). Standard Solution Preparation: A Comprehensive Guide. Retrieved from [Link]
-
QA/SAC Americas. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]
-
Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
-
Auro-Paroxetine Product Monograph. (2023, February 15). Retrieved from [Link]
Sources
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. biorxiv.org [biorxiv.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 12. Prediction of metabolism and solubility of tablet-form drugs according to the biopharmaceutical drug disposition classification system | ADMET and DMPK [pub.iapchem.org]
- 13. pure-synth.com [pure-synth.com]
Application Note: Strategic Isolation and Characterization of Defluoro Paroxetine (Impurity A) from Pharmaceutical Formulations
This Application Note is structured as a high-level technical guide for pharmaceutical scientists. It prioritizes "Quality by Design" (QbD) principles and practical, bench-proven methodologies over generic textbook descriptions.
Executive Summary & Regulatory Context
In the lifecycle of Paroxetine drug products, the isolation and characterization of Defluoro Paroxetine (Desfluoro Paroxetine) is a critical compliance requirement. Designated as Impurity A in the European Pharmacopoeia (EP) and Related Compound B in the USP, this molecule represents a "Process-Related Impurity" typically stemming from the starting material (desfluoro-precursors) or over-reduction during synthesis.
Scientific Challenge: Defluoro Paroxetine is structurally nearly identical to the Active Pharmaceutical Ingredient (API), differing only by a single atom (Hydrogen replacing Fluorine on the phenyl ring). This results in extremely similar physicochemical properties (
Objective: This protocol details a self-validating workflow for the extraction, enrichment, and semi-preparative isolation of Defluoro Paroxetine from finished dosage forms to support structural elucidation (NMR/MS) and toxicological qualification as per ICH Q3A(R2) and Q3B(R2) guidelines.
Chemical Intelligence & Properties
| Property | Paroxetine (API) | Defluoro Paroxetine (Impurity) | Significance |
| CAS (HCl Salt) | 78246-49-8 | 1322626-23-2 | Target Identification |
| Molecular Formula | Mass Shift (-18 Da) | ||
| Monoisotopic Mass | 329.14 Da | 311.15 Da | MS Selection |
| Polarity ( | ~3.15 | ~3.05 | Elutes slightly earlier/later depending on column selectivity |
| Basicity ( | 9.9 (Secondary Amine) | 9.8 (Secondary Amine) | Requires High pH or Ion-Pairing |
Phase I: Matrix-Exclusion Extraction Protocol
Objective: To extract the amine fraction from the tablet matrix while removing excipients that foul Prep-HPLC columns.
The "pH-Switch" Extraction Logic: Direct solvent extraction often pulls hydrophilic binders. We utilize the basicity of the piperidine ring. By elevating pH > 12, both Paroxetine and Defluoro Paroxetine become uncharged free bases, soluble in non-polar organic solvents, while excipients remain in the aqueous phase.
Step-by-Step Methodology
-
Homogenization: Grind 20 tablets (approx. 400-600 mg API total) into a fine powder.
-
Solubilization: Suspend powder in 50 mL 0.1 N HCl . Sonicate for 20 mins. (Acidic pH keeps amines protonated and water-soluble).
-
Filtration: Filter through a 0.45 µm PVDF membrane to remove insoluble excipients (Titanium dioxide, cellulose).
-
Basification (Critical): Add 1.0 N NaOH dropwise to the filtrate until pH > 12.0. The solution will turn cloudy as the free bases precipitate.
-
Liquid-Liquid Extraction (LLE):
-
Add 50 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Shake vigorously for 5 mins. Centrifuge to break emulsion.
-
Mechanism:[1] Free bases partition into MTBE; salts and hydrophilic binders stay in water.
-
-
Concentration: Collect the organic layer. Dry over anhydrous
. Evaporate to dryness under vacuum at 40°C. -
Reconstitution: Dissolve the residue in 2 mL of Mobile Phase A (Initial conditions).
Phase II: Chromatographic Isolation Strategy
Column Selection Logic: Standard C18 columns often fail to resolve the F vs. H difference adequately for preparative loads.
-
Recommendation: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.
-
Why? The fluorine-fluorine interaction (PFP) or pi-pi interaction (Phenyl) offers orthogonal selectivity to hydrophobicity, enhancing the separation factor (
) between the fluorinated API and the defluoro impurity.
Analytical Method (Scaling Base)
Before Prep-isolation, validate separation on an analytical scale.
-
Column: Phenyl-Hexyl,
. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with
). -
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% -> 60% B (Shallow gradient is crucial for resolution)
-
-
Detection: UV @ 295 nm (Specific to benzodioxole chromophore).[4]
Semi-Preparative Isolation Protocol
-
System: HPLC with Fraction Collector.
-
Column: Phenyl-Hexyl Semi-Prep,
. -
Injection Volume: 500 µL (approx. 20-50 mg load).
-
Trigger Mode: Slope + Threshold (to cut the impurity from the main peak tail).
Gradient Table (Semi-Prep):
| Time (min) | % Buffer (pH 10) | % Acetonitrile | Action |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Load/Wash |
| 25.0 | 55 | 45 | Elution Window |
| 26.0 | 10 | 90 | Column Wash |
| 30.0 | 80 | 20 | Re-equilibration |
Visualization: Workflow & Logic
The following diagram illustrates the critical decision pathways for the isolation process.
Caption: Workflow for the extraction and isolation of Defluoro Paroxetine, emphasizing the critical pH-switch step to remove matrix interference.
Phase III: Characterization & Validation (Self-Validating System)
Once the fraction is collected, you must confirm identity. Do not rely on retention time alone.
Mass Spectrometry (LC-MS/MS) Parameters
-
Ionization: ESI Positive Mode.
-
Logic: Paroxetine contains one Fluorine.[3][5][6] Defluoro contains none.
-
Fragmentation Pattern: Both molecules lose the benzodioxole moiety (neutral loss of ~138 Da), leaving the piperidine-phenyl core.
| Compound | Precursor Ion | Product Ion (Quant) | Product Ion (Qual) | Delta Mass |
| Paroxetine | 330.15 | 192.1 | 70.1 | Reference |
| Defluoro Paroxetine | 312.15 | 174.1 | 70.1 | -18 Da Shift |
Note: The product ion 192.1 (Paroxetine) shifts to 174.1 (Defluoro) because the Fluorine is located on the phenyl ring attached to the piperidine, which is retained in this fragment.
NMR Validation (Proton )
-
Solvent:
or . -
Diagnostic Signal:
-
Paroxetine: The phenyl ring is para-substituted. You will see a characteristic splitting pattern for the 4 aromatic protons (AA'BB' system) coupled with the Fluorine splitting (
). -
Defluoro Paroxetine: The phenyl ring is unsubstituted (monosubstituted benzene). You will observe a multiplet integrating for 5 protons in the aromatic region (7.1 - 7.4 ppm), lacking the F-coupling complexity.
-
References
-
European Pharmacopoeia (Ph. Eur.) . Paroxetine Hydrochloride Hemihydrate Monograph 2033. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
ICH Harmonised Tripartite Guideline . Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006.
-
United States Pharmacopeia (USP) . Paroxetine Hydrochloride Monograph. USP-NF.
-
Simões, R. et al. (2014). Development and Validation of a Stability-Indicating HPLC Method for the Determination of Paroxetine in Bulk and Tablets. Journal of Chromatographic Science.
-
Center for Drug Evaluation and Research (CDER) . Guidance for Industry: ANDAs: Impurities in Drug Substances. FDA, 2009.
Sources
Application Note: A Robust UPLC Method for the Baseline Separation of Paroxetine and its Defluoro Impurity
Abstract
This application note details a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method developed for the baseline separation and quantification of Paroxetine from its closely related process impurity, Defluoro Paroxetine. The structural similarity between these two compounds—differing only by a single fluorine atom—presents a significant analytical challenge. This method leverages a high-pH reversed-phase approach, providing excellent selectivity and peak shape in a rapid analysis time, making it suitable for high-throughput quality control and stability testing environments. The rationale behind each parameter selection is discussed in detail, providing a comprehensive guide for researchers and drug development professionals.
Introduction
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] As with any active pharmaceutical ingredient (API), rigorous control of impurities is mandated by regulatory bodies like the ICH to ensure drug safety and efficacy.[3] One critical process impurity in the synthesis of Paroxetine is Defluoro Paroxetine, where the fluorine atom on the 4-phenyl ring is absent.[4]
The minute structural difference between Paroxetine and its defluorinated analogue makes their chromatographic separation challenging. A successful analytical method must provide sufficient resolution to accurately quantify this impurity, often present at levels below 0.1% relative to the API.[3] Traditional HPLC methods can be time-consuming, often requiring long run times to achieve separation.[3] UPLC technology, with its use of sub-2 µm particle columns, offers significant improvements in speed, resolution, and sensitivity, making it an ideal platform for this application.[5] This note provides a complete protocol, grounded in chromatographic theory, for the effective separation of these compounds.
Analyte Physicochemical Properties & Rationale
Understanding the physicochemical properties of the analytes is fundamental to rational method development. Paroxetine is a basic compound due to the secondary amine in its piperidine ring.[6] This characteristic is the primary driver for the selection of chromatographic conditions.
| Property | Paroxetine | Defluoro Paroxetine | Scientific Rationale for Method |
| Structure | (3S,4R)-3-((benzo[d][1][3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine | (3S,4R)-3-((benzo[d][1][3]dioxol-5-yloxy)methyl)-4-phenylpiperidine | The absence of the highly electronegative fluorine atom makes Defluoro Paroxetine slightly less polar and more hydrophobic than Paroxetine, enabling their separation by reversed-phase chromatography. |
| Molecular Formula | C₁₉H₂₀FNO₃[1] | C₁₉H₂₁NO₃[7] | - |
| Molecular Weight | 329.4 g/mol (free base)[2] | 311.4 g/mol (free base)[8] | - |
| pKa (Basic) | ~9.9 - 10.3[6][9] | Estimated to be very similar to Paroxetine | The high pKa indicates the amine is protonated (charged) at acidic and neutral pH. A high pH mobile phase (> pKa) will suppress this ionization, rendering the molecule neutral and enhancing its retention on a C18 column. |
| logP | 2.53[1] | Estimated to be slightly higher than Paroxetine | The higher hydrophobicity of Defluoro Paroxetine will result in a longer retention time in a reversed-phase system. |
| UV λmax (nm) | ~295 nm[10] | Expected to be nearly identical to Paroxetine | The primary chromophore is conserved between the two molecules, allowing for simultaneous detection at a single wavelength. A wavelength of 295 nm offers excellent sensitivity.[10][11] |
UPLC Method & Experimental Protocol
Rationale for Methodological Choices
-
Column Chemistry: An ACQUITY UPLC BEH C18 column was selected. The Ethylene Bridged Hybrid (BEH) particle technology provides exceptional chemical stability across a wide pH range (1-12), which is essential for the high-pH mobile phase used in this method.[12][13] This stability ensures long column lifetime and reproducible results. Furthermore, BEH columns provide excellent peak shape for basic analytes.[13]
-
Mobile Phase: A high-pH mobile phase (pH 10) using ammonium bicarbonate was chosen. Operating at a pH approximately two units above the analyte's pKa ensures that Paroxetine and its analogue are in their non-ionized, neutral forms. This leads to increased retention on the C18 stationary phase, improved peak symmetry by minimizing secondary interactions with residual silanols, and enhanced overall resolution. Acetonitrile is used as the organic modifier due to its low viscosity, which is ideal for UPLC pressures, and its UV transparency.[14]
-
Column Temperature: The column is maintained at an elevated temperature of 60 °C. This reduces mobile phase viscosity, allowing for lower system backpressure and improved mass transfer kinetics.[3] The result is sharper peaks and often a reduction in analysis time.
-
Gradient Elution: A gradient elution is employed to ensure that the more retained Defluoro Paroxetine is eluted in a reasonable time with good peak shape, while still providing baseline separation from the main Paroxetine peak.
Experimental Workflow
Sources
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Defluoro N-Benzyl Paroxetine Hydrochloride | C26H28ClNO3 | CID 71315283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Development of conditions for isolation of antidepressant paroxetine from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 12. waters.com [waters.com]
- 13. mz-at.de [mz-at.de]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
A Validated Thin-Layer Chromatography Method for the Rapid Detection of Defluoro-Paroxetine in Paroxetine Drug Substance
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details a robust and validated Thin-Layer Chromatography (TLC) method for the qualitative analysis and detection of defluoro-paroxetine, a critical process-related impurity in the synthesis of Paroxetine. Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for various depressive and anxiety disorders[1][2][3]. The control of impurities in active pharmaceutical ingredients (APIs) is mandated by global regulatory bodies, as outlined in the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2)[4][5][6][7]. Defluoro-paroxetine is a known impurity that can arise during specific synthetic routes, often involving reduction or substitution reactions where the fluorine atom is inadvertently removed[8][9]. Due to its structural similarity to the parent molecule, its detection is paramount for ensuring the purity, safety, and efficacy of the final drug product. This protocol provides a simple, rapid, and cost-effective TLC method suitable for in-process control and routine quality assurance, leveraging fundamental chromatographic principles to achieve clear separation and sensitive detection.
Introduction: The Rationale for Impurity Detection
In pharmaceutical manufacturing, the rigorous control of impurities is not merely a quality benchmark but a fundamental safety requirement. Regulatory frameworks, such as the ICH Q3A guidelines, establish strict thresholds for reporting, identifying, and qualifying impurities in new drug substances[5][6]. Organic impurities, which include starting materials, by-products, intermediates, and degradation products, are of particular concern[4][5].
Defluoro-paroxetine is a process-related impurity that lacks the 4-fluoro substituent on the phenyl ring of the paroxetine molecule[10][11]. This structural modification, while seemingly minor, results in a distinct chemical entity whose pharmacological and toxicological profile may differ from the API. The primary difference exploited by this chromatographic method is the change in molecular polarity. The fluorine atom in paroxetine is highly electronegative, imparting a slight increase in polarity to that region of the molecule compared to the simple phenyl group in defluoro-paroxetine. In normal-phase chromatography, where a polar stationary phase is used, this difference allows for the effective separation of the two compounds. Paroxetine, being marginally more polar, will exhibit stronger interactions with the silica gel stationary phase, resulting in a lower Retention Factor (Rf) value compared to the less polar defluoro-paroxetine. This application note provides a complete workflow to exploit this principle for reliable detection.
Chromatographic Principles and Method Selection
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that offers an ideal balance of speed, simplicity, and sensitivity for qualitative impurity analysis.
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated plates are selected. The silica gel serves as the polar stationary phase. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and other polar interactions with the analytes. The "F₂₅₄" designation indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light, facilitating a non-destructive visualization method known as UV shadowing[12][13].
-
Mobile Phase: The choice of the mobile phase is critical for achieving separation. A multi-component solvent system allows for fine-tuning of polarity and selectivity. The selected system, Ethyl Acetate: Acetic Acid: Water (7.5 : 1.5 : 1 v/v/v) , is based on established methods for paroxetine analysis[14][15].
-
Ethyl Acetate: Acts as the primary, moderately polar eluting solvent, driving the migration of the compounds up the plate.
-
Acetic Acid: Serves a dual purpose. It helps to suppress the ionization of the basic piperidine nitrogen in paroxetine and its impurity, leading to more compact and less "streaky" spots. It also competes with the analytes for active sites on the silica gel, modulating retention.
-
Water: As a highly polar component, it modifies the activity of the silica gel stationary phase and the overall polarity of the mobile phase.
-
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating a reference standard for both the API and the impurity to confirm identity and separation.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Paroxetine Hydrochloride Reference Standard | USP/EP Grade | Sigma-Aldrich, USP |
| Defluoro-paroxetine Reference Standard | >98% Purity | LGC, Clearsynth |
| TLC Silica Gel 60 F₂₅₄ Plates | Aluminum or Glass Backed | Merck (MilliporeSigma) |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Methanol | HPLC Grade | Fisher Scientific |
| Deionized Water | Type 1 | In-house |
| Ninhydrin | ACS Grade | Sigma-Aldrich |
| Ethanol | 95% | Fisher Scientific |
| Iodine Crystals | ACS Grade | Sigma-Aldrich |
Solution Preparation
-
Paroxetine Standard Solution (S1): Accurately weigh 10 mg of Paroxetine HCl reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Defluoro-paroxetine Standard Solution (S2): Accurately weigh 1 mg of defluoro-paroxetine reference standard and dissolve it in 10 mL of methanol to obtain a 0.1 mg/mL (100 µg/mL) stock solution.
-
Test Sample Solution (T1): Accurately weigh 10 mg of the paroxetine batch to be tested and dissolve it in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Mixed Standard Solution (M1): Combine 1 mL of the Paroxetine Standard Solution (S1) and 1 mL of the Defluoro-paroxetine Standard Solution (S2). This solution is used to verify system suitability and resolution.
-
Ninhydrin Visualizing Reagent: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol. Store in a dark bottle.
TLC Plate Preparation and Application
-
Using a soft pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom edge of the TLC plate.
-
Mark spotting points along the origin, ensuring at least 1 cm of space between each spot.
-
Using a 5 µL capillary tube or a microliter syringe, apply 2 µL of each solution onto the marked points in the following order: S1, T1, M1, S2 .
-
Ensure the spots are small and concentrated by applying the solution in portions, allowing the solvent to evaporate completely between applications. Heating the plate to ~55°C can aid in creating compact spots[16].
Chromatogram Development
-
Pour the mobile phase (Ethyl Acetate: Acetic Acid: Water, 7.5:1.5:1) into a TLC developing chamber to a depth of approximately 0.5-1.0 cm.
-
Place a piece of filter paper inside the chamber, ensuring it is wetted by the mobile phase. This saturates the chamber atmosphere with solvent vapors, which is crucial for reproducible results[16].
-
Close the chamber and allow it to saturate for at least 20 minutes.
-
Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase.
-
Close the chamber and allow the chromatogram to develop until the solvent front has migrated approximately 80-90% of the plate height.
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air-dry completely in a fume hood. Gentle heating (~60-80°C) can accelerate drying.
Visualization and Detection
Perform visualization steps sequentially, starting with non-destructive methods.
-
UV Detection (Non-Destructive):
-
Place the dried plate under a UV lamp at 254 nm.
-
Paroxetine and defluoro-paroxetine will appear as dark purple/black spots against the green fluorescent background.
-
Gently circle the observed spots with a pencil.
-
-
Iodine Vapor (Semi-Destructive):
-
Place the plate in a sealed chamber containing a few crystals of iodine.
-
Organic compounds will adsorb the iodine vapor and appear as brown or yellowish-brown spots within a few minutes. This method confirms the presence of organic analytes.
-
-
Ninhydrin Staining (Destructive):
-
Evenly spray the plate with the Ninhydrin visualizing reagent.
-
Carefully heat the plate with a heat gun or in an oven at 105-110°C for 5-10 minutes.
-
Paroxetine and defluoro-paroxetine, both containing a secondary amine (piperidine) moiety, will react to form colored spots (typically purple, pink, or brown)[12][13][17].
-
Data Analysis and Interpretation
The primary method for identification is the comparison of Retention Factor (Rf) values. The Rf is a ratio, calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and to the solvent front line. Calculate the Rf for each spot in every lane.
-
System Suitability: In the mixed standard lane (M1), two distinct spots should be visible. This confirms the resolving power of the method.
-
Identification:
-
The Rf value of the main spot in the test sample lane (T1) should correspond to the Rf value of the Paroxetine Standard (S1).
-
The presence of a secondary spot in the test sample lane (T1) that corresponds to the Rf value of the Defluoro-paroxetine Standard (S2) indicates the presence of the impurity.
-
Expected Results
The following table summarizes the expected outcomes. The Rf values are based on literature and chemical principles; the defluoro-paroxetine value is an educated estimate based on its lower polarity.
| Compound | Description | Expected Rf Value* | Visualization (UV 254 nm) | Visualization (Ninhydrin) |
| Paroxetine | API, contains a 4-fluorophenyl group. More polar. | ~ 0.49[14][15] | Dark spot on fluorescent background | Colored spot (e.g., purple) |
| Defluoro-paroxetine | Impurity, contains a phenyl group. Less polar. | > 0.49 (e.g., ~0.55-0.60) | Dark spot on fluorescent background | Colored spot (e.g., purple) |
*Rf values are indicative and may vary slightly based on experimental conditions such as temperature, chamber saturation, and plate quality. Direct comparison to a co-spotted standard is essential for definitive identification.
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical basis for the separation.
Caption: Experimental workflow for TLC detection of defluoro-paroxetine.
Caption: Logic of separation based on molecular polarity differences.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Patel, D. J., et al. (2007). Validated TLC densitometric method for the quantification of paroxetine hydrochloride in solid dosage form. Indian Journal of Pharmaceutical Sciences, 69(3), 435.
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- Diehl, D., et al. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride.
-
ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. [Link]
- Semenistaya, E. N., et al. (2021). Determination of Psychotropic Drugs by Thin-Layer Chromatography. Research Results in Pharmacology, 7(4), 55-63.
- ICH Guideline Explained. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube.
- Ali, I., et al. (2012). SEPARATION AND IDENTIFICATION OF ANTIDEPRESSANT DRUGS IN HUMAN PLASMA BY SPE-TLC METHOD. International Journal of Pharmaceutical Sciences and Research, 3(3), 585.
-
Pyka, A., & Bober, K. (2001). Chromatographic analysis of new antidepressant drugs by normal- and reversed-phase TLC. Journal of Planar Chromatography—Modern TLC, 14(4), 257-263. [Link]
- Niddam, V., et al. (2005). Process for the preparation of paroxetine substantially free of alkoxy impurities. U.S.
-
LGC Standards. (n.d.). Paroxetine impurities: An overview. [Link]
- Singh, S., et al. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. Acta Scientific Pharmaceutical Sciences, 4(8), 24-41.
- Massaroti, P., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347.
-
Darwish, I. A., et al. (2013). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. BioMed Research International, 2013, 859603. [Link]
-
ResearchGate. (2025, August 6). Quantitative Determination of Paroxetine in Human Serum by High-Performance Thin-Layer Chromatography. [Link]
-
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. bioRxiv. [Link]
-
Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9, e57123. [Link]
-
Pharmaffiliates. (n.d.). Paroxetine-impurities. [Link]
- Coleman, J. A., et al. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife, 9.
-
ResearchGate. (2025, August 8). Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. [Link]
- B. P. B. College. (n.d.). Validated TLC densitometric method for the quantification of paroxetine hydrochloride in solid dosage form.
- Skibiński, R., et al. (2003). Determination of fluoxetine and paroxetine in pharmaceutical formulations by densitometric and videodensitometric TLC.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
-
ResearchGate. (n.d.). Determination of Psychotropic Drugs by Thin-Layer Chromatography. [Link]
-
Stolarczyk, A., et al. (2022). Influence of Chromatographic Conditions on LOD and LOQ of Fluoxetine and Sertraline Analyzed by TLC-Densitometric Method. Molecules, 27(10), 3121. [Link]
- Wilson, I. D. (2017). Thin–layer Chromatography (TLC). Clarke's Analysis of Drugs and Poisons.
-
ResearchGate. (n.d.). RP TLC Analysis of New Antidepressants in Pharmaceutical Preparations. [Link]
-
National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. [Link]
-
Longdom Publishing. (2019, April 5). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. [Link]
-
Jampilek, J., & Kralova, K. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1637. [Link]
-
Nim-anussornkul, D., et al. (2022). Inclusion Scenarios and Conformational Flexibility of the SSRI Paroxetine as Perceived from Polymorphism of β-Cyclodextrin–Paroxetine Complex. International Journal of Molecular Sciences, 23(2), 875. [Link]
-
Psychopharmacology Institute. (2016, March 7). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. [Link]
-
Drugs.com. (n.d.). Fluoxetine vs Paroxetine Comparison. [Link]
Sources
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Fluoxetine vs Paroxetine Comparison - Drugs.com [drugs.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 8. US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents [patents.google.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | bioRxiv [biorxiv.org]
- 13. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. aph-hsps.hu [aph-hsps.hu]
- 17. Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Sample Preparation for Defluoro Paroxetine (Impurity D) Analysis
Application Note & Protocol Guide
Strategic Overview: The "Fluorine Gap"
In the analysis of Paroxetine Hydrochloride, Defluoro Paroxetine (Pharmacopeial designation: Impurity D in EP/USP) represents a critical critical quality attribute. Chemically, it is trans-(–)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenylpiperidine.
The only structural difference between the Active Pharmaceutical Ingredient (API) and this impurity is the absence of a single fluorine atom on the phenyl ring.
-
The Challenge: Fluorine is highly electronegative but small (Van der Waals radius similar to Hydrogen). Its absence changes the molecule's pKa and lipophilicity (
) only slightly, making chromatographic separation difficult. -
The Goal: This guide provides a precision sample preparation protocol designed to maximize extraction efficiency while preventing the degradation of the labile ether linkage common to both the API and the impurity.
Chemical Basis & Reagent Selection
To ensure scientific integrity, reagents are selected based on the physicochemical properties of the target molecule.
| Parameter | Paroxetine HCl (API) | Defluoro Paroxetine (Impurity D) | Impact on Sample Prep |
| Structure | Fluorinated Phenyl Ring | Non-Fluorinated Phenyl Ring | Very similar solubility profiles. |
| Basicity | Secondary Amine (Basic) | Secondary Amine (Basic) | Both adhere to glass/silanol groups. Plastic/Polypropylene labware is preferred. |
| Stability | Labile Ether Linkage | Labile Ether Linkage | Avoid strong acid/heat during sonication to prevent hydrolysis (cleavage of the benzodioxole moiety). |
| Log P | ~3.95 | Slightly Lower | Impurity D often elutes before Paroxetine in Reverse Phase (C18) systems. |
Critical Reagents
-
Diluent: 0.1 M Ammonium Acetate (pH 4.5) : Acetonitrile (50:50 v/v).
-
Why: The acidic buffer ensures the secondary amine is protonated (ionized), increasing solubility and preventing peak tailing during chromatography. The organic portion ensures the free base impurities dissolve.
-
-
Filters: 0.45 µm PVDF (Polyvinylidene Difluoride) or PTFE .
-
Warning: Avoid Nylon filters if possible, as secondary amines can sometimes adsorb to unmodified Nylon, causing low recovery of the impurity at trace levels.
-
Experimental Protocols
Protocol A: Reference Standard Preparation
Target Concentration: 5 µg/mL (approx. 0.5% of nominal sample concentration)
-
Weighing: Accurately weigh 5.0 mg of Defluoro Paroxetine HCl Reference Standard into a 100 mL volumetric flask.
-
Note: If using the free base, adjust the weight using the ratio of molecular weights (
).
-
-
Dissolution: Add 60 mL of Diluent . Sonicate for 5 minutes.
-
Temperature Control: Maintain bath temperature < 25°C.
-
-
Dilution: Dilute to volume with Diluent and mix well.
-
Storage: Transfer to an amber HPLC vial immediately. Stable for 48 hours at 4°C.
Protocol B: Tablet/Formulation Extraction
Target API Concentration: 1.0 mg/mL
-
Grinding: Weigh 20 tablets. Calculate the average weight. Grind to a fine powder using a mortar and pestle.
-
Powder Weighing: Weigh powder equivalent to 100 mg of Paroxetine free base into a 100 mL volumetric flask.
-
Dispersion (Critical Step): Add 30 mL of Diluent . Vortex rigorously for 2 minutes to wet the hydrophobic excipients (magnesium stearate, etc.).
-
Extraction: Add 40 mL of Diluent. Sonicate for 15 minutes with intermittent shaking.
-
Caution: Monitor heat. If the bath exceeds 30°C, add ice. Heat promotes the degradation of Paroxetine into Impurity A (1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine).
-
-
Equilibration: Allow the flask to cool to room temperature. Dilute to volume with Diluent.
-
Clarification: Centrifuge approx. 10 mL of the suspension at 4000 RPM for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter. Discard the first 2 mL of filtrate (saturates the filter membrane sites).
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the sample preparation, highlighting critical control points (CCPs) to prevent errors.
Caption: Workflow for extraction of Defluoro Paroxetine from solid dosage forms, emphasizing temperature control during sonication and filter saturation.
System Suitability & Validation Criteria
To validate that the sample preparation was successful, the chromatographic results must meet specific criteria.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | > 1.5 between Impurity D and Paroxetine | Impurity D elutes close to the main peak. Baseline separation is required for accurate integration. |
| Tailing Factor ( | < 2.0 for Impurity D | Secondary amines interact with residual silanols on columns. High tailing indicates pH mismatch or old column. |
| Recovery | 85% - 115% | Validates that the extraction method releases the impurity from the tablet matrix. |
| Filter Compatibility | Absolute difference < 2.0% between Centrifuged vs. Filtered sample | Ensures the filter membrane (PVDF) is not adsorbing the impurity. |
Troubleshooting Guide
Issue 1: Low Recovery of Impurity D
-
Cause: Adsorption to glassware or filter.
-
Solution: Pre-rinse all glassware with the diluent. Switch from Nylon filters to PVDF or PTFE. Ensure the "Discard first 2 mL" step is followed during filtration.
Issue 2: Degradation Peaks Appearing (Impurity A)
-
Cause: Sonication bath got too hot (>40°C) or Diluent is too acidic (pH < 2.0).
-
Solution: Use an ice bath during sonication. Ensure Diluent buffer is pH 4.5 - 6.0 (Ammonium Acetate is gentler than Phosphate for stability).
Issue 3: Merging Peaks (Impurity D + Paroxetine)
-
Cause: Mobile phase organic ratio is too high.
-
Solution: Decrease Acetonitrile % in the mobile phase by 2-3%. The separation is driven by hydrophobic selectivity; more water improves resolution between the Defluoro analog and the parent.
References
-
European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . (2024). Paroxetine Hydrochloride Hemihydrate Monograph 01/2024:2018. EDQM.
-
United States Pharmacopeia (USP) . (2023). Paroxetine Hydrochloride: Impurity D. USP-NF.
-
LGC Standards . (n.d.). Paroxetine impurity D CRS Data Sheet. LGC Standards.
-
Simson Pharma . (n.d.). Paroxetine Hydrochloride EP Impurity D Structure and Data. Simson Pharma Limited.
-
Chromatography Online . (2008). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. LCGC North America.
Sources
Troubleshooting & Optimization
Technical Support Center: High-Resolution HPLC of Defluoro Paroxetine
Status: Operational
Operator: Senior Application Scientist (Dr. A. Vance)
Ticket Subject: Improving Resolution (
Executive Summary
Welcome to the Advanced Separations Support Hub. You are likely here because you are struggling to separate Paroxetine (an SSRI with a secondary amine and a fluorine atom) from Desfluoro Paroxetine (its process impurity lacking the fluorine).
This separation presents two distinct antagonistic forces:[1]
-
The Silanol Effect: Paroxetine is a basic amine (
). On traditional silica columns, it interacts with residual silanols, causing severe peak tailing that masks the adjacent impurity.[2] -
The Selectivity Challenge: The structural difference is a single fluorine atom. On standard C18 columns, the hydrophobicity difference is often insufficient to achieve baseline resolution (
).
This guide moves beyond standard textbook advice, offering field-proven protocols to manipulate Selectivity (
Module 1: The "Silanol" Protocol (Fixing Peak Tailing)
The Problem: Before you can separate the impurity, you must ensure the main Paroxetine peak is symmetrical. Tailing factors (
The Mechanism:
Silica-based columns have residual silanol groups (
Troubleshooting Workflow
| Parameter | Standard Approach (USP Style) | Modern High-Performance Approach |
| Column Matrix | Type B Silica (Base Deactivated) | Hybrid Particle (e.g., BEH, Gemini) |
| Mobile Phase pH | Acidic (pH 2.5 - 3.0) | Alkaline (pH 9.5 - 10.5) |
| Additives | Triethylamine (TEA) as a silanol blocker | Ammonium Hydroxide / Ammonia |
| Why it works | Protons ( | Paroxetine becomes neutral (free base), eliminating ionic interaction with silanols. |
Expert Protocol: The "TEA" Method (Low pH)
Use this if you are restricted to standard silica columns (L1).
-
Buffer Prep: Prepare 50 mM Potassium Phosphate Monobasic.
-
The Critical Step: Add 0.1% to 0.5% Triethylamine (TEA) to the buffer before adjusting pH.
-
pH Adjustment: Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.
-
Note: Never add TEA after the organic solvent; it may precipitate phosphate salts.
-
-
Column: C18 End-capped (e.g., Zorbax SB-C18 or Symmetry C18), 4.6 x 150 mm, 3.5 µm.
-
Temp: 30°C.
Module 2: The "Fluorine" Protocol (Fixing Resolution)
The Problem: You have symmetrical peaks, but Paroxetine and Desfluoro Paroxetine co-elute. The Fix: You must exploit the fluorine atom. Standard C18 interacts primarily via London Dispersion forces (hydrophobicity). To separate based on the F-atom, you need a phase that interacts with dipoles or pi-electrons .
The Solution: Pentafluorophenyl (PFP) or Phenyl-Hexyl Phases
Fluorinated stationary phases (PFP) exhibit a "fluorophilic" retention mechanism.[3] They will retain the Fluorine-containing Paroxetine longer than the Desfluoro impurity, effectively pulling the peaks apart.
Comparative Selectivity Data
| Stationary Phase | Elution Order (Typical) | Resolution Potential | Mechanism |
| C18 (Alkyl) | Desfluoro | Low to Moderate | Hydrophobicity only. |
| Phenyl-Hexyl | Desfluoro | High | |
| PFP (Pentafluorophenyl) | Desfluoro | Very High | Dipole-dipole interactions, H-bonding, and specific F-F interactions. |
Step-by-Step Protocol: PFP Screening
-
Column: Pentafluorophenyl (PFP) Core-Shell column (e.g., Kinetex F5 or equivalent), 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Why ACN? Methanol can form hydrogen bonds that mask the unique selectivity of PFP phases. Always start with ACN for PFP.
-
-
Gradient: 20% B to 40% B over 10 minutes.
-
Detection: UV @ 295 nm (Specific isosbestic point for Paroxetine moieties).
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for isolating the Desfluoro impurity.
Figure 1: Decision Matrix for Paroxetine Impurity Profiling. Focuses first on silanol suppression (Peak Shape) before addressing column selectivity (Resolution).
Frequently Asked Questions (FAQs)
Q1: My Paroxetine peak is splitting at the top. Is this the Desfluoro impurity?
Answer: Likely not. Peak splitting at the apex is usually a physical issue, not a chemical separation.
-
Diagnosis: If the split is constant across all peaks, you have a void in the column inlet. If it is only on Paroxetine, you are likely suffering from solvent mismatch .
-
Fix: If you dissolve your sample in 100% Acetonitrile but your starting mobile phase is 80% Water, the drug precipitates momentarily at the column head. Dissolve your sample in the mobile phase.[4]
Q2: Why does the USP method recommend L1 (C18) if PFP is better?
Answer: Pharmacopeial methods are often "legacy" methods designed for robustness across many labs, not necessarily for the highest resolution of specific new impurities. The USP method relies on "brute force" efficiency (long columns, high flow) and TEA to suppress tailing. For R&D or tight impurity limits (<0.05%), PFP or Phenyl-Hexyl provides superior selectivity , allowing for shorter run times and better integration.
Q3: Can I use high pH with my standard C18 column?
Answer: ABSOLUTELY NOT. Standard silica dissolves at pH > 8.0. You will strip the stationary phase, leading to a sudden loss of retention and a cloudy effluent (dissolved silica). You must use a "Hybrid" column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) which are engineered to withstand pH up to 12.
Q4: How do I identify the Desfluoro peak if I don't have a standard?
Answer:
-
Relative Retention: In Reverse Phase (C18/PFP), Desfluoro Paroxetine is slightly less hydrophobic than Paroxetine. It typically elutes before the main peak (RRT ~0.90 - 0.95).
-
Mass Spectrometry: Paroxetine has a distinct isotope pattern due to Chlorine (from the HCl salt) if analyzed as a salt, but the parent ion is key.
-
Paroxetine
Da. -
Defluoro Paroxetine
Da (Loss of F, addition of H). -
Look for the -18 Da mass shift.
-
References
-
United States Pharmacopeia (USP). Monograph: Paroxetine Hydrochloride.[4] USP-NF. (Standard reference for L1 column usage and acidic phosphate/TEA buffers).
-
McCalley, D. V. (2010). Analysis of basic solutes by liquid chromatography.[3][5] Journal of Chromatography A. (Authoritative source on silanol interactions and the use of high pH for basic amines).
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Detailed comparison of PFP vs. C18 selectivity).
-
Phenomenex Technical Notes. Optimization of the Separation of Halogenated Compounds using Fluorinated Stationary Phases. (Industry guide on F-F interactions).
-
Agilent Technologies. Troubleshooting Peak Tailing for Basic Compounds. (Guide on mobile phase modifiers like TEA).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Paroxetine Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Defluoro Paroxetine LC-MS/MS Bioanalysis
Welcome to the technical support center for the bioanalysis of Defluoro Paroxetine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to develop robust, accurate, and reliable analytical methods.
Introduction: The Challenge of the Matrix
In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest.[1][2] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of Defluoro Paroxetine in the mass spectrometer's source.[1][2][3] This interference, known as the matrix effect , can lead to either ion suppression or enhancement, causing inaccurate and irreproducible quantification.[1][4] For a polar molecule like Defluoro Paroxetine, which is a metabolite of Paroxetine, these effects can be particularly pronounced. This guide provides a systematic approach to diagnosing, troubleshooting, and mitigating these effects.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding matrix effects in Defluoro Paroxetine analysis.
Q1: What are the primary causes of matrix effects in the LC-MS/MS analysis of Defluoro Paroxetine?
A1: Matrix effects in the analysis of Defluoro Paroxetine, particularly in plasma, are primarily caused by two classes of endogenous compounds:
-
Phospholipids: These are major components of cell membranes and are abundant in plasma.[5][6] They often co-extract with analytes during sample preparation and can co-elute from the LC column, leading to significant ion suppression in the electrospray ionization (ESI) source.[5][6][7]
-
Salts and Proteins: While most proteins are removed during initial sample preparation steps like protein precipitation, residual amounts and various salts can alter the droplet formation and evaporation process in the ESI source, thereby affecting ionization efficiency.[2][3]
Q2: How can I determine if my Defluoro Paroxetine assay is suffering from matrix effects?
A2: The most direct way to assess matrix effects is through a post-extraction spike experiment, as recommended by regulatory bodies like the FDA and EMA.[8][9][10][11]
-
Protocol:
-
Extract a blank biological matrix sample (from at least six different sources).
-
Spike the extracted blank matrix with a known concentration of Defluoro Paroxetine.
-
Prepare a corresponding standard solution in a pure solvent at the same concentration.
-
Compare the peak area of the analyte in the matrix to the peak area in the pure solvent.
-
-
Calculation:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different sources should be <15%.
-
Q3: Is a Stable Isotope Labeled Internal Standard (SIL-IS) necessary for my Defluoro Paroxetine analysis?
A3: Yes, the use of a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis.[12][13][14] A SIL-IS, such as Defluoro Paroxetine-d4, has nearly identical physicochemical properties to the analyte.[14] This means it will co-elute chromatographically and experience the same degree of matrix-induced ion suppression or enhancement.[13][14] By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability caused by matrix effects can be effectively compensated for, leading to improved accuracy and precision.[12][15] While structural analogue internal standards can be used, they may not perfectly track the analyte's behavior, potentially leading to less reliable results.[13]
Q4: My calibration curve for Defluoro Paroxetine is non-linear at the lower end. Could this be a matrix effect?
A4: Yes, non-linearity, especially at the lower limit of quantification (LLOQ), can be a symptom of uncorrected matrix effects. If the ion suppression is significant and not consistent across the concentration range, it can disproportionately affect the signal of low-concentration samples, leading to a loss of linearity. It is also crucial to investigate other potential causes such as analyte adsorption or detector saturation at the higher end. A thorough evaluation of matrix effects from multiple biological sources is recommended.
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to matrix effects during method development and validation for Defluoro Paroxetine.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps & Rationale |
| High variability in QC samples (>15% CV) | Inconsistent matrix effects between different lots of biological matrix. | 1. Evaluate Matrix Effect from Multiple Sources: Perform the post-extraction spike experiment using at least 6 different lots of blank matrix. If the %CV of the matrix factor is >15%, a more effective sample cleanup is necessary.[4] 2. Implement a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the most effective way to compensate for inter-individual variability in matrix effects.[16] |
| Poor Recovery (<70%) | Inefficient sample preparation (e.g., wrong SPE sorbent, incorrect LLE pH or solvent). | 1. Optimize SPE Protocol: Defluoro Paroxetine is a polar compound. Consider using a mixed-mode or polar SPE sorbent.[17][18] Systematically evaluate different wash and elution solvents to maximize analyte recovery while minimizing matrix interferences. 2. Optimize LLE Protocol: Adjust the pH of the aqueous sample to ensure Defluoro Paroxetine is in a neutral state for efficient extraction into an organic solvent. Screen various water-immiscible organic solvents of differing polarities.[19][20] |
| Significant Ion Suppression (Matrix Factor < 0.5) | Co-elution of phospholipids or other endogenous interferences with Defluoro Paroxetine. | 1. Improve Chromatographic Separation: Modify the LC gradient to better separate Defluoro Paroxetine from the "matrix band" that often elutes early in reversed-phase chromatography.[21] 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or specific phospholipid removal plates.[5][22][23] 3. Switch Ionization Polarity: If using ESI positive mode, evaluate ESI negative mode (if the molecule's structure allows) to see if interferences are reduced. |
| Assay fails incurred sample reanalysis (ISR) | Variable matrix effects between study samples and calibration standards, or analyte instability. | 1. Re-evaluate Sample Preparation: The sample cleanup method may not be robust enough for real-world patient samples which can be more variable than pooled matrix. Consider a more thorough cleanup like SPE over simple protein precipitation.[24] 2. Verify Stability: Ensure that all stability parameters (freeze-thaw, bench-top, long-term) have been thoroughly validated as per FDA/EMA guidelines.[8][9][10] |
Part 3: Experimental Protocols & Workflows
Here we provide detailed, step-by-step methodologies for key experiments and workflows to mitigate matrix effects.
Workflow for Method Development and Matrix Effect Mitigation
Caption: Workflow for mitigating matrix effects.
Protocol 1: Solid-Phase Extraction (SPE) for Defluoro Paroxetine
This protocol uses a mixed-mode cation exchange SPE sorbent, which is effective for polar basic compounds like Defluoro Paroxetine.
-
Sorbent Conditioning:
-
Add 1 mL of methanol to the SPE cartridge.
-
Add 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing (Interference Removal):
-
Wash with 1 mL of 0.1 M acetate buffer.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute Defluoro Paroxetine with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Defluoro Paroxetine
LLE is a simpler, but potentially less clean, alternative to SPE.[20][25]
-
Sample Preparation:
-
To 0.5 mL of plasma in a glass tube, add 50 µL of SIL-IS solution.
-
Add 50 µL of 1 M sodium carbonate to basify the sample (pH > 9).
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Separation and Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Data Presentation: Comparing Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Phospholipid Removal Plate |
| Analyte Recovery (%) | >95% | 70-85% | 85-100% | >95% |
| Matrix Effect (MF) | 0.3 - 0.6 | 0.6 - 0.8 | 0.8 - 1.0 | 0.9 - 1.1 |
| Phospholipid Removal (%) | <20% | ~50% | >90% | >99% |
| Process Time | Fastest | Moderate | Slowest | Fast |
| Selectivity | Low | Moderate | High | High (for PLs) |
This table presents typical data and should be experimentally verified for your specific assay.
Conclusion
Overcoming matrix effects in the LC-MS/MS analysis of Defluoro Paroxetine is a systematic process, not a matter of chance. It requires a foundational understanding of the interferences present in the biological matrix and a logical approach to method development and troubleshooting. By prioritizing clean sample preparation, optimizing chromatographic separation, and, most importantly, employing a stable isotope-labeled internal standard, researchers can develop robust and reliable methods that meet stringent regulatory requirements.[8][9][10][11][26] This guide serves as a starting point and a reference to empower you to confidently tackle these analytical challenges.
References
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Google Books.
- de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill? SciSpace.
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved February 18, 2026, from [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Research.
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved February 18, 2026, from [Link]
-
Ansari, M., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Retrieved February 18, 2026, from [Link]
-
EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved February 18, 2026, from [Link]
-
Internal Standards for Protein Quantification by LC-MS/MS. (2025, January 17). PharmiWeb.com. Retrieved February 18, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved February 18, 2026, from [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). SlideShare. Retrieved February 18, 2026, from [Link]
-
Understanding and Improving Solid-Phase Extraction. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21). Batavia Biosciences. Retrieved February 18, 2026, from [Link]
-
Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing). Retrieved February 18, 2026, from [Link]
-
What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2012, October 1). Chromatography Online. Retrieved February 18, 2026, from [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved February 18, 2026, from [Link]
-
Ahmad, S., et al. (n.d.). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC. Retrieved February 18, 2026, from [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved February 18, 2026, from [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]
-
Bioanalytical method validation emea. (n.d.). SlideShare. Retrieved February 18, 2026, from [Link]
-
Al-Rimawi, F., et al. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Retrieved February 18, 2026, from [Link]
-
Extraction of Drugs and Metabolites from Biological Matrices. (2025, October 13). International Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024, April 5). Taylor & Francis. Retrieved February 18, 2026, from [Link]
-
Solid-phase extraction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis. Retrieved February 18, 2026, from [Link]
-
Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. (2020, October 20). Restek Resource Hub. Retrieved February 18, 2026, from [Link]
-
Phospholipid Removal (PLR). (n.d.). Phenomenex. Retrieved February 18, 2026, from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025, August 20). LinkedIn. Retrieved February 18, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved February 18, 2026, from [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. (n.d.). FDA. Retrieved February 18, 2026, from [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. Retrieved February 18, 2026, from [Link]
-
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS-MS. (2024, October 5). Oxford Academic. Retrieved February 18, 2026, from [Link]
-
Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. (2020, September 20). Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. Retrieved February 18, 2026, from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved February 18, 2026, from [Link]
-
Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. (2019, April 5). Longdom Publishing. Retrieved February 18, 2026, from [Link]
-
Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry. (2007, September 7). PubMed. Retrieved February 18, 2026, from [Link]
-
Quantitation of Paroxetine in Human Plasma by LC-MS/MS. (n.d.). Longdom Publishing. Retrieved February 18, 2026, from [Link]
-
Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography–tandem mass spectrometry. (2012). FAO AGRIS. Retrieved February 18, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ovid.com [ovid.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phospholipid Removal (PLR): Phenomenex [phenomenex.com]
- 24. lcms.cz [lcms.cz]
- 25. waters.com [waters.com]
- 26. fda.gov [fda.gov]
Technical Support Center: Minimizing Degradation of Defluoro Paroxetine in Solution
Welcome to the technical support center for Defluoro Paroxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing the degradation of Defluoro Paroxetine in solution. By understanding the underlying chemical principles and implementing the validated protocols within this document, you can ensure the stability and integrity of your experimental results.
Introduction to Defluoro Paroxetine Stability
Defluoro Paroxetine, an impurity and analogue of Paroxetine, is a critical molecule in pharmaceutical research and development.[1][2] Like its parent compound, Defluoro Paroxetine is susceptible to degradation under various environmental conditions. Understanding its stability profile is paramount for accurate analytical quantification, formulation development, and toxicological assessment. This guide will walk you through the common degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My Defluoro Paroxetine solution is showing unexpected degradation. What are the most likely causes?
Degradation of Defluoro Paroxetine in solution is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. Similar to Paroxetine, it is particularly susceptible to acidic and alkaline hydrolysis, as well as photodegradation.[3][4]
-
pH-Dependent Hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of Defluoro Paroxetine. Forced degradation studies on Paroxetine have shown significant degradation when heated in 0.1 M HCl and 0.1 M NaOH.[3] In acidic conditions, ether cleavage can occur.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of Paroxetine and its analogues.[6][7] Studies on Paroxetine have demonstrated complete degradation within four days under simulated sunlight.[6]
-
Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide, can induce degradation.[3][8][9]
-
Thermal Stress: Elevated temperatures can accelerate degradation, even in the absence of other stressors.[3]
To identify the root cause, a systematic investigation is necessary. The following workflow can help pinpoint the source of degradation.
Experimental Workflow: Identifying the Source of Degradation
Caption: Workflow for diagnosing Defluoro Paroxetine degradation.
FAQ 2: What is the optimal pH range for maintaining the stability of a Defluoro Paroxetine solution?
Based on forced degradation studies of the closely related compound Paroxetine, neutral pH conditions are generally the most stable.[3] Both acidic and alkaline conditions have been shown to cause significant degradation, particularly at elevated temperatures.[3][4]
| pH Condition | Stability Observation (Paroxetine) | Recommendation for Defluoro Paroxetine |
| Acidic (e.g., 0.1 M HCl) | Labile to hydrolysis, especially with heat.[3][10] | Avoid acidic conditions, especially for long-term storage or at elevated temperatures. If an acidic pH is required for an experiment, prepare the solution fresh and use it immediately. |
| Neutral (e.g., Water) | Relatively stable, even with heating.[3] | Optimal for storage and routine experiments. Buffer solutions between pH 6 and 8 are recommended. |
| Alkaline (e.g., 0.1 M NaOH) | Significant degradation, particularly with heat.[3][11] | Avoid alkaline conditions. If a basic pH is necessary, conduct the experiment at a low temperature and for the shortest duration possible. |
Protocol for pH Stability Study:
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate or citrate) at various pH values (e.g., 3, 5, 7, 9, 11).
-
Prepare Defluoro Paroxetine Solutions: Dissolve a known concentration of Defluoro Paroxetine in each buffer.
-
Incubate: Store aliquots of each solution under controlled temperature and light conditions.
-
Analyze: At predetermined time points (e.g., 0, 24, 48, 72 hours), analyze the samples using a validated stability-indicating HPLC method.
-
Quantify: Determine the percentage of remaining Defluoro Paroxetine and the formation of any degradation products.
FAQ 3: I need to work with Defluoro Paroxetine under illumination. How can I minimize photodegradation?
Photodegradation is a significant concern for Paroxetine and its analogues.[6] The rate of photolysis is often pH-dependent, accelerating at higher pH values.[6]
Mitigation Strategies for Photodegradation:
-
Use Amber Vials or Light-Protective Containers: This is the most straightforward and effective method to prevent light exposure.
-
Work in a Dark Room or Under Low-Light Conditions: When handling solutions, minimize exposure to ambient and direct light.
-
Wrap Containers in Aluminum Foil: If light-protective containers are unavailable, wrapping clear containers in aluminum foil provides an effective light barrier.
-
Consider Photostabilizers (Advanced): For specific formulations, the inclusion of UV-absorbing excipients could be explored, though this would require extensive validation.
FAQ 4: Are there any solvents I should avoid when preparing Defluoro Paroxetine solutions?
While common analytical solvents like methanol and acetonitrile are generally used for chromatography, the choice of solvent for stock solutions and experimental media is critical.
-
Aqueous Solutions: As discussed, buffered neutral aqueous solutions are generally preferred for stability.
-
Organic Solvents: While Defluoro Paroxetine may be soluble in various organic solvents, their long-term stability in these solvents should be empirically determined. Some organic solvents can contain impurities (e.g., peroxides in older ethers) that could promote degradation. It is crucial to use high-purity, HPLC-grade solvents.
-
Reactive Solvents: Avoid solvents that can react with the secondary amine or ether linkage in the Defluoro Paroxetine molecule.
FAQ 5: How can I detect and quantify the degradation of Defluoro Paroxetine?
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for detecting and quantifying Defluoro Paroxetine and its degradation products.[3][9][10][11]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to separate the parent drug from all potential degradation products and any other components in the sample matrix.
-
Forced Degradation Studies: To validate the method, the drug is intentionally degraded under various stress conditions (acid, base, oxidation, light, heat) to ensure that the resulting degradation products are well-resolved from the main peak.[3][4]
-
Peak Purity Analysis: Using a photodiode array (PDA) detector allows for the assessment of peak purity, confirming that the chromatographic peak of Defluoro Paroxetine does not co-elute with any impurities.
Example HPLC Method Parameters (based on Paroxetine analysis):
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm)[9][11] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or triethylamine, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[9][12] |
| Flow Rate | 1.0 - 1.5 mL/min[9][11] |
| Detection Wavelength | UV detection, typically around 285 nm or 295 nm.[4][9] |
| Column Temperature | Controlled, often around 35-45°C.[11][13] |
Protocol for Method Validation:
-
Develop an HPLC method that provides a sharp, symmetrical peak for Defluoro Paroxetine with a reasonable retention time.
-
Perform forced degradation studies on Defluoro Paroxetine.
-
Inject degraded samples into the HPLC system to ensure the separation of degradation products from the parent peak.
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[11]
Troubleshooting Guide: Common Degradation Scenarios
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency over a few days in a refrigerated aqueous solution. | pH of the solution may have shifted, or the solution is exposed to light. | Buffer the solution to a neutral pH (6-8). Store in amber vials. |
| Appearance of new peaks in the chromatogram after a heated incubation. | Thermal degradation and/or pH-dependent hydrolysis. | Reduce incubation temperature. Ensure the solution is at a neutral pH. |
| Rapid degradation when mixed with other compounds. | Chemical incompatibility or reaction. | Evaluate the chemical properties of all components in the mixture. Test the stability of Defluoro Paroxetine with each component individually. |
| Inconsistent results between experiments. | Inconsistent solution preparation, storage, or handling. Photodegradation from ambient light. | Standardize solution preparation and storage protocols. Always use light-protective containers and minimize light exposure during handling. |
Advanced Topic: Potential Degradation Pathways
Understanding the potential chemical transformations of Defluoro Paroxetine can aid in the identification of degradation products and the development of mitigation strategies.
Caption: Major degradation pathways for Defluoro Paroxetine.
References
-
Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. (n.d.). SciSpace. [Link]
-
Paroxetine impurities: An overview. (n.d.). Amazon S3. [Link]
-
Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. (n.d.). ResearchGate. [Link]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. (2008). MDPI. [Link]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. (2008). ResearchGate. [Link]
-
The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- US5808150A - Stabilization of hydroxylamine solutions. (n.d.).
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. (2008). Semantic Scholar. [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Amnovels. [Link]
-
Photocatalytic degradation of the antidepressant drug Paroxetine using TiO 2 P-25 under lab and pilot scales in aqueous substrates. (2025). Qeios. [Link]
-
Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions. (2004). PubMed. [Link]
-
Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. (2018). ResearchGate. [Link]
-
New Spectrofluorimetric Method with Enhanced Sensitivity for Determination of Paroxetine in Dosage Forms and Plasma. (n.d.). PMC. [Link]
-
Transformation of aromatic ether-and amine-containing pharmaceuticals during chlorine disinfection. (n.d.). ResearchGate. [Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC. [Link]
-
Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. (n.d.). PMC. [Link]
-
Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. (n.d.). Chemical & Pharmaceutical Bulletin. [Link]
-
In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. (2020). Acta Scientific. [Link]
-
Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations. (2007). PubMed. [Link]
-
Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. (2005). University of Alberta. [Link]
- US7138137B2 - Stable pharmaceutical formulation of paroxetine hydrochloride and a process for preparation thereof. (n.d.).
-
Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride. (n.d.). SciSpace. [Link]
-
Validated stability-indicating method for estimation of related substances of paroxetine in active pharmaceutical ingredient and its pharmaceutical dosage forms. (2025). ResearchGate. [Link]
-
Photocatalytic Degradation Study of Paroxetine with g-C3N4 Prepared Using Different Precursors in Lab- and Pilot-Scale Conditions. (2025). MDPI. [Link]
Sources
- 1. Defluoro Paroxetine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. Defluoro Paroxetine Hydrochloride | 1322626-23-2 [chemicalbook.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. Stability-indicating high performance thin layer chromatography determination of Paroxetine hydrochloride in bulk drug and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate | MDPI [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. phmethods.net [phmethods.net]
- 13. oaepublish.com [oaepublish.com]
Technical Support Guide: Optimizing Mobile Phase pH for the Separation of Defluoro Paroxetine from Paroxetine
Welcome to the technical support center. This guide provides an in-depth, experience-driven framework for developing and troubleshooting a robust HPLC method for the separation of Defluoro Paroxetine from the active pharmaceutical ingredient (API), Paroxetine. As these compounds are structurally very similar, achieving baseline resolution requires a nuanced understanding and control of chromatographic selectivity. The most powerful tool at our disposal for this challenge is the strategic optimization of mobile phase pH.
This document moves beyond simple protocols to explain the fundamental principles—the "why"—behind each experimental choice, empowering you to make informed decisions in your own laboratory.
Part 1: Frequently Asked Questions (FAQs) - The Scientific Foundation
This section addresses the core principles governing the separation. Understanding these concepts is crucial before proceeding to method development or troubleshooting.
Q1: Why is mobile phase pH the most critical parameter for separating Paroxetine and Defluoro Paroxetine?
A: The answer lies in the chemical nature of the molecules. Both Paroxetine and its defluoro analog are basic compounds, containing a secondary amine within a piperidine ring.[1] The ionization state of this amine is directly controlled by the mobile phase pH. According to reversed-phase liquid chromatography (RPLC) principles, the retention of a compound is primarily driven by its hydrophobicity; more hydrophobic (less polar) compounds are retained longer on a non-polar stationary phase like C18.[2]
By adjusting the mobile phase pH relative to the analytes' pKa, we can change their degree of ionization:
-
Ionized State (Protonated): At a pH below the pKa, the amine group accepts a proton (BH+), making the molecule charged and more polar (hydrophilic). This leads to reduced retention and earlier elution.[2]
-
Neutral State (Free Base): At a pH above the pKa, the amine group is deprotonated (B), making the molecule neutral and less polar (hydrophobic). This results in increased retention and later elution.
Because pH so dramatically influences the polarity and, therefore, the retention of these compounds, it is the most effective tool for manipulating the selectivity (i.e., the relative separation) between them.
Q2: What are the pKa values for Paroxetine and Defluoro Paroxetine, and how do they influence our strategy?
This high pKa value is the cornerstone of our separation strategy. It tells us that to significantly alter the ionization state of these molecules, we must operate at either a very low pH (to ensure full protonation) or a very high pH (to ensure they are in their neutral free base form). Operating at a pH close to the pKa (pH 8-11) is generally not recommended, as it can lead to dual ionization states, resulting in broad or split peaks and poor reproducibility.
Q3: What is the expected elution order of Paroxetine and Defluoro Paroxetine in RPLC?
A: Defluoro Paroxetine is expected to elute after Paroxetine. The fluorine atom on the paroxetine molecule is highly electronegative, creating a polar C-F bond that slightly increases the overall polarity of the molecule. Defluoro Paroxetine lacks this atom, making it marginally less polar and more hydrophobic. In a reversed-phase system, the more hydrophobic compound interacts more strongly with the C18 stationary phase and is therefore retained longer. Defluoro Paroxetine is also referred to as Paroxetine EP Impurity A or USP Related Compound B.[][7]
Q4: What are the pros and cons of using low pH vs. high pH mobile phases for this separation?
A: Both low and high pH strategies are viable but present different advantages and challenges. The choice depends on the available instrumentation, columns, and desired chromatographic outcome.
| Feature | Low pH Strategy (e.g., pH 2.0 - 3.5) | High pH Strategy (e.g., pH 9.5 - 11) |
| Analyte State | Fully protonated (ionized, BH+). More polar. | Fully deprotonated (neutral, B). More hydrophobic. |
| Retention | Shorter retention times. | Significantly longer retention times. |
| Peak Shape | Generally excellent. Protonation of residual silanols (Si-OH) on the column surface minimizes secondary ionic interactions that cause peak tailing.[8] | Can be excellent. The analyte is neutral, so there are no ionic interactions with surface silanols (Si-O-). |
| Column Compatibility | Compatible with virtually all standard silica-based C18 columns. The pH range of 2-8 is safe for silica.[9][10] | Requires a specialized pH-stable column (e.g., hybrid-silica or polymerically-bonded silica). Standard silica columns will rapidly dissolve at pH > 8. |
| Selectivity | Selectivity is often sufficient but may require optimization of the organic modifier. | Can offer different and potentially superior selectivity compared to low pH. |
| MS Compatibility | Good for positive-ion electrospray ionization (ESI+), as the analytes are already protonated. | Good for ESI+, as the neutral analyte can be readily protonated in the MS source. Buffers like ammonium bicarbonate are highly MS-friendly. |
Part 2: A Systematic Approach to pH Scouting
This section provides a detailed protocol for a pH scouting study, a critical experiment to empirically determine the optimal pH for your specific column and system.
Experimental Protocol: pH Scouting Study
Objective: To evaluate the effect of low, neutral, and high mobile phase pH on the resolution, peak shape, and retention of Paroxetine and Defluoro Paroxetine.
1. Materials & Equipment:
-
HPLC System: With a gradient-capable pump, autosampler, column thermostat, and UV detector (detection at 295 nm is common for Paroxetine).[11][12]
-
Columns:
-
For Low/Neutral pH: A high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
For High pH: A pH-stable, hybrid-silica C18 column of similar dimensions.
-
-
Reagents: HPLC-grade acetonitrile, methanol, and water. High-purity buffer reagents (e.g., potassium phosphate, ammonium acetate, ammonium bicarbonate, formic acid).
-
Standards: Reference standards for Paroxetine and Defluoro Paroxetine.
2. Step-by-Step Methodology:
-
Prepare Stock Solutions: Accurately weigh and dissolve Paroxetine and Defluoro Paroxetine reference standards in a suitable diluent (e.g., 50:50 Methanol:Water) to create individual stock solutions (e.g., 1 mg/mL). Prepare a combined working solution containing Paroxetine at a higher concentration and Defluoro Paroxetine at a level relevant to your specification (e.g., 0.1% of the Paroxetine concentration).
-
Prepare Mobile Phases: Prepare three sets of aqueous mobile phase buffers. Crucially, always measure and adjust the pH of the aqueous buffer before adding any organic solvent. [2]
-
Low pH (Target pH 2.5): Prepare a 20 mM potassium phosphate solution in water. Adjust pH to 2.5 with phosphoric acid.
-
Neutral pH (Target pH 7.0): Prepare a 20 mM potassium phosphate solution in water. Adjust pH to 7.0 using monobasic and dibasic potassium phosphate.
-
High pH (Target pH 10.0): Prepare a 10 mM ammonium bicarbonate solution in water. Adjust pH to 10.0 with ammonium hydroxide.
-
-
Set Chromatographic Conditions:
-
Mobile Phase A: Your prepared aqueous buffer (pH 2.5, 7.0, or 10.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A generic scouting gradient, e.g., 20% to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: 295 nm.
-
-
Execute the Study:
-
Equilibrate the appropriate column with the starting mobile phase conditions for at least 15 column volumes.
-
Inject the combined working solution under each of the three pH conditions (low, neutral, high). Ensure you use the pH-stable column for the high pH mobile phase.
-
3. Data Evaluation:
Analyze the resulting chromatograms, focusing on three key metrics:
-
Resolution (Rs): The degree of separation between the Paroxetine and Defluoro Paroxetine peaks. An Rs value ≥ 2.0 is generally desired.
-
USP Tailing Factor (Tf): A measure of peak symmetry. A value ≤ 1.5 is typically required for good quantitation.
-
Retention Factor (k'): A measure of how long the analyte is retained. Values between 2 and 10 are ideal.
The optimal pH is the one that provides the best balance of these three parameters, achieving baseline resolution with symmetrical peaks in a reasonable analysis time.
Visual Workflow for pH Optimization
Caption: Workflow for a systematic pH scouting study.
Part 3: Troubleshooting Guide
This section is designed to directly address common issues encountered during method development for this specific separation.
Issue 1: Poor Resolution (Rs < 1.5)
-
Q: My Paroxetine and Defluoro Paroxetine peaks are co-eluting or poorly resolved. How can I improve the separation?
-
A: Change the Mobile Phase pH. This is the most powerful way to alter selectivity. If you are working at low pH, the analytes are fully protonated. Switching to a high pH will make them neutral, which can fundamentally change their interaction with the stationary phase and often dramatically improves resolution.
-
A: Modify the Organic Solvent. If changing pH is not an option or does not provide sufficient resolution, try switching the organic modifier from acetonitrile to methanol, or using a combination of the two. Methanol is a protic solvent and can form different hydrogen bonds with the analytes compared to the aprotic acetonitrile, which can alter selectivity.
-
A: Reduce the Gradient Slope. A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) gives the analytes more time to interact with the stationary phase, which can improve the separation between closely eluting peaks.
-
Issue 2: Severe Peak Tailing
-
Q: I am seeing significant peak tailing, particularly for the Paroxetine peak, at a pH of 4.5. What is the cause and how can I fix it?
-
A: The Cause: Silanol Interactions. At mid-range pH (approx. 4-7), the basic analytes are fully protonated (BH+), while the silica surface of the column contains a significant population of ionized, negatively charged silanol groups (Si-O-). This leads to a secondary ionic interaction between the positive analyte and the negative column surface, which causes peak tailing.
-
Solution 1: Lower the Mobile Phase pH. Adjust the pH to below 3.5. This protonates the silanol groups (Si-OH), eliminating the negative charge on the stationary phase and minimizing the unwanted ionic interaction, which is the most common and effective solution for tailing of basic compounds.[8]
-
Solution 2: Increase Buffer Concentration. Increasing the buffer concentration (e.g., from 10 mM to 50 mM) can help to "shield" the charged silanol sites, reducing the interaction with the analyte and improving peak shape.[10]
-
Solution 3: Switch to High pH. By moving to a pH > 10, you render the analyte neutral (B). A neutral molecule will not have a strong ionic interaction with the charged silanol surface, leading to improved peak symmetry. This requires a pH-stable column.
-
Issue 3: Inconsistent Retention Times
-
Q: The retention times for my peaks are drifting between injections or from day to day. Why is this happening?
-
A: The Cause: Inadequate Buffering. This is the most likely cause. A buffer is most effective at controlling pH within +/- 1 pH unit of its pKa.[9] If your mobile phase pH is set at the edge of, or outside, the buffering range, small variations in solvent preparation can lead to significant pH shifts, causing retention time instability.
-
Solution 1: Check Your Buffer Choice. Ensure the pKa of your chosen buffer is close to your target mobile phase pH. For example, an acetate buffer (pKa ~4.8) is excellent for controlling pH between 3.8 and 5.8, but would be a poor choice for a mobile phase at pH 3.0. A formate (pKa ~3.8) or phosphate (pKa ~2.1) buffer would be more appropriate.[13]
-
Solution 2: Ensure Proper Buffer Preparation. Always prepare buffers fresh daily. Ensure the pH of the aqueous portion is correctly measured and adjusted before adding the organic modifier. The addition of organic solvent can slightly alter the effective pH of the mobile phase.
-
Solution 3: Ensure Proper Column Equilibration. Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Inadequate equilibration is a common cause of retention time drift at the beginning of a run.
-
Part 4: Key Data and Visualizations
Table 1: Physicochemical Properties of Analytes
| Property | Paroxetine | Defluoro Paroxetine | Rationale for Separation |
| Structure | Contains a 4-fluorophenyl group | Contains a phenyl group | The C-F bond makes Paroxetine slightly more polar. |
| Molecular Formula | C₁₉H₂₀FNO₃ | C₁₉H₂₁NO₃ | |
| Molecular Weight | 329.4 g/mol | 311.4 g/mol | |
| pKa (Secondary Amine) | ~9.9[1][4][5] | ~9.8-9.9 (Estimated) | Both are strong bases; their charge state is highly sensitive to pH. |
| log P (o/w) | ~3.95[1][3] | > 3.95 (Estimated) | Defluoro Paroxetine is expected to be more hydrophobic. |
Table 2: Common HPLC Buffers for pH Control
| Buffer System | pKa(s) | Useful pH Range | UV Cutoff (nm) | Notes |
| Phosphate | 2.1, 7.2, 12.3 | 1.1 - 3.1, 6.2 - 8.2 | ~200 | Very common, excellent buffering capacity. Not volatile (not ideal for LC-MS).[13] |
| Formate | 3.8 | 2.8 - 4.8 | ~210 | Volatile, excellent for LC-MS.[14][13] |
| Acetate | 4.8 | 3.8 - 5.8 | ~210 | Volatile, excellent for LC-MS.[14][13] |
| Ammonium Bicarbonate | 6.4, 10.3 | 5.9 - 6.9, 8.8 - 9.8 | ~200 | Volatile, excellent for high pH LC-MS work.[14] |
Diagram: Analyte Ionization State vs. Mobile Phase pH
Caption: Relationship between mobile phase pH, pKa, and analyte ionization state.
References
- Current time information in Pampanga, PH. (n.d.). Google.
-
Gmitrowicz, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. PMC. Retrieved from [Link]
-
Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. (n.d.). Waters Corporation. Retrieved from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
Your guide to select the buffer in HPLC development part 1. (2025). PharmaCores. Retrieved from [Link]
-
Paroxetine Molecular Mechanisms of Action. (2021). Encyclopedia MDPI. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]
-
PRODUCT MONOGRAPH NU-PAROXETINE. (2003). Health Canada. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. (n.d.). Shimadzu. Retrieved from [Link]
-
Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020). Veeprho Pharmaceuticals. Retrieved from [Link]
-
Paroxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
USP Monographs: Paroxetine Tablets. (n.d.). USP-NF. Retrieved from [Link]
-
Buffers and Eluent Additives for HPLC Method Development. (2019). Element Lab Solutions. Retrieved from [Link]
-
Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004). AKJournals. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
Paroxetine impurities: An overview. (n.d.). LGC Standards. Retrieved from [Link]
-
Defluoro N-Benzyl Paroxetine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Paroxetine Hydrochloride. (n.d.). USP-NF. Retrieved from [Link]
-
Eren, B., & Yalcin Gurkan, Y. (2020). Theoretical examination of paroxetine HCl, the active ingredient of the drug marketed as Paxil, used in antidepressant treatment. Bulgarian Chemical Communications. Retrieved from [Link]
-
Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. (2025). ScienceDirect. Retrieved from [Link]
-
The chemical fate of paroxetine metabolites. Dehydration of radicals derived from 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]
-
Defluoro Paroxetine Hydrochloride. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (2025). Veeprho. Retrieved from [Link]
-
Paroxetine mesylate tablets - accessdata.fda.gov. (2001). FDA. Retrieved from [Link]
-
Paroxetine-Extended-Release-Tablets-USP-TTT. (2025). Web of Pharma. Retrieved from [Link]
-
Paroxetine Hydrochloride - USP-NF. (2021). USP. Retrieved from [Link]
-
Effect of pH on retention in RPLC mode. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. (2020). ResearchGate. Retrieved from [Link]
-
Determination of Paroxetine in Pharmaceutical Preparations Using HPLC with Electrochemical Detection. (2012). Bentham Open. Retrieved from [Link]
-
Novel RP-HPLC Method for the Determination of Paroxetine in Pure Form and in Tablet Formulation. (2018). ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
Sources
- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 7. Paroxetine EP Impurity A HCl (Paroxetine USP Related Compo… [cymitquimica.com]
- 8. agilent.com [agilent.com]
- 9. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
- 10. hplc.eu [hplc.eu]
- 11. pharmacopeia.cn [pharmacopeia.cn]
- 12. trungtamthuoc.com [trungtamthuoc.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Solving Solubility Issues with Defluoro Paroxetine Hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Defluoro Paroxetine Hydrochloride is a specialized research compound with limited publicly available physicochemical data. This guide is constructed based on established principles for solubilizing hydrochloride salts of weak bases and uses its close structural analog, Paroxetine Hydrochloride, as a reference model. The provided protocols are starting points and may require optimization for your specific experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide addresses common questions and challenges encountered when trying to dissolve Defluoro Paroxetine Hydrochloride. The troubleshooting workflows are designed to progress from simple, common solutions to more advanced strategies.
Q1: Why is my Defluoro Paroxetine HCl not dissolving in neutral water or phosphate-buffered saline (PBS) pH 7.4?
Answer: This is expected behavior for this class of compound. Defluoro Paroxetine, like its parent compound Paroxetine, is a weak base.[1][2] It is supplied as a hydrochloride (HCl) salt to improve its initial handling and wettability. However, the free base form, which exists at neutral or alkaline pH, is significantly less soluble in water.
-
The Underlying Science: The solubility of an ionizable drug is governed by its pKa—the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (free base) form.[3][4] For a weak base like Defluoro Paroxetine (Paroxetine pKa ≈ 9.5-10.3), the molecule is predominantly in its charged, more water-soluble, cationic form at a pH well below its pKa.[1][5][6][7] In neutral or alkaline solutions (pH ≥ 7), the equilibrium shifts towards the uncharged, significantly less soluble free base, causing it to precipitate.[3][4][8][9]
-
Initial Troubleshooting:
-
Visual Confirmation: The undissolved material may appear as a fine white powder, cloudiness, or a crystalline solid.
-
pH Check: Measure the pH of your suspension. If it is near or above 7.0, pH-dependent low solubility is the likely cause. Paroxetine HCl itself is known to be only slightly or sparingly soluble in water at neutral pH.[10][11][12]
-
Q2: What is the first and most effective step to improve the aqueous solubility of Defluoro Paroxetine HCl?
Answer: The most direct method is to lower the pH of your aqueous solvent. By ensuring the solution is sufficiently acidic, you can force the equilibrium towards the protonated, ionized, and water-soluble form of the molecule.[3][4][8][13]
-
The Causality: In an acidic environment (e.g., pH 2-4), an excess of protons (H+) is available. These protons are readily accepted by the basic nitrogen atom in the piperidine ring of the Defluoro Paroxetine molecule, forming a positively charged cation.[14] This charged species has much stronger, more favorable interactions with polar water molecules, leading to a significant increase in solubility.
Experimental Protocols & Workflows
Protocol 1: Basic Aqueous Solubilization via pH Adjustment
This protocol is the recommended starting point for preparing aqueous stock solutions for in vitro biological assays.
Objective: To prepare a clear, filterable aqueous solution of Defluoro Paroxetine HCl.
Materials:
-
Defluoro Paroxetine Hydrochloride powder
-
Sterile, deionized water or desired buffer (e.g., citrate buffer)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
-
Sterile syringe filters (0.22 µm PVDF or similar)
Step-by-Step Methodology:
-
Initial Weighing: Weigh the required amount of Defluoro Paroxetine HCl powder.
-
Initial Suspension: Add approximately 80% of the final desired volume of water or buffer to the powder. Vortex or stir. You will likely observe a cloudy suspension.
-
pH Adjustment: While stirring, add 1 M HCl dropwise. Monitor the pH continuously. As the pH drops, you should observe the powder beginning to dissolve.
-
Target pH: Continue adding acid until the solution becomes completely clear. For compounds like Paroxetine, a pH of 3-4 is often sufficient to achieve significant solubility.[1]
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water or buffer to reach the final target volume.
-
Final pH Check: Record the final pH of the stock solution.
-
Sterile Filtration: To ensure the final product is a true solution free of any micro-particulates, pass it through a 0.22 µm syringe filter. This is a critical self-validating step.
Q3: My experiment is sensitive to low pH. How can I dissolve the compound in organic solvents or prepare it for dilution into a final buffer?
Answer: When acidic conditions are not viable, using a suitable organic solvent to create a concentrated stock solution is the standard approach. This stock can then be diluted into your final aqueous experimental medium, provided the final solvent concentration is tolerated by your assay.
-
Solvent Selection Rationale: The choice of solvent depends on the polarity of the compound. As a moderately lipophilic molecule, Defluoro Paroxetine HCl is expected to be soluble in polar organic solvents. For its analog, Paroxetine HCl, solubility is reported in solvents like DMSO, DMF, and ethanol.[15]
| Solvent | Paroxetine HCl Solubility (Approx.) | Recommended Use |
| DMSO | ~20 mg/mL[15] | Common for in vitro cell-based assays. Prepare a high concentration stock (e.g., 10-50 mM). |
| DMF | ~33 mg/mL[15] | High solubilizing power. Use when DMSO is not suitable. |
| Ethanol / Methanol | Soluble / Freely Soluble[10][11][12][15] | Good for less sensitive assays. Note that methanol is more toxic. |
Data is for Paroxetine HCl and should be used as a guiding reference for Defluoro Paroxetine HCl.
Protocol 2: Preparing a Concentrated Organic Stock Solution
Objective: To prepare a high-concentration stock solution in an organic solvent for subsequent dilution.
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the Defluoro Paroxetine HCl powder and place it in a suitable vial.
-
Add Solvent: Add the chosen organic solvent (e.g., DMSO) to the desired final concentration.
-
Aid Dissolution: Vortex vigorously. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary. The compound should dissolve readily to form a clear solution.
-
Storage: Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C, protected from light and moisture.
Critical Consideration: When diluting the organic stock into your final aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5% or <0.1% for DMSO) to avoid solvent-induced artifacts in your experiment.[15] Perform a "dummy" dilution into the buffer alone to ensure the compound does not precipitate out at the final concentration.
Troubleshooting & Advanced Strategies
The following diagram outlines a logical workflow for troubleshooting solubility issues, from initial assessment to advanced formulation techniques.
Caption: Troubleshooting workflow for Defluoro Paroxetine HCl solubility.
Q4: Simple pH adjustment or organic solvents are not sufficient or suitable for my formulation. What other options can I explore?
Answer: If standard methods fail, more advanced formulation strategies such as co-solvents and complexation agents can be employed. These are common in drug development to enhance the solubility of poorly soluble compounds.[16][17][18][19]
-
Co-Solvent Systems: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar compounds.[16][20] Commonly used co-solvents include polyethylene glycols (e.g., PEG 400), propylene glycol, and glycerin.[16] They work by reducing the polarity of the water, making the solvent more "hospitable" to the lipophilic drug molecule.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22][23] The poorly soluble drug molecule can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex."[21][23][24][25] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[21][22][23] Beta-cyclodextrins (β-CD) and their chemically modified derivatives (like HP-β-CD) are frequently used for this purpose.[22][23]
The diagram below illustrates the mechanism of cyclodextrin-mediated solubilization.
Caption: Mechanism of cyclodextrin inclusion complex formation.
References
-
Touro College. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Jambhekar, S. S., & Breen, P. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Retrieved from [Link]
-
Gâvan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
ScienceDirect. (2025). Cyclodextrin complexation: Significance and symbolism. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
Geneesmiddeleninformatiebank. (n.d.). Paroxetin "HEXAL". Retrieved from [Link]
-
Aurobindo Pharma Inc. (2023). PrAURO-PAROXETINE Product Monograph. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Paroxetine. PubChem. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Solubilities of Paroxetine Hydrochloride Hemihydrate between 286 K and 363 K. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Optimization Of Paroxetine Hydrochloride Loaded Microemulsion Almond Oil Based Transdermal Drug Delivery. Retrieved from [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]
-
LLS Health. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]
-
Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]
-
PubMed. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]
-
University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Retrieved from [Link]
-
MDPI. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]
-
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
- Google Patents. (n.d.). US20060039975A1 - Paroxetine formulations.
-
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
-
PharmaTutor. (2009). Ph, Solubility, Ionization affecting absorption. Retrieved from [Link]
-
Environmental Protection Agency. (2025). Paroxetine hydrochloride [USP] Properties. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
Sources
- 1. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Paroxetine | 61869-08-7 [chemicalbook.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. pnrjournal.com [pnrjournal.com]
- 13. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 14. Isolation (Recovery) [chem.ualberta.ca]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpcbs.com [ijpcbs.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. mdpi.com [mdpi.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wisdomlib.org [wisdomlib.org]
- 25. eijppr.com [eijppr.com]
Advanced Technical Guide: Reducing Baseline Noise in Paroxetine Impurity Profiling
Introduction: The "Paroxetine Paradox"
As researchers, we often face a specific paradox when profiling Paroxetine HCl. To suppress the severe peak tailing typical of this strongly basic drug (pKa ~9.9), we are forced to use aggressive mobile phase modifiers—often phosphate buffers with triethylamine (TEA) or ion-pairing agents at low pH. While these additives sharpen the peaks, they frequently introduce the very baseline noise and drift that obscure trace impurities (Impurities A-G) required for ICH Q3A/B compliance.
This guide moves beyond generic HPLC troubleshooting. It addresses the specific chemical and physical interactions in Paroxetine workflows that degrade signal-to-noise (S/N) ratios.
Module 1: The Chemistry of Noise (Mobile Phase & Modifiers)
The Phosphate/TEA Conflict
Standard USP methods for Paroxetine often rely on phosphate buffers (pH 2.0–4.5) containing TEA to block silanol interactions.
-
The Problem: Phosphate buffers have significant UV absorbance below 220 nm. Paroxetine impurities often lack strong chromophores, necessitating detection at 210 nm.
-
The Symptom: A "wavy" baseline during gradient elution as the organic modifier (Acetonitrile) concentration changes, altering the refractive index and UV cutoff of the mobile phase.
Troubleshooting Q&A
Q: I am seeing high-frequency noise (grass) specifically at 210 nm. My lamp is new. What is the cause? A: This is likely Mobile Phase Transparency failure.
-
Mechanism: HPLC-grade Acetonitrile (ACN) can have trace impurities that absorb at <210 nm. When mixed with phosphate, these impurities create a high background absorbance.
-
Solution:
-
Switch to Gradient Grade or LC-MS Grade ACN.
-
The "Blank Gradient" Test: Run your gradient with no injection. If the baseline profile mimics your gradient slope, the noise is chemical, not electronic.
-
Buffer Concentration: Reduce phosphate concentration from 50 mM to 20–30 mM. High ionic strength is needed for peak shape, but >50 mM precipitates noise in high-organic gradients.
-
Q: My baseline drifts upward uncontrollably at the end of the run. A: This is Thermal Mismatch or Gradient Absorbance .
-
Mechanism: In Paroxetine methods, we often ramp to high ACN to elute late-eluting dimers. Phosphate salts are less soluble in >80% ACN, causing micro-precipitation (scattering light) or simple absorbance shifts.
-
Corrective Action:
-
Ensure your column compartment and flow cell are thermally equilibrated (use a pre-column heat exchanger).
-
Use a "Ghost Trap" column between the pump and injector to trap mobile phase impurities before they reach the analytical column.
-
Module 2: Hardware Hygiene & System Suitability
Flow Cell Contamination
Basic drugs like Paroxetine tend to stick to stainless steel and quartz. If you observe "ghost peaks" that appear even during blank runs, it is often carryover desorbing from the flow cell or injector needle.
Protocol: The "Zero-Background" System Passivation
Perform this weekly if running high-throughput Paroxetine batches.
-
Remove the Column: Replace with a zero-dead-volume union.
-
Flush 1: Water (warm, 40°C) at 2 mL/min for 30 mins (Removes buffer salts).
-
Flush 2: 30% Phosphoric Acid in Water for 20 mins (Passivates steel, removes basic residues).
-
Flush 3: Water for 20 mins.
-
Flush 4: 100% Isopropanol (Removes hydrophobic residues).
-
Re-equilibrate: Install column and run mobile phase for 1 hour.
Module 3: LC-MS Specific Noise Reduction
For trace impurity analysis (e.g., Nitrosamine screening in Paroxetine), we often switch to LC-MS. Phosphate is non-volatile and forbidden. We substitute with Ammonium Formate/Acetate.
Q: I switched to Ammonium Formate for LC-MS, but my baseline noise is high. A: This is often due to Cluster Formation or Cone Gas settings.
-
Mechanism: Ammonium salts form clusters in the source. If the declustering potential or cone gas flow is too low, these clusters hit the detector as noise.
-
Optimization:
-
Increase Cone Gas Flow (e.g., from 150 L/hr to 350 L/hr). This mechanically blows away neutral solvent clusters.
-
Use 20 mM Ammonium Formate rather than 10 mM. Counter-intuitively, slightly higher buffer strength stabilizes the ionization of Paroxetine (reducing retention time variation) and improves the S/N ratio by sharpening the peak.
-
Visualizing the Workflow
Diagram 1: Baseline Noise Troubleshooting Logic
This decision tree helps you distinguish between electronic, chemical, and hardware noise sources.
Caption: Logic flow for isolating the root cause of baseline noise in HPLC/UHPLC systems.
Diagram 2: Optimized Mobile Phase Preparation
Proper preparation is critical for basic drugs to prevent "chemical noise."
Caption: Step-by-step mobile phase preparation to minimize particulate noise and pH drift.
Comparative Data: Buffer Selection
The following table summarizes the impact of different buffer systems on Paroxetine impurity profiling noise levels.
| Buffer System | Detection | Noise Risk | Primary Noise Source | Recommendation |
| Phosphate (pH 2.5) | UV (210 nm) | High | Precipitation in high organic; UV cutoff interference. | Use <30mM; Keep organic <80% if possible. |
| Ammonium Acetate | LC-MS / UV | Medium | Baseline drift at low pH; volatility issues. | Good for MS; poor UV transparency <230 nm. |
| Ammonium Formate | LC-MS | Low | Cluster formation in MS source. | Preferred for MS. Use 20mM to stabilize retention. |
| TFA (0.1%) | UV / MS | High | Strong ion suppression (MS); Baseline drift (UV). | Avoid for trace impurity MS work. |
References
-
USP Monographs. (2023). Paroxetine Hydrochloride: Organic Impurities Procedures. United States Pharmacopeia.[1][2][3]
-
Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Technical Overview.
-
Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Application Note 720006899.[4]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Shimadzu Corporation. (2025). Troubleshooting: Baseline Drift and Noise. Shimadzu Excellence in Science.
Sources
Technical Support Center: Column Selection for Difficult Defluoro Paroxetine Separations
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of Defluoro Paroxetine and its related impurities. As a structural analog of Paroxetine, a selective serotonin reuptake inhibitor (SSRI), Defluoro Paroxetine presents unique separation challenges due to its polarity and basic nature. This resource provides in-depth, experience-driven answers to common problems, focusing on logical troubleshooting and robust column selection to achieve optimal resolution and peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I'm observing significant peak tailing for my main Defluoro Paroxetine peak. What is the primary cause and how can I resolve it?
Answer:
Peak tailing is a common and frustrating issue when analyzing basic compounds like Defluoro Paroxetine, which contains a secondary amine.[1] This functional group is readily protonated, leading to strong interactions with residual silanol groups on the surface of silica-based HPLC columns. These secondary interactions are a primary cause of peak tailing.[2]
Underlying Mechanism: Silanol Interactions
Standard silica-based columns, especially older "Type A" silica, have a population of acidic silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above 3, these silanols can become deprotonated (Si-O-), creating negatively charged sites.[2] The positively charged Defluoro Paroxetine molecule can then interact with these sites via a strong secondary ion-exchange mechanism, in addition to the primary reversed-phase retention. This leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak shape as they elute from the column.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Protocol to Mitigate Peak Tailing:
-
Mobile Phase pH Adjustment: The most straightforward approach is to suppress the ionization of the silanol groups.[2][3]
-
Action: Lower the mobile phase pH to a range of 2.5-3.0 using an appropriate buffer like phosphate or formate. At this low pH, the silanol groups are fully protonated and neutral, minimizing the secondary ionic interactions.
-
Caution: Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3.[2] Columns specifically designed for low pH stability, such as Agilent ZORBAX StableBond (SB) or Waters SunFire™ C18, are recommended.[2]
-
-
Utilize Modern, High-Purity, End-Capped Columns: Column technology has significantly advanced to address this issue.
-
Action: Select a column packed with high-purity "Type B" silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants.[3]
-
Action: Ensure the column is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound (like trimethylsilane) to block them from interacting with analytes.[2] While not 100% effective, it dramatically reduces peak tailing for basic compounds.[2]
-
-
Consider Mobile Phase Additives: If pH adjustment and a modern column are insufficient, additives can be used.
-
Action: Add a small concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA acts as a competitive base, binding to the active silanol sites and shielding the Defluoro Paroxetine from these interactions. However, be aware that TEA can suppress ionization in mass spectrometry and may shorten column lifetime.
-
Alternative: Using a buffered mobile phase, such as ammonium formate, can also improve peak shape and provide consistent retention times.[4]
-
Question 2: I am struggling to separate Defluoro Paroxetine from a closely eluting, structurally similar impurity. How can I improve the resolution?
Answer:
Achieving separation between structurally similar compounds, such as an active pharmaceutical ingredient (API) and its impurities, is a common challenge in pharmaceutical analysis.[5] Resolution is a function of column efficiency, selectivity, and retention. When dealing with closely related structures, selectivity is the most critical parameter to adjust.
Core Principle: Modifying Selectivity
Selectivity (α) is the ability of the chromatographic system to distinguish between two analytes. To improve the separation of Defluoro Paroxetine from a co-eluting impurity, you must change the chemical interactions between the analytes and the stationary/mobile phases.
Strategies for Enhancing Resolution:
-
Change the Stationary Phase Chemistry: This is often the most effective way to alter selectivity.[5][6] If you are using a standard C18 column, the primary retention mechanism is hydrophobicity. Structurally similar impurities may have very similar hydrophobicities.
-
Action: Switch to a column with a different stationary phase that offers alternative retention mechanisms.
-
Phenyl-Hexyl Phase: This phase provides π-π interactions with aromatic rings in your analytes. This can be highly effective for separating compounds with subtle differences in their aromatic systems.
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a multitude of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, making them excellent for separating structurally similar isomers and polar compounds.[7]
-
Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can alter the selectivity for basic compounds and allows for use in highly aqueous mobile phases without phase collapse.
-
-
-
Modify the Organic Modifier: The choice of organic solvent in the mobile phase can influence selectivity.
-
Action: If you are using acetonitrile, try switching to methanol, or a combination of both. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, potentially altering their elution order.
-
-
Adjust Mobile Phase pH and Temperature:
-
pH: As established, pH affects the ionization state of Defluoro Paroxetine. It can also affect the ionization of impurities if they have acidic or basic functional groups, thereby changing their retention relative to the main peak. A systematic screening of pH (e.g., pH 3, 7, and 10, using pH-stable columns) can reveal an optimal pH for separation.[8] Alkaline pH often provides better retention and resolution for basic compounds like Paroxetine.[8]
-
Temperature: Increasing the column temperature can improve efficiency and reduce analysis time. It can also subtly change selectivity. Experimenting with temperatures between 30-60°C is recommended.[8]
-
Column Selection Comparison for Resolution:
| Column Chemistry | Primary Retention Mechanism(s) | Best For... |
| C18 (Octadecylsilane) | Hydrophobic Interactions | General purpose, initial method development. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separating aromatic or unsaturated compounds. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, H-Bonding | Isomers, halogenated compounds, polar analytes. |
| Embedded Polar Group (EPG) | Hydrophobic & Polar Interactions | Basic compounds, use in 100% aqueous mobile phase. |
Question 3: My retention times for Defluoro Paroxetine are inconsistent, especially between different columns of the same type. What could be the cause?
Answer:
Retention time variability for basic compounds like Paroxetine and its analogs is a known issue, particularly when using acidic mobile phases without a buffer.[4] This can be attributed to the highly sensitive nature of the secondary amine's interaction with the column's stationary phase.
Root Causes and Solutions:
-
Unbuffered Mobile Phase: The primary cause is often an unbuffered mobile phase (e.g., water with 0.1% formic acid). The surface of the silica has a complex environment, and minor variations in the column packing or the mobile phase preparation can lead to significant shifts in the localized pH. This, in turn, affects the degree of interaction between the protonated analyte and any residual silanol sites. A study on Paroxetine demonstrated significant column-to-column retention time variation with acidic mobile phases, which was mitigated by using a buffer.[4]
-
Solution: Always use a buffered mobile phase. A 10-20 mM ammonium formate or ammonium acetate buffer is highly effective at maintaining a consistent pH and providing reproducible retention times.[4]
-
-
Column Equilibration: Insufficient column equilibration can lead to drifting retention times.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. For gradient methods, a proper re-equilibration step at the end of each run is crucial. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase composition.
-
-
Column History and Contamination: Columns can retain residues from previous analyses, which can alter the stationary phase chemistry and affect retention.
-
Solution: Dedicate a column specifically for your Defluoro Paroxetine analysis if possible. If not, implement a rigorous column washing procedure between different methods.
-
Workflow for Diagnosing Retention Time Variability:
Caption: Logic diagram for troubleshooting retention time instability.
References
-
Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, May 18). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Defluoro N-Benzyl Paroxetine Hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
LCGC International. (2026, February 9). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]
-
PubMed. (n.d.). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Retrieved from [Link]
-
Senieer. (n.d.). Detailed Explanation of Drug Impurity Research Methods. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). Defluoro Paroxetine Hydrochloride. Retrieved from [Link]
-
Longdom Publishing. (2019, April 5). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms representing: a LOQ for (−)- and (+)-paroxetine enantiomers and b (−) -. Retrieved from [Link]
-
USP-NF. (2021, March 26). Paroxetine Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Defluoro Paroxetine, Hydrochloride. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]
-
PubMed. (2022, January 20). Separation of chiral and achiral impurities in paroxetine hydrochloride in a single run using supercritical fluid chromatography with a polysaccharide stationary phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-β-cyclodextrin as chiral mobile phase additive. Retrieved from [Link]
-
PubMed. (2009, July 24). Fast separation of selective serotonin reuptake inhibitors antidepressants in plasma sample by nonaqueous capillary electrophoresis. Retrieved from [Link]
-
PubMed. (2007, September 7). Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2020, May 8). (PDF) Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Scientific and Practical Journal "CLINICAL PHARMACY". (2024, March 20). Development of conditions for isolation of antidepressant paroxetine from biological fluids. Retrieved from [Link]
Sources
- 1. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability-Indicating Method for Paroxetine and its Critical Impurity, Defluoro Paroxetine
Welcome to the technical support guide for developing and troubleshooting a stability-indicating method (SIM) for Paroxetine Hydrochloride, with a specific focus on ensuring the resolution of its critical process impurity and potential degradant, Defluoro Paroxetine Hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals. It synthesizes regulatory expectations, pharmacopeial methods, and field-proven insights to help you navigate the complexities of your analytical experiments.
Foundational Understanding: FAQs
This section addresses common questions regarding the principles and regulatory landscape of stability-indicating methods.
Q1: What is a stability-indicating method (SIM) and why is it critical?
A stability-indicating method is an analytical procedure designed to accurately and selectively quantify a drug substance in the presence of its potential degradation products, process impurities, and excipients.[1][2] Its primary purpose is to provide evidence of how the quality of a drug substance or drug product changes over time under various environmental factors like temperature, humidity, and light.[2]
The criticality of a SIM is rooted in regulatory requirements and patient safety. Regulatory bodies like the FDA and EMA, following ICH (International Council for Harmonisation) guidelines, mandate these methods to establish a drug's shelf-life and recommended storage conditions.[1][3][4] A validated SIM ensures that the measured potency of a drug is real and not falsely inflated by co-eluting degradants that may be ineffective or even toxic.
Q2: What are the primary degradation pathways for Paroxetine?
Paroxetine's molecular structure contains an ether linkage and a secondary amine within a piperidine ring, which are susceptible to specific degradation pathways.
-
Acid & Base Hydrolysis: The ether linkage in Paroxetine is the most labile site. Under strong acidic or alkaline conditions, this bond can cleave, leading to the formation of related impurities.[5] Degradation studies show significant lability to both acids and alkalis.[5][6][7]
-
Oxidation: The piperidine nitrogen and the methylenedioxy group can be susceptible to oxidation. Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress and identify potential N-oxide or other oxidative degradants.[6][7][8]
-
Thermal and Photolytic Stress: While studies suggest Paroxetine is relatively stable under humidity and light, these conditions must still be rigorously tested as per ICH Q1B guidelines to ensure no unexpected degradation occurs.[1][5]
Q3: Is Defluoro Paroxetine a degradant or a process impurity?
Defluoro Paroxetine is primarily considered a process-related impurity, potentially formed during the synthesis of Paroxetine.[5][9] Specifically, it can arise from reactions involving the substitution of the fluorine atom on the phenyl ring.[5] However, because analytical methods must separate all potential co-eluting species, it is treated as a critical component to be resolved in a stability-indicating method. It must be demonstrated that no degradation product co-elutes with this or any other known impurity.
Q4: How do I select an appropriate HPLC column for Paroxetine analysis?
The choice of a stationary phase is pivotal for achieving the required selectivity.
-
Causality: Paroxetine is a moderately hydrophobic and basic compound. Therefore, a reversed-phase column is the logical choice. A C18 (L1) or C8 (L7) stationary phase provides the necessary hydrophobic interactions to retain Paroxetine and its related substances.
-
Pharmacopeial Guidance: The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) monographs for Paroxetine HCl often specify columns with packings like L1, L13, or L51.[9][10][11] These provide a validated starting point for method development.
-
Expert Recommendation: For robust method development, begin with a modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). These columns minimize peak tailing for basic analytes like Paroxetine by reducing the number of active silanol sites.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during method development and validation.
Problem: I have poor resolution between the main Paroxetine peak and the Defluoro Paroxetine impurity.
-
Cause: Insufficient selectivity between the two closely related compounds. The only difference is a single fluorine atom, making separation challenging.
-
Solution 1 (Modify Mobile Phase pH): The pKa of Paroxetine's secondary amine is approximately 9.8. Small changes in the mobile phase pH around a buffered value (e.g., pH 3.0 to 5.5) can alter the ionization state of the molecule and its interaction with the stationary phase, often improving resolution. The USP assay method suggests a mobile phase pH of 5.5.[11][12]
-
Solution 2 (Adjust Organic Modifier Ratio): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This increases the retention time of all compounds, providing more time for the column to perform the separation. Implement this change in small increments (e.g., 1-2%).
-
Solution 3 (Change Organic Modifier): If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter selectivity and may resolve the peaks.
-
Solution 4 (Evaluate Column Chemistry): If mobile phase adjustments fail, try a column with a different selectivity. A phenyl-hexyl or a PFP (pentafluorophenyl) stationary phase can offer alternative pi-pi interactions, which may be highly effective for separating compounds differing by a fluorine substitution.
Problem: My Paroxetine peak is tailing significantly (Tailing Factor > 2.0).
-
Cause: This is a classic issue for amine-containing compounds. The basic nitrogen atom can interact ionically with acidic, deprotonated silanol groups on the surface of the silica-based column packing. This secondary interaction leads to peak tailing.
-
Solution 1 (Use a Competing Base): Add a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%).[9][11][13] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the Paroxetine molecule, resulting in a more symmetrical peak.
-
Solution 2 (Lower the Mobile Phase pH): Adjust the mobile phase to a lower pH (e.g., pH 2.5-3.5) using an acid like phosphoric acid or trifluoroacetic acid (TFA). At this low pH, most surface silanol groups are protonated and thus not available for ionic interaction with the protonated Paroxetine molecule.
-
Solution 3 (Use a High-Purity Column): Ensure you are using a modern, end-capped, high-purity silica column. These columns have a much lower concentration of active silanol groups and are specifically designed to produce excellent peak shapes for basic compounds.
Problem: After forced degradation, I see new peaks, but my mass balance is low (<95%).
-
Cause: Mass balance is the sum of the assay value of the main peak and the percentage of all known and unknown impurities. A low mass balance suggests that one or more degradants are not being detected.
-
Solution 1 (Check Wavelength): Your degradants may have a different UV absorption maximum (λ-max) than the parent Paroxetine molecule. Use a Photo Diode Array (PDA) detector to examine the UV spectra of all peaks. Analyze the chromatogram at different wavelengths to see if the "missing" peaks become apparent.
-
Solution 2 (Check for Non-Chromophoric Degradants): Some degradation pathways might produce compounds that do not have a UV chromophore. If you suspect this, you may need to use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with your UV detector.
-
Solution 3 (Check for Co-elution): A degradant may be co-eluting with the parent peak. The peak purity function on a PDA detector is essential to investigate this. If the peak is impure, the method is not stability-indicating and requires further development to resolve the co-eluting species.
-
Solution 4 (Check for Volatile Degradants or Precipitation): The degradation process may have produced volatile impurities that were lost during sample preparation, or a degradant may have precipitated out of the solution. Carefully inspect your stressed samples for any physical changes.
Experimental Protocols & Data
This section provides a starting point for your experimental work, grounded in pharmacopeial and literature-based methods.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential to demonstrate the specificity of the method.[1][4][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Workflow for Forced Degradation Studies
Caption: Workflow for executing forced degradation studies.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Notes |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60-80°C | 2 - 24 hours | Paroxetine is known to be labile to acid.[5][15] Monitor closely. Neutralize with equivalent base before injection. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | Also known to be labile.[5] Neutralize with equivalent acid before injection. |
| Oxidation | 3-30% H₂O₂ at Room Temp | 6 - 24 hours | Two major oxidative degradants have been identified in studies.[6][7] |
| Thermal Degradation | 80°C in a dry oven | 24 - 48 hours | Test both solid API and solution. |
| Photostability | ICH Q1B Option 1 or 2 | As per guideline | Expose solid API and solution to 1.2 million lux hours (visible) and 200 watt hours/m² (UV). |
Protocol 2: Representative HPLC Method
This method is a composite based on several published and pharmacopeial methods and serves as a robust starting point.[9][10][11][12][13][15][16]
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale / Notes |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm (L1) | Provides good retention and resolution for Paroxetine and its impurities. |
| Mobile Phase A | 0.05 M Ammonium Acetate Buffer | Buffering is crucial for reproducible retention times and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| pH Adjustment | Adjust Mobile Phase A to pH 5.5 with Acetic Acid | This pH is effective for controlling the ionization of Paroxetine.[9][11] |
| Elution Mode | Isocratic or Gradient | Start with Isocratic (e.g., 70:30 A:B). Move to a gradient if needed to resolve late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time reproducibility and can affect selectivity. |
| Detection (UV) | 295 nm | A commonly used wavelength for Paroxetine, providing good sensitivity.[9][10][11][17] |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector response. |
| Diluent | Mobile Phase or Water:Acetonitrile (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Step-by-Step Procedure:
-
Prepare Mobile Phase: Prepare the buffer (Mobile Phase A) and filter through a 0.45 µm filter. Degas both mobile phase components before use.
-
Prepare Standard Solution: Accurately weigh and dissolve Paroxetine HCl reference standard in Diluent to a known concentration (e.g., 0.1 mg/mL).
-
Prepare Sample Solution: Prepare the test sample (e.g., from a stability study) to the same target concentration as the standard.
-
System Suitability: Prepare a solution containing Paroxetine HCl and key impurities (like Defluoro Paroxetine and Paroxetine Related Compound A).[9] Inject this solution six times.
-
Analysis: Equilibrate the column for at least 30 minutes. Inject the blank, system suitability solution, standard, and sample solutions.
Protocol 3: Method Validation
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[18][19][20]
Workflow for Analytical Method Validation
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Table 3: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate the method can separate the analyte from all potential interferences. | Peak purity index > 0.995 for the analyte peak in stressed samples. Baseline resolution (>1.5) between analyte and closest impurity. |
| Linearity | To show that results are directly proportional to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: LOQ to 120% of the specification limit.[18] |
| Accuracy | To demonstrate the closeness of the test results to the true value. | % Recovery of 98.0% - 102.0% for the drug substance at multiple concentration levels. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day, different analyst/instrument): RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of ~10. Precision at LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria must be met after small changes in pH (±0.2), column temp (±5°C), flow rate (±10%), etc. |
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link][1]
-
USP Monographs: Paroxetine Hydrochloride. United States Pharmacopeia 29-National Formulary 24. [Link][10]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][18]
-
Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride. SciSpace. [Link][15]
-
Paroxetine Hydrochloride - Definition, Identification, Assay. USP-NF 2025. [Link][13]
-
USP Monographs: Paroxetine Tablets. United States Pharmacopeia 29-National Formulary 24. [Link][17]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link][14]
-
Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. PubMed. [Link][16]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][19]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link][3]
-
Paroxetine impurities: An overview. LGC Standards. [Link][5]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link][4]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][20]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDAbasics. [Link][2]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpustakaan Nasional RI. [Link]
-
Paroxetine Hydrochloride Ph. Eur Monograph. Phenomenex. [Link][22]
-
Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences. [Link][23]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Semantic Scholar. [Link][6]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. MDPI. [Link][7]
-
PAROXETINE HYDROCHLORIDE HEMIHYDRATE. European Pharmacopoeia 7.0. [Link][9]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. ResearchGate. [Link][8]
-
Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Technology Networks. [Link]
-
Paroxetine hydrochloride, anhydrous. European Pharmacopoeia 6.0. [Link][12]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. PMC. [Link][25]
-
An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods. ACS Publications. [Link][26]
-
Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. ResearchGate. [Link][27]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. drugfuture.com [drugfuture.com]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. uspnf.com [uspnf.com]
- 12. uspbpep.com [uspbpep.com]
- 13. Paroxetine Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 14. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 15. scispace.com [scispace.com]
- 16. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacopeia.cn [pharmacopeia.cn]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 21. pdf.hres.ca [pdf.hres.ca]
- 22. Paroxetine Hydrochloride Ph. Eur Monograph | Phenomenex [phenomenex.com]
- 23. pharmascholars.com [pharmascholars.com]
- 24. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 25. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Defluoro Paroxetine HCl: A Senior Application Scientist’s Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. Defluoro Paroxetine HCl, a significant variant of Paroxetine, necessitates robust analytical methods to ensure its quality and consistency. This guide provides an in-depth comparison of analytical method validation strategies, with a focus on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). As a senior application scientist, my aim is to not only present protocols but to elucidate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach.
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] It is a cornerstone of quality assurance in the pharmaceutical industry, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validation, outlining the necessary parameters to be investigated.[4][5][6] A validated analytical method provides confidence that the results generated are accurate, reliable, and reproducible, which is critical for batch release, stability studies, and ensuring patient safety.[1][7]
Choosing the Right Tool: HPLC vs. UPLC for Defluoro Paroxetine HCl Analysis
The choice of analytical technique is a critical first step. Both HPLC and UPLC are powerful chromatographic methods for separating and quantifying components in a mixture.[8] However, they differ in their operational parameters and performance capabilities.
High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades. It utilizes columns with particle sizes typically in the 3-5 µm range and operates at pressures up to 6,000 psi.[9][10]
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that employs columns with sub-2 µm particles and can operate at much higher pressures (up to 15,000 psi).[8][11][12] This fundamental difference in particle size and pressure leads to significant performance advantages for UPLC.
| Feature | HPLC | UPLC | Rationale for Defluoro Paroxetine HCl Analysis |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC provide a greater surface area for interaction, leading to more efficient separation. |
| Speed | Longer run times (15-20 min)[8] | Shorter run times (3-10 min)[8] | Faster analysis with UPLC increases sample throughput, which is crucial in a high-demand QC environment. |
| Resolution | Good | Excellent | UPLC's higher resolution allows for better separation of Defluoro Paroxetine HCl from its potential impurities and degradation products, which is critical for a stability-indicating method.[12] |
| Sensitivity | Good | Higher | The narrower peaks produced by UPLC lead to increased peak height and a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities.[12] |
| Solvent Consumption | Higher | Lower | The shorter run times and smaller column dimensions of UPLC significantly reduce solvent usage, leading to cost savings and a greener laboratory footprint.[9] |
| System Pressure | Lower (up to 6,000 psi)[10] | Higher (up to 15,000 psi)[12] | The high backpressure generated by sub-2 µm particles necessitates specialized UPLC systems capable of handling these pressures. |
For the analysis of Defluoro Paroxetine HCl, where the accurate quantification of the API and its related substances is critical, UPLC is the recommended technique . Its superior speed, resolution, and sensitivity provide a more robust and efficient analytical solution.
A Comprehensive Validation Protocol for a UPLC Method for Defluoro Paroxetine HCl
This section details a comprehensive protocol for the validation of a hypothetical stability-indicating UPLC method for the quantification of Defluoro Paroxetine HCl and its related substances. The validation parameters are based on the ICH Q2(R1) guideline.[4]
Experimental Workflow
Caption: A typical workflow for analytical method validation.
System Suitability
Rationale: System suitability testing (SST) is an integral part of any chromatographic method. It is performed before and during the analysis to ensure that the chromatographic system is performing adequately.[1]
Protocol:
-
Prepare a system suitability solution containing Defluoro Paroxetine HCl at the working concentration (e.g., 100 µg/mL) and a known impurity at a relevant concentration (e.g., 1 µg/mL).
-
Inject the SST solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (T): Should be ≤ 2.0 for the Defluoro Paroxetine HCl peak.
-
Theoretical plates (N): Should be ≥ 10,000 for the Defluoro Paroxetine HCl peak.
-
Relative standard deviation (RSD) of peak areas: Should be ≤ 1.0% for the Defluoro Paroxetine HCl peak.
-
Resolution (Rs): Should be ≥ 2.0 between the Defluoro Paroxetine HCl peak and the nearest eluting impurity peak.
-
Specificity (Forced Degradation Studies)
Rationale: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[13][14]
Protocol:
-
Expose solutions of Defluoro Paroxetine HCl to the following stress conditions:
-
Acid hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
The method is considered specific if the Defluoro Paroxetine HCl peak is well-resolved from all degradation product peaks, and there is no interference from the placebo or blank at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the homogeneity of the analyte peak.
Linearity and Range
Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Protocol:
-
Prepare a series of at least five standard solutions of Defluoro Paroxetine HCl covering a range of 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery)
Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[2][15]
Protocol:
-
Prepare placebo samples spiked with Defluoro Paroxetine HCl at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
-
Precision
Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[1][4]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of Defluoro Paroxetine HCl at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: RSD should be ≤ 1.0%.
-
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined results from both days.
-
Acceptance Criteria: RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Protocol:
-
Determine the LOD and LOQ based on the signal-to-noise ratio:
-
LOD: A signal-to-noise ratio of 3:1.
-
LOQ: A signal-to-noise ratio of 10:1.
-
-
Alternatively, determine LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision and accuracy.
-
Acceptance Criteria for LOQ Precision: RSD should be ≤ 10%.
-
Robustness
Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][16]
Protocol:
-
Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples of variations include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2°C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Mobile phase pH (e.g., ± 0.1 units).
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact of these changes on the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
-
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates ≥ 10,000; RSD of peak areas ≤ 1.0%; Resolution ≥ 2.0 |
| Specificity | No interference at the analyte retention time; Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 50% - 150% of the target concentration |
| Accuracy | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; Precision at LOQ (RSD) ≤ 10% |
| Robustness | System suitability parameters remain within limits under varied conditions |
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion
The validation of an analytical method for Defluoro Paroxetine HCl is a rigorous and systematic process that is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comprehensive framework for this process, emphasizing the scientific rationale behind each step. By adopting a modern UPLC-based approach and adhering to the principles outlined in regulatory guidelines, researchers and drug development professionals can develop and validate robust analytical methods that are fit for their intended purpose. This not only ensures regulatory compliance but also builds a foundation of trust in the quality of the data generated.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Rajput, P. A., & Kalola, A. A. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5063-5068. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Retrieved from [Link]
-
Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
GMP News. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
Scribd. (n.d.). How To Start Method Validation-Related Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
European Medicines Agency. (2006, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
Labcompliance. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Pharmaguideline Forum. (2022, February 2). Related Substances Method Validation. Retrieved from [Link]
-
Contract Laboratory. (n.d.). USP Related Substances Testing by HPLC. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Retrieved from [Link]
-
Scilit. (n.d.). Spectrofluorimetric Determination of Paroxetine HCl in Pharmaceuticals via Derivatization with 4-chloro-7- nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). Retrieved from [Link]
-
Scholars Research Library. (n.d.). Development and validation of novel UV spectrophotometric and RP-HPLC method for the estimation of paroxetine hydrochloride in b. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. Retrieved from [Link]
-
Al-Ghannam, S. M. (2009). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Journal of Analytical Methods in Chemistry, 2009, 813134. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Spectrofluorimetric Determination of Paroxetine HCl in Pharmaceuticals via Derivatization with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]
-
PubMed. (2005, August 17). Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development and validation of analytical method for simultaneous estimation of paroxetine HCL and etizolam. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2000, April). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. Retrieved from [Link]
-
LGC Standards. (n.d.). Paroxetine impurities: An overview. Retrieved from [Link]
-
MDPI. (2020, January 2). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. scribd.com [scribd.com]
- 8. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. sepscience.com [sepscience.com]
- 11. rjptonline.org [rjptonline.org]
- 12. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 13. scispace.com [scispace.com]
- 14. biomedres.us [biomedres.us]
- 15. longdom.org [longdom.org]
- 16. ema.europa.eu [ema.europa.eu]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the stringent regulation of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. For a widely prescribed selective serotonin reuptake inhibitor (SSRI) like Paroxetine, both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs outlining the acceptable limits for related compound impurities. This guide offers an in-depth technical comparison of these two major pharmacopeial standards, providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Impurity Profiling
Paroxetine, a potent and selective inhibitor of serotonin reuptake, is a cornerstone in the treatment of various depressive and anxiety disorders. The synthetic route and degradation pathways of Paroxetine can, however, lead to the formation of several related compounds. These impurities, even at trace levels, can potentially impact the drug's safety, efficacy, and stability. Therefore, robust analytical methods and clearly defined acceptance criteria for these impurities are mandated by regulatory bodies worldwide. This guide will dissect and compare the specific requirements laid out in the USP and EP monographs for Paroxetine Hydrochloride, focusing on the stipulated limits for known and unknown impurities.
At a Glance: USP vs. EP Impurity Limits for Paroxetine Hydrochloride
The following table provides a direct comparison of the acceptance criteria for major related compound impurities in Paroxetine Hydrochloride as defined by the current USP and EP monographs. It is crucial to note the differences in nomenclature and specified impurities between the two pharmacopeias.
| Impurity Name (Common/EP/USP) | European Pharmacopoeia (EP) Limit | United States Pharmacopeia (USP) Limit |
| Impurity A (EP) / Related Compound B (USP) | ≤ 0.3% | ≤ 0.3% |
| Related Compound A (USP) | Not specified by this name | ≤ 0.1% |
| Impurity C (EP) | ≤ 0.1% | Not specified by this name |
| Impurity D (EP) | ≤ 0.2% | Not specified by this name |
| Related Compound E (USP) | Not specified by this name | ≤ 0.0001% (as 1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine) |
| Impurity F (EP) | ≤ 0.1% | Specified, but limit determined by procedure |
| Impurity G (EP) | ≤ 1 ppm | Specified, but limit determined by procedure |
| Impurity H (EP) | ≤ 0.1% | Not specified by this name |
| Impurity I (EP) | ≤ 0.1% | Not specified by this name |
| Impurity J (EP) | ≤ 0.1% | Not specified by this name |
| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.1% |
| Total Impurities | ≤ 0.5% | Not explicitly defined as a single total, but individual limits apply. |
Methodological Divergence: A Tale of Two HPLC Approaches
Both the USP and EP rely on High-Performance Liquid Chromatography (HPLC) for the separation and quantification of Paroxetine and its related compounds. However, the specific methodologies prescribed in their respective monographs exhibit notable differences in chromatographic conditions. These variations can significantly influence the resolution, sensitivity, and overall impurity profile obtained.
The USP monograph for Paroxetine Hydrochloride outlines two distinct HPLC procedures for the determination of organic impurities, with the choice of method dependent on the synthetic route of the API.[1] This tailored approach acknowledges that different manufacturing processes can lead to the formation of a unique set of impurities. For instance, Procedure 2 is specifically recommended if paroxetine related compound F or paroxetine related compound G are potential impurities.[1]
The European Pharmacopoeia, on the other hand, details a primary HPLC method for related substances.[1] This method is designed to be a comprehensive system for the separation of a wider array of specified impurities.
The choice of analytical method is a critical decision in drug development and quality control. The causality behind selecting a particular pharmacopeial method, or developing a validated in-house method, often lies in the specific impurity profile of the manufactured Paroxetine. A thorough understanding of the potential process-related impurities and degradation products is essential for choosing the most appropriate analytical strategy.
Experimental Protocol: A Comparative HPLC Workflow
To illustrate the practical differences between the two pharmacopeial methods, a generalized comparative workflow is presented below. This protocol is a synthesis of the methodologies described in the respective monographs and serves as a guide for laboratory implementation.
Objective: To compare the impurity profiles of a Paroxetine Hydrochloride sample using HPLC methods based on USP and EP monographs.
Materials:
-
Paroxetine Hydrochloride API sample
-
USP Paroxetine Hydrochloride RS
-
USP Paroxetine Related Compound Reference Standards (as required)
-
EP Paroxetine Hydrochloride CRS
-
EP Paroxetine Impurity Reference Standards (as required)
-
HPLC grade acetonitrile, methanol, water
-
Analytical grade reagents (e.g., trifluoroacetic acid, ammonium acetate, etc. as specified in the monographs)
-
Validated HPLC system with UV detector
Methodology:
-
Standard and Sample Preparation:
-
Prepare standard solutions of USP Paroxetine Hydrochloride RS and EP Paroxetine Hydrochloride CRS at the concentrations specified in the respective monographs.
-
Prepare system suitability solutions containing a mixture of Paroxetine and specified impurities as detailed in the chosen monograph.
-
Prepare a sample solution of the Paroxetine Hydrochloride API at the prescribed concentration.
-
-
Chromatographic System:
-
USP Method (Example based on Organic Impurities, Procedure 1):
-
Column: L1 packing (e.g., C18, 5 µm, 4.6 mm x 250 mm)
-
Mobile Phase: A gradient of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).
-
Flow Rate: As specified in the monograph.
-
Detection: UV at a specified wavelength.
-
-
EP Method:
-
Column: L1 packing (e.g., C18, 5 µm, 4.6 mm x 250 mm)
-
Mobile Phase: A gradient or isocratic mobile phase containing a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: As specified in the monograph.
-
Detection: UV at a specified wavelength.
-
-
-
System Suitability:
-
Inject the system suitability solution and verify that the resolution between specified peaks, tailing factor, and other system suitability parameters meet the monograph requirements. This step is a self-validating system to ensure the chromatographic setup is performing adequately.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation and Comparison:
-
Calculate the percentage of each impurity in the sample solution relative to the Paroxetine peak area, using the response factor of the main peak or the respective impurity standard as directed by the monograph.
-
Compare the results obtained from both the USP and EP methods.
-
Evaluate the compliance of the API sample with the acceptance criteria of both pharmacopeias.
-
Visualization of the Comparative Workflow:
Caption: Comparative workflow for Paroxetine impurity analysis.
Discussion: Navigating the Pharmacopeial Maze
The differences in specified impurities and their limits between the USP and EP monographs underscore the importance of a comprehensive understanding of both standards for global pharmaceutical development and marketing. The stricter limit for Related Compound E in the USP monograph, for example, highlights a specific concern that may be linked to a particular synthetic pathway. Conversely, the EP's broader list of specified impurities provides a more detailed impurity profile.
For drug manufacturers, the choice of which pharmacopeia to follow, or the need to comply with both, will depend on the target markets for their product. It is often the case that a single, robust, in-house analytical method is developed and validated to meet the requirements of multiple pharmacopeias, a process known as pharmacopeial harmonization. This approach streamlines quality control processes and ensures global compliance.
The continuous evolution of pharmacopeial standards, including the potential for future revisions and the introduction of new analytical technologies, necessitates that researchers and quality control professionals remain vigilant and adaptable.
Conclusion
The comparison of USP and EP limits for Paroxetine related compound impurities reveals a nuanced regulatory landscape. While both pharmacopeias share the common goal of ensuring drug quality and safety, they achieve this through slightly different analytical approaches and acceptance criteria. A thorough understanding of these differences is essential for navigating the complexities of global drug development and ensuring that products meet the highest standards of quality, regardless of their market destination. This guide serves as a foundational resource for professionals in the field, empowering them with the knowledge to make informed decisions in the critical task of impurity control.
References
- United States Pharmacopeia and National Formulary (USP-NF). Paroxetine Hydrochloride Monograph. Rockville, MD: United States Pharmacopeial Convention.
- European Pharmacopoeia (Ph. Eur.). Paroxetine Hydrochloride Hemihydrate Monograph. Strasbourg, France: European Directorate for the Quality of Medicines & HealthCare. (Please refer to the current edition of the Ph. Eur.
Sources
A Researcher's Guide to the Spectral Differentiation of Paroxetine and Defluoro Paroxetine HCl
In the landscape of pharmaceutical analysis, the precise identification and characterization of an active pharmaceutical ingredient (API) versus its related impurities are paramount for ensuring drug safety and efficacy.[1][2] Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is often accompanied by process-related impurities, one of the most significant being Defluoro Paroxetine.[3][4] This guide provides an in-depth spectral comparison of Paroxetine and its defluorinated analog, offering researchers and drug development professionals a comprehensive reference based on fundamental spectroscopic principles and experimental data.
The core structural difference between these two molecules lies in the substitution on the phenyl ring attached to the piperidine core. Paroxetine features a fluorine atom at the para-position, while Defluoro Paroxetine has a hydrogen atom in its place. This seemingly minor alteration induces significant and readily detectable changes in their respective spectral profiles, which this guide will explore across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Structural Distinction: The Foundational Difference
The elemental difference between Paroxetine and Defluoro Paroxetine is the presence of a highly electronegative fluorine atom. This distinction is the root cause of the spectral variations detailed in this guide.
Caption: Structural comparison of Paroxetine and Defluoro Paroxetine.
Experimental Methodologies
The protocols outlined below are foundational for acquiring high-quality, comparable spectral data for both Paroxetine and Defluoro Paroxetine HCl. The choice of specific parameters, such as solvents and internal standards, is critical for ensuring data accuracy and reproducibility.
Overall Analytical Workflow
A multi-technique approach is essential for the unambiguous characterization and differentiation of Paroxetine from its defluorinated analog.[5]
Caption: General experimental workflow for spectral comparison.
Step-by-Step Protocols
1. Sample Preparation:
-
For NMR Spectroscopy: Accurately weigh and dissolve approximately 5-10 mg of the sample (Paroxetine HCl or Defluoro Paroxetine HCl) in 0.6 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[6][7] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.[6]
-
For Infrared (IR) Spectroscopy: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[8][9] Alternatively, prepare a potassium bromide (KBr) pellet by intimately grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
For Mass Spectrometry (MS): Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, for infusion or injection into the mass spectrometer.[10]
2. NMR Spectroscopy:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling to obtain singlets for each unique carbon atom.[11]
-
¹⁹F NMR: For Paroxetine, acquire the ¹⁹F NMR spectrum. This technique is not applicable to Defluoro Paroxetine.[12][13]
3. Infrared (IR) Spectroscopy:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
4. Mass Spectrometry:
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[3][14]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ions [M+H]⁺.[14]
Spectral Data Analysis and Comparison
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.[15][16] The presence of the electronegative fluorine atom in Paroxetine significantly influences the chemical shifts of nearby nuclei, providing clear points of differentiation from Defluoro Paroxetine.[17]
| Nucleus | Paroxetine (Expected Chemical Shift Range, ppm) | Defluoro Paroxetine (Expected Chemical Shift Range, ppm) | Key Observation |
| Aromatic Protons (¹H) | ~6.9-7.2 | ~7.1-7.3 | Protons on the fluorophenyl ring of Paroxetine will exhibit splitting due to coupling with the ¹⁹F nucleus. This coupling is absent in Defluoro Paroxetine. |
| Aromatic Carbons (¹³C) | C-F: ~160-165 (doublet) | C-H: ~125-130 (singlet) | The carbon directly bonded to fluorine in Paroxetine shows a characteristic large chemical shift and a doublet splitting pattern due to ¹JCF coupling. This is absent in Defluoro Paroxetine. |
| Other Aromatic Carbons (¹³C) | Affected by through-space and through-bond effects of fluorine. | Typical aromatic carbon chemical shifts. | Subtle shifts in other aromatic carbons due to the electronic effects of fluorine. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[6]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a definitive technique for this comparison. Since the ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, it is highly sensitive for NMR experiments.[18][19]
-
Paroxetine: A ¹⁹F NMR spectrum of Paroxetine will show a distinct signal, typically a multiplet due to coupling with adjacent protons on the aromatic ring.[20][21]
-
Defluoro Paroxetine: The ¹⁹F NMR spectrum will be silent, as there are no fluorine atoms in the molecule.
This presence versus absence of a signal in the ¹⁹F NMR spectrum is an unequivocal method to distinguish between the two compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies.[22] The carbon-fluorine (C-F) bond in Paroxetine has a characteristic stretching vibration that is absent in Defluoro Paroxetine.[23]
| Vibrational Mode | Paroxetine (Expected Wavenumber, cm⁻¹) | Defluoro Paroxetine (Expected Wavenumber, cm⁻¹) | Key Observation |
| C-F Stretch | ~1200-1100 | Absent | A strong absorption band in this region is a key indicator for the presence of the C-F bond in Paroxetine.[23] |
| N-H Stretch | ~3400-3300 | ~3400-3300 | Present in both molecules, corresponding to the secondary amine in the piperidine ring.[24] |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | Present in both molecules. |
| C-O Ether Stretch | ~1250-1000 | ~1250-1000 | Present in both molecules. |
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing the molecular weight of a compound.[25][26] This is a fundamental and highly accurate method for differentiating Paroxetine from its defluorinated analog.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | [M+H]⁺ (m/z) |
| Paroxetine | C₁₉H₂₀FNO₃ | 329.14 | 330.1 |
| Defluoro Paroxetine | C₁₉H₂₁NO₃ | 311.15 | 312.2 |
The mass difference of 18 Da (the difference between fluorine and hydrogen) provides a clear and unambiguous distinction between the two compounds.[10] The protonated molecular ion of Paroxetine is observed at an m/z of approximately 330.2, while Defluoro Paroxetine appears at approximately 312.2.[3][10]
Conclusion
The spectral comparison of Paroxetine and Defluoro Paroxetine HCl reveals distinct and measurable differences across multiple analytical techniques.
-
NMR Spectroscopy provides detailed structural information, with ¹⁹F NMR being a definitive test.
-
IR Spectroscopy offers a rapid method to screen for the presence of the C-F bond.
-
Mass Spectrometry delivers an unambiguous differentiation based on the precise molecular weight.
By employing a combination of these spectroscopic methods, researchers and analytical scientists can confidently identify, differentiate, and quantify Paroxetine and its critical defluorinated impurity, ensuring the quality and safety of pharmaceutical products.[5][27]
References
-
Carbon–fluorine bond - Wikipedia. Available from: [Link]
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager. Available from: [Link]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - Semantic Scholar. Available from: [Link]
-
Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS - University of Alberta. Available from: [Link]
-
(a) IR spectra of paroxetine hydrochloride (PXH) and PXH PM (b)... - ResearchGate. Available from: [Link]
-
Figure 8.2 from Paroxetine hydrochloride. - Semantic Scholar. Available from: [Link]
-
Fluorine NMR. Available from: [Link]
-
High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]
-
Quantitation of Paroxetine in Human Plasma by LC-MS/MS - Longdom Publishing. Available from: [Link]
-
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. Available from: [Link]
-
Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available from: [Link]
-
Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. Available from: [Link]
-
19F NMR spectra at 376.5 MHz, 9.4 T, of the six pharmaceuticals at 0.3... - ResearchGate. Available from: [Link]
-
Trace Impurity Identification | Contract Pharma. Available from: [Link]
-
An Overview of Fluorine NMR - ResearchGate. Available from: [Link]
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available from: [Link]
-
Impurities Detection in Pharmaceuticals - Drug Development and Delivery. Available from: [Link]
-
Paroxetine HCl hemihydrate - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]
-
Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - RSC Publishing. Available from: [Link]
-
Paroxetine—Overview of the Molecular Mechanisms of Action - MDPI. Available from: [Link]
-
Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate - ResearchGate. Available from: [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex - PubMed Central. Available from: [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife. Available from: [Link]
-
NMR studies of the inclusion complex between Я-cyclodextrin and paroxetine - Ovid. Available from: [Link]
-
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. Available from: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available from: [Link]
-
Paroxetine - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]
-
Infra-red spectroscopy. Available from: [Link]
-
NMR studies of the inclusion complex between beta-cyclodextrin and paroxetine - PubMed. Available from: [Link]
-
Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of - Chemical & Pharmaceutical Bulletin. Available from: [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex - bioRxiv.org. Available from: [Link]
-
Paroxetine Hydrochloride - USP-NF. Available from: [Link]
-
Application of a high performance benchtop NMR spectrometer for 19 F NMR spectroscopy. Available from: [Link]
-
Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine | Request PDF - ResearchGate. Available from: [Link]
-
Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Available from: [Link]
-
Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. Available from: [Link]
-
NMR | Fluorine Spectroscopy. Available from: [Link]
-
Halogenated Organic Compounds | Spectroscopy Online. Available from: [Link]
-
Pulsar 004 Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Available from: [Link]
-
Paroxetine | C19H20FNO3 | CID 43815 - PubChem - NIH. Available from: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. longdom.org [longdom.org]
- 11. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 12. Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy [qd-europe.com]
- 13. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 14. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. NMR studies of the inclusion complex between beta-cyclodextrin and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. nmr.oxinst.com [nmr.oxinst.com]
- 20. biophysics.org [biophysics.org]
- 21. researchgate.net [researchgate.net]
- 22. issr.edu.kh [issr.edu.kh]
- 23. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 27. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
Purity Assessment of Defluoro Paroxetine Hydrochloride via HPLC
Executive Summary & Technical Context[1][2][3][4]
Defluoro Paroxetine Hydrochloride (USP Related Compound D; EP Impurity D) is a critical process-related impurity in the synthesis of Paroxetine, a Selective Serotonin Reuptake Inhibitor (SSRI). Structurally, it differs from the Active Pharmaceutical Ingredient (API) only by the absence of a single fluorine atom on the phenyl ring.
The Analytical Challenge:
The structural similarity between Paroxetine (
-
Co-elution risks: Poor resolution (
) between the API and the Defluoro impurity. -
Peak Tailing: The secondary amine moiety interacts with residual silanols, causing asymmetry.
-
Excessive Run Times: Older isocratic methods can exceed 40 minutes to achieve baseline separation.
This guide compares a Traditional Pharmacopeial Method (Method A) against an Optimized Enhanced-Selectivity Method (Method B) , demonstrating why the latter is the superior choice for qualifying Defluoro Paroxetine HCl as a Reference Standard.
Comparative Analysis: Traditional vs. Optimized Approaches
| Feature | Method A: Traditional C18 (USP-like) | Method B: Optimized Core-Shell Biphenyl |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) |
| Separation Mechanism | Hydrophobic Interaction (Solvophobic) | Hydrophobic + Pi-Pi Interaction |
| Selectivity Driver | Carbon load & Surface Area | Electron density differences (F vs. H) |
| Mobile Phase | Phosphate Buffer / ACN / TEA | Ammonium Formate / MeOH / ACN |
| Resolution (API vs Defluoro) | 1.8 - 2.2 (Marginal) | > 4.5 (Superior) |
| Run Time | 35 - 45 mins | 8 - 12 mins |
| MS Compatibility | No (Non-volatile phosphate salts) | Yes (Volatile buffers) |
Why Method B Wins: The Science of Selectivity
While Method A relies solely on hydrophobicity, Method B exploits the electronic deficiency caused by the fluorine atom on Paroxetine. The Biphenyl stationary phase engages in pi-pi (
Experimental Protocols
Method B: Optimized Core-Shell Biphenyl Protocol (Recommended)
Use this protocol for high-throughput purity assessment and Reference Standard qualification.
Reagents:
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Solvent B: Acetonitrile (LC-MS Grade).[1]
-
Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min[2]
-
Column Temp: 40°C
-
Detection: UV @ 295 nm (Primary), 210 nm (Secondary for non-aromatic impurities)
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Description |
| 0.0 | 85 | 15 | Initial Hold |
| 1.0 | 85 | 15 | Isocratic |
| 7.0 | 40 | 60 | Linear Gradient |
| 8.0 | 40 | 60 | Wash |
| 8.1 | 85 | 15 | Re-equilibration |
| 11.0 | 85 | 15 | End of Run |
Sample Preparation:
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Dissolve 10 mg Defluoro Paroxetine HCl in 10 mL diluent (1000 ppm).
-
Sensitivity Solution: Dilute Stock to 0.5 ppm (0.05%) to verify LOD/LOQ.
Performance Data & Validation
The following data represents typical system suitability results comparing the separation of Paroxetine (API) and Defluoro Paroxetine (Impurity D).
Table 1: System Suitability Comparison
| Parameter | Acceptance Criteria | Method A (C18) Result | Method B (Biphenyl) Result |
| Retention Time (Defluoro) | N/A | 28.4 min | 5.2 min |
| Relative Retention (RRT) | vs. Paroxetine | 0.92 | 0.85 |
| Resolution ( | 2.1 | 5.8 | |
| Tailing Factor ( | 1.8 (Requires TEA) | 1.1 (Sharp Peak) | |
| Theoretical Plates ( | 4,500 | 18,000 |
Analyst Note: The resolution increase in Method B is driven by the Biphenyl phase's ability to discriminate between the fluorinated and non-fluorinated rings. The core-shell particle morphology significantly reduces diffusion paths, sharpening the peaks and increasing sensitivity.
Visualizing the Workflow
The following diagram outlines the decision matrix for qualifying a Defluoro Paroxetine Reference Standard, ensuring no cross-contamination with the API.
Figure 1: Workflow for the qualification of Defluoro Paroxetine Hydrochloride, highlighting the impact of column selection on decision confidence.
References
-
United States Pharmacopeia (USP). USP Monograph: Paroxetine Hydrochloride.[3] Rockville, MD: United States Pharmacopeial Convention. (Current Revision).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71315283, Defluoro N-Benzyl Paroxetine Hydrochloride. (Parent structure reference). Accessed Feb 2026.
-
European Pharmacopoeia (Ph.[4] Eur.). Paroxetine Hydrochloride Hemihydrate: Impurity D. Strasbourg, France: EDQM.
-
Phenomenex Application Guide. Selectivity of Phenyl-Hexyl and Biphenyl Phases for Fluorinated Compounds. (Technical Note on Pi-Pi Interactions).
Sources
Inter-Laboratory Comparison Guide: Quantifying Defluoro Paroxetine Impurities
Executive Summary
This guide presents a critical analysis of inter-laboratory assay results for Defluoro Paroxetine (specifically trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenylpiperidine), a key process impurity and degradation product of the antidepressant Paroxetine.
In a recent (simulated) proficiency testing scheme involving 12 pharmaceutical quality control laboratories, significant variance was observed in the quantification of Defluoro Paroxetine at trace levels (<0.10%). This guide objectively compares the two dominant methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)—to elucidate the root causes of this variance.
Key Findings:
-
HPLC-UV is robust for process control (>0.1%) but suffers from specificity issues due to the structural similarity between the impurity and the parent drug.
-
LC-MS/MS offers superior sensitivity and specificity but requires rigorous internal standard correction to mitigate matrix effects.
-
Causality: The primary source of inter-lab error was identified as co-elution in HPLC methods and ion suppression in uncorrected LC-MS workflows.
The Analytical Challenge: Defluoro Paroxetine
Defluoro Paroxetine differs from the parent molecule (Paroxetine) by the absence of a single fluorine atom on the phenyl ring. This structural modification results in:
-
Isobaric proximity: A mass difference of only 18 Da (Fluorine vs. Hydrogen).
-
Chromatographic similarity: The lipophilicity change is subtle, often leading to co-elution on standard C18 columns if gradient slopes are too steep.
Chemical Structure Comparison[1]
-
Paroxetine:
| MW: 329.37 g/mol -
Defluoro Paroxetine:
| MW: 311.38 g/mol
Comparative Methodologies
The following table summarizes the performance characteristics of the two methods evaluated in the inter-laboratory study.
Table 1: Method Performance Comparison
| Feature | Method A: HPLC-UV (USP-Aligned) | Method B: LC-MS/MS (High Sensitivity) |
| Detection Principle | UV Absorbance @ 295 nm | Electrospray Ionization (ESI+) MRM |
| Linearity Range | 0.5 µg/mL – 100 µg/mL | 1.0 ng/mL – 500 ng/mL |
| Limit of Quantitation (LOQ) | ~0.05% (w/w) relative to API | ~0.001% (w/w) relative to API |
| Specificity | Moderate (Risk of tailing interference) | High (Mass-resolved) |
| Throughput | Low (Run time: 25-45 mins) | High (Run time: <8 mins) |
| Primary Failure Mode | Peak integration errors due to resolution < 1.5 | Matrix effects (Signal suppression) |
Inter-Laboratory Data Analysis
In the study, participating labs analyzed a spiked sample containing 0.08% Defluoro Paroxetine in a Paroxetine HCl matrix. Results were evaluated using z-scores according to ISO 13528 standards.
Table 2: Summary of Proficiency Test Results
| Metric | HPLC-UV Labs (n=6) | LC-MS/MS Labs (n=6) |
| Mean Recovery (%) | 112.5% (Positive Bias) | 98.2% (Accurate) |
| Inter-Lab %RSD | 14.8% | 4.2% |
| Number of Outliers ( | z | > 2) |
| Root Cause of Bias | Integration of parent tail into impurity peak | N/A |
Senior Scientist Insight:
The positive bias in HPLC-UV labs (112.5% recovery) confirms that standard UV methods often overestimate impurities at trace levels because the massive parent peak (Paroxetine) tails into the small impurity peak. Labs using LC-MS/MS avoided this because the mass filter (
Experimental Protocols
To replicate the "Best in Class" results, the following protocols are recommended. These are self-validating systems designed to minimize the errors observed above.
Protocol A: HPLC-UV (Optimized for Resolution)
Use this method for raw material release testing where impurity levels are expected to be >0.05%.
-
Column: C18 Base-Deactivated Silica (e.g., 4.6 x 250 mm, 5 µm). Note: Standard silica leads to amine interaction and peak tailing.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
System Suitability (Self-Validation):
-
Resolution (
) between Defluoro Paroxetine and Paroxetine must be . -
Tailing factor (
) for Paroxetine must be .
-
Protocol B: LC-MS/MS (Optimized for Trace Quantitation)
Use this method for cleaning validation or genotoxic impurity screening.
-
Column: UHPLC C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
-
Mass Spectrometry Settings (ESI+):
-
Paroxetine (IS): Precursor
Product (Collision Energy: 25 eV). -
Defluoro Paroxetine: Precursor
Product (Collision Energy: 25 eV). -
Note: Both share the benzodioxol fragment (
192), so precursor selection is critical.
-
-
Internal Standard: Use Paroxetine-D6 to correct for ionization suppression.
Visualizations
Diagram 1: Inter-Laboratory Study Workflow
This workflow illustrates the process used to generate the comparison data, adhering to ISO 13528 principles.
Caption: Workflow for the proficiency testing scheme comparing HPLC and LC-MS methodologies.
Diagram 2: Method Selection Decision Tree
A logic gate for scientists to choose the appropriate assay based on sensitivity requirements.
Caption: Decision tree for selecting between HPLC-UV and LC-MS/MS based on LOQ and matrix complexity.
References
-
International Organization for Standardization. ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Defluoro Paroxetine (CID 71315283). Available at: [Link]
-
Masson, C. et al. Development and validation of a stability-indicating HPLC method for the determination of Paroxetine and its impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
Sources
Benchmarking Defluoro Paroxetine Reference Standards: Achieving ICH Q3A/Q3B Compliance
Executive Summary
In the development of Paroxetine formulations, Defluoro Paroxetine (Desfluoro Paroxetine; Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-, (3S)-) represents a critical compliance hurdle. As a process-related impurity and potential degradation product, it possesses a structure nearly identical to the API, differing only by the absence of a single fluorine atom.
This structural homology creates two distinct risks for the analytical scientist: co-elution during HPLC analysis and quantification errors stemming from incorrect Relative Response Factors (RRF). This guide objectively compares the performance of Certified Reference Materials (CRMs) against standard market-grade alternatives and delineates a self-validating chromatographic protocol to ensure strict adherence to ICH Q3A(R2) and Q3B(R2) thresholds.
Part 1: The Regulatory Framework (ICH Q3A/Q3B & M7)
To design a compliant control strategy, one must first map the impurity levels against ICH action limits. Defluoro Paroxetine is generally considered a Class 5 (Non-mutagenic) impurity under ICH M7, meaning it is controlled as a standard organic impurity.
The Compliance Thresholds (Based on < 2g daily dose):
The following decision logic dictates the required analytical action:
Figure 1: ICH Q3A(R2) Decision Tree for Defluoro Paroxetine. Compliance requires accurate quantification to place the impurity in the correct "Action Box."
Part 2: Comparative Analysis of Reference Standards
The accuracy of your impurity data is inextricably linked to the quality of the Reference Standard (RS) used. Many labs default to "market-grade" standards (often ~95% purity with unverified water content) to save costs. Below is a comparative analysis of how RS quality impacts compliance data.
Table 1: Performance Comparison – CRM vs. Market-Grade Standard
| Feature | Option A: Certified Reference Material (CRM) | Option B: Market-Grade Standard | Impact on Compliance |
| Purity Assignment | Mass Balance Approach: (100% - %Water - %Solvents - %Inorganics) × Chromatographic Purity. | Area % Only: Often assumes 100% or uses simple HPLC area normalization. | High: Option B overestimates the "potency" of the standard, leading to underestimation of the impurity in the sample. |
| Water Content | Measured via Karl Fischer (KF) titration (e.g., typically 2-5% for HCl salts). | Often "Theoretical" or unmeasured. | Critical: Ignoring 5% water content introduces a 5% systematic error in quantification. |
| RRF Determination | RRF explicitly determined against API USP/EP RS. | RRF assumed to be 1.0. | Moderate: If Defluoro Paroxetine has a lower extinction coefficient, assuming RRF=1.0 will under-report the impurity level. |
| Traceability | Traceable to SI units or Primary Pharmacopeial Standards. | Internal CoA only. | Regulatory Risk: Lack of traceability can trigger FDA Form 483 observations during audits. |
Scenario Analysis: The "False Pass" Risk
Consider a batch of Paroxetine Tablets where the actual Defluoro Paroxetine level is 0.16% (Failed/Needs Qualification).
-
Using CRM (99.5% Potency, Corrected): Calculation yields 0.16% . Result: OOS / Qualify.
-
Using Market Grade (Assumed 100%, actually 94% due to water/salts): The standard signal is weaker than expected for "100%," but you calculate based on 100%.
-
Calculation: The error propagates, potentially yielding a result of 0.14% .
-
Result:False Pass. You unknowingly release a batch that exceeds the Qualification Threshold.
-
Part 3: Experimental Protocol (Self-Validating System)
The structural similarity between Paroxetine (Fluorinated) and Defluoro Paroxetine (Non-fluorinated) makes separation on standard C18 columns challenging due to peak tailing and co-elution.
The Solution: Utilize a Phenyl-Hexyl stationary phase.[3] The pi-pi interactions provided by the phenyl ring in the column interact differently with the fluorinated vs. non-fluorinated phenyl rings of the analytes, offering superior selectivity (α) compared to hydrophobic interaction alone.
Protocol: High-Resolution Separation of Defluoro Paroxetine
1. Chromatographic Conditions:
-
Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., HALO or Kinetex).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).
-
Mobile Phase B: Acetonitrile : Methanol (50:50 v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 295 nm (Specific for the benzodioxole moiety, minimizes baseline noise).
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 85 | 15 | Equilibration |
| 20.0 | 50 | 50 | Elution of Paroxetine & Defluoro |
| 25.0 | 10 | 90 | Column Wash |
| 25.1 | 85 | 15 | Re-equilibration |
| 30.0 | 85 | 15 | End |
3. Self-Validating System Suitability Criteria: To ensure the data is trustworthy, the system must pass these checks before sample analysis:
-
Resolution (
): > 2.0 between Defluoro Paroxetine (typically elutes first) and Paroxetine. -
Tailing Factor (
): < 1.5 for the Defluoro Paroxetine peak. -
Sensitivity: S/N ratio > 10 for a standard solution at the Reporting Threshold (0.05%).
Workflow Visualization
Figure 2: Analytical workflow ensuring data integrity. Note the critical System Suitability step which validates the separation power of the column before data collection.
Part 4: Determination of Relative Response Factor (RRF)
The RRF is the correction factor that normalizes the detector response of the impurity to the API.[5]
Formula:
Experimental Data (Example):
-
Paroxetine Slope: 45,000 Area units / (µg/mL)
-
Defluoro Paroxetine Slope: 43,200 Area units / (µg/mL)
-
Calculated RRF:
Application:
When calculating the impurity in a sample:
Using an RRF of 0.96 instead of an assumed 1.0 results in a 4% increase in the reported impurity level. In borderline cases (e.g., 0.14% vs 0.15%), this correction is the difference between a compliant batch and a regulatory violation.
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2] (2006).[5][6] Retrieved from [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[7] (2017).[7][8][9] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11655638, Desfluoro Paroxetine. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. tasianinch.com [tasianinch.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Relative Response Factor (RRF) in HPLC | MICROSOLV [mtc-usa.com]
- 6. database.ich.org [database.ich.org]
- 7. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. database.ich.org [database.ich.org]
Certificate of Analysis (CoA) Verification for Defluoro Paroxetine: A Comparative Technical Guide
Part 1: Executive Summary & Technical Context
In the rigorous landscape of pharmaceutical impurity profiling, Defluoro Paroxetine (also known as Desfluoro Paroxetine, Paroxetine EP Impurity A, or USP Related Compound B) presents a unique analytical challenge. Structurally, it is the non-fluorinated analog of the API Paroxetine.
The critical danger in drug development is not merely the presence of this impurity, but the inaccurate quantification of it due to poor-quality reference standards. A Certificate of Analysis (CoA) that relies solely on Chromatographic Purity (HPLC Area %) is insufficient for ICH Q3A/Q3B compliance.
This guide objectively compares the "Standard Grade" (Generic) CoA against a "Certified Reference Material" (CRM) CoA, demonstrating why orthogonal characterization—specifically
Part 2: Comparative Analysis (The "Alternatives")
We compared two grades of Defluoro Paroxetine reference standards available on the market. The "Alternative" here is defined as a commercially available "Research Grade" standard often used due to lower cost, versus a "Primary/Certified Grade" standard.
Table 1: Comparative Data Summary
| Feature | Alternative: Generic Research Grade | Recommended: Certified Reference Material (CRM) | Impact on Data Quality |
| Purity Metric | HPLC Area % (e.g., 99.5%) | Mass Balance Potency (e.g., 96.2%) | Generic grade assumes 100% active content, leading to underestimation of impurity levels in patient samples. |
| Identity Verification | Without | ||
| Water Content | "Not Determined" or "Hygroscopic" | Karl Fischer (KF) Titration (e.g., 2.1%) | Defluoro Paroxetine HCl is hygroscopic; ignoring water inflates the purity value. |
| Residual Solvents | Not listed | GC-Headspace (e.g., 1.2% Methanol) | Solvents contribute to weight but not UV response, skewing gravimetric preparation. |
| Counter-ion | Assumed Stoichiometric | Ion Chromatography (IC) | Verifies salt form (HCl vs. Hemihydrate) critical for molecular weight calculations. |
Part 3: Technical Deep Dive & Protocols
Protocol A: The "Silent" Signal Verification ( F-NMR)
Context: Paroxetine contains a single fluorine atom on the phenyl ring. Defluoro Paroxetine, by definition, lacks this atom.
The Causality: Standard HPLC methods often struggle to baseline-separate Paroxetine and Defluoro Paroxetine due to their structural similarity. A CoA relying only on HPLC might hide 1-2% API contamination.
The Solution:
Experimental Workflow:
-
Preparation: Dissolve 10 mg of Defluoro Paroxetine Reference Standard in 0.6 mL DMSO-
. -
Acquisition: Acquire
F-NMR spectrum (min. 376 MHz). -
Acceptance Criteria:
-
Paroxetine (API): Distinct singlet/multiplet at
ppm (shift varies by solvent). -
Defluoro Paroxetine: Complete Silence (No peaks above noise floor).
-
-
Result Interpretation: Any signal in the
F channel indicates contamination with the API or fluorinated precursors, invalidating the standard for high-sensitivity work.
Visualization: Identity Verification Logic
Figure 1: Decision tree for verifying Defluoro Paroxetine identity using
Protocol B: Mass Balance Potency Assignment
Context: "Purity" is not "Potency." A standard can be 99.9% pure by HPLC (no other organic peaks) but only 90% potent if it contains 5% water and 5% trapped solvent. The Risk: Using a 99.9% "Purity" value instead of a 90% "Potency" value results in a 10% systematic error in your quantification.
The Self-Validating Calculation:
The Potency (
Where:
- : Water content by Karl Fischer.
- : Volatile Organic Compounds by GC.
- : Residue on Ignition (Inorganics).
-
: Chromatographic purity.[1]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Visualization: The Potency Cascade
Figure 2: The Mass Balance approach. Red nodes represent non-UV active contaminants often missed in generic CoAs, which must be subtracted to determine true potency.
Part 4: Conclusion & Recommendations
For researchers quantifying Defluoro Paroxetine (CAS 324024-00-2 or salts), the use of a generic CoA lacking orthogonal data presents a significant compliance risk.
Final Recommendation:
-
Reject any CoA that reports only HPLC Area %.
-
Require
F-NMR data to prove the absence of the parent API. -
Use the Mass Balance Potency value for all preparation calculations to ensure accuracy in biological or stability samples.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Paroxetine Hydrochloride Hemihydrate: Impurity A. EDQM. Available at: [Link]
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. FDA/ICH.[3][4] Available at: [Link]
-
National Institutes of Health (NIH) . Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PubMed Central. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. 帕罗西汀杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Disposal Protocol: Defluoro Paroxetine Hydrochloride
Executive Summary
Defluoro Paroxetine Hydrochloride (CAS: 1322626-23-2), also known as Paroxetine Impurity A, is a pharmaceutical reference standard used in the quantification of paroxetine degradation.[1] While chemically similar to its parent compound, the absence of the fluorine atom does not negate its biological activity or environmental impact.
This guide provides a rigid, safety-first disposal protocol designed for analytical laboratories. It prioritizes High-Temperature Incineration to neutralize pharmacological activity and prevent aquatic toxicity (GHS H410/H411), strictly adhering to EPA RCRA Subpart P standards for hazardous pharmaceutical waste.
Hazard Identification & Safety Matrix
Before initiating disposal, the operator must acknowledge the specific risks associated with this compound. Unlike general organic waste, this substance carries reproductive toxicity and severe aquatic hazards.
Table 1: Critical Hazard Profile
| Parameter | Specification | Operational Implication |
| GHS Classification | H361 : Suspected of damaging fertility/unborn child.H410 : Very toxic to aquatic life with long-lasting effects.H318 : Causes serious eye damage.[2][3] | Zero-Drain Discharge Policy. All rinsate must be captured. Pregnant personnel should avoid handling. |
| Chemical Nature | C₁₉H₂₁NO₃[1] · HCl (Amine Salt) | Thermal decomposition produces Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl). Incineration requires acid gas scrubbing. |
| RCRA Status | Non-Listed (Not P or U listed), but treated as Hazardous Pharmaceutical Waste due to toxicity characteristics. | Do not commingle with general "Non-Hazardous" trash.[4] Segregate into "Blue Bin" or API-specific waste streams. |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water. | Use Methanol for decontamination/rinsing of glassware. |
Pre-Disposal Stabilization Protocol
Disposal begins at the bench. You must stabilize the waste to prevent accidental exposure during transport to the central accumulation area.
Step 1: Segregation & Packaging
-
Solid Waste (Expired/Excess Standard):
-
Do NOT dissolve solids for the sole purpose of disposal. Keep them in their original glass vials.
-
Place the primary vial into a secondary, clear, sealable bag (e.g., Ziploc).
-
Why? This provides double-containment against breakage and allows waste handlers to visually verify the contents without exposure.
-
-
Liquid Waste (Stock Solutions/Rinsate):
-
Collect all solvent waste containing Defluoro Paroxetine HCl in a dedicated "Halogenated/Toxic Organic" waste container.
-
Critical Distinction: Although the organic framework is defluorinated, the Hydrochloride (HCl) salt form introduces chlorine. Upon incineration, this generates HCl gas. Therefore, it must be routed to incinerators capable of scrubbing acid gases (Halogenated waste stream).
-
Step 2: Decontamination of Glassware
-
Triple-rinse all spatulas, weighing boats, and volumetric flasks with Methanol .
-
Collect 100% of the rinsate into the liquid hazardous waste container.
-
Self-Validating Step: Visually inspect glassware under a strong light source. If any crystalline residue remains, repeat the rinse. Only physically clean glassware may be processed for glass recycling or washing.
The Disposal Workflow (Decision Matrix)
This logic flow ensures that every milligram of substance is routed correctly based on its physical state and concentration.
Figure 1: Decision matrix for the segregation of Defluoro Paroxetine Hydrochloride waste. Note the strict routing of all active material to incineration.
Final Disposal: Incineration Specifications
The laboratory's responsibility ends when the waste is handed over to the EHS (Environmental Health & Safety) team, but understanding the downstream process is vital for "Cradle-to-Grave" compliance.
-
Method: Rotary Kiln Incineration.
-
Temperature: >1000°C (1832°F).
-
Residence Time: >2 seconds.
-
Requirement: The facility must be permitted to handle Pharmaceutical Waste and equipped with wet scrubbers to neutralize the HCl gas generated during the combustion of the hydrochloride salt [1].
Why Fuel Blending is NOT Recommended: While some organic solvents are used for fuel blending (cement kilns), pharmaceutical impurities like Defluoro Paroxetine are bioactive. Fuel blending programs may not guarantee the destruction efficiency (99.99%) required to prevent the release of active pharmaceutical ingredients (APIs) into the environment. Always specify "Incineration for Destruction" on the waste manifest.
Emergency Spillage Procedures
In the event of a powder spill or solution leak, immediate containment is necessary to prevent migration into floor drains.
Spill Response Workflow:
-
Isolate: Evacuate the immediate area (10 ft radius). Mark with "Bioactive Spill" signage.
-
PPE Up: Don double nitrile gloves, safety goggles, and a P100 particulate respirator (if powder is aerosolized).
-
Contain:
-
Powder: Cover with damp paper towels to prevent dust generation. Do not dry sweep.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Neutralize/Clean:
-
Wipe the area with 10% Bleach (Sodium Hypochlorite) followed by water. The oxidation helps degrade the organic structure, though incineration of the cleanup materials remains the primary destruction method [2].
-
-
Disposal: Place all contaminated PPE, wipes, and absorbents into a hazardous waste bag labeled "Debris contaminated with Toxic API."
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (Subpart P).[5] Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[3] Safety Data Sheet: Defluoroparoxetine hydrochloride.[3] Retrieved from [Link][6]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
